molecular formula C8H6F3N3O B1611007 2-Amino-5-(trifluoromethoxy)benzimidazole CAS No. 132877-27-1

2-Amino-5-(trifluoromethoxy)benzimidazole

Cat. No.: B1611007
CAS No.: 132877-27-1
M. Wt: 217.15 g/mol
InChI Key: PKVNYLKKHHYCHH-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethoxy)benzimidazole is a useful research compound. Its molecular formula is C8H6F3N3O and its molecular weight is 217.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethoxy)-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVNYLKKHHYCHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563174
Record name 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine
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Molecular Weight

217.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132877-27-1
Record name 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethoxy)-1H-benzimidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethoxy)benzimidazole (CAS No. 132877-27-1), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. We delve into a proposed, robust synthetic pathway, detail its physicochemical properties, and explore its pharmacological potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors. The strategic incorporation of the benzimidazole core, a privileged structure in medicinal chemistry, with a 2-amino substituent and a 5-trifluoromethoxy group, presents a unique combination of features for molecular design.

Introduction: Strategic Importance in Molecular Design

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, and anticancer activities.[1][2][3]

The value of this core is significantly enhanced through strategic functionalization. The introduction of fluorine-containing moieties is a powerful tactic in modern drug design to modulate a molecule's electronic properties and improve its pharmacokinetic profile.[4] The trifluoromethoxy (-OCF3) group, in particular, is highly prized for its ability to increase lipophilicity and metabolic stability, often leading to improved oral bioavailability and a longer duration of action.[4]

This guide focuses on this compound, a molecule that synergistically combines these key features:

  • The Benzimidazole Core: A proven pharmacophore for biological interaction.

  • The 2-Amino Group: A critical hydrogen-bonding moiety for target recognition.

  • The 5-Trifluoromethoxy Group: A metabolic shield and lipophilicity enhancer.

Understanding the synthesis and properties of this compound is crucial for unlocking its potential in developing next-generation therapeutics and advanced materials.

Proposed Synthesis Pathway

While this compound is commercially available from specialized suppliers, a detailed synthesis is not widely reported in peer-reviewed literature.[5][6] Therefore, we present a robust and logical two-step synthetic route based on well-established principles of heterocyclic chemistry. The strategy involves the reductive cyclization of a key intermediate, 4-(trifluoromethoxy)-1,2-phenylenediamine.

The proposed pathway is outlined below:

Synthesis_Pathway cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization Precursor 2-Nitro-4-(trifluoromethoxy)aniline Intermediate 4-(trifluoromethoxy)-1,2-phenylenediamine Precursor->Intermediate H₂ (g), Pd/C Ethanol, rt Final_Product This compound Intermediate->Final_Product Cyanogen Bromide (BrCN) aq. Methanol, 0 °C to rt

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine. The precursor, 2-Nitro-4-(trifluoromethoxy)aniline, is commercially available. Its reduction to the corresponding ortho-phenylenediamine is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice.[7] This technique is highly efficient and selective for the reduction of nitro groups in the presence of other sensitive functionalities and typically proceeds under mild conditions with high yields, avoiding the harsh reagents and difficult workups associated with metal/acid reductions.[8]

  • Step 2: Cyclization to form the Benzimidazole Ring. The reaction of an ortho-phenylenediamine with cyanogen bromide (BrCN) is a classic and highly effective method for constructing the 2-aminobenzimidazole scaffold. The diamine acts as a dinucleophile, attacking the electrophilic carbon of BrCN, followed by intramolecular cyclization and elimination to yield the stable heterocyclic product. The reaction is typically performed at low temperatures to control its exothermicity.

Physicochemical and Spectroscopic Properties

The key physicochemical identifiers and properties for this compound are summarized below.

PropertyValueSource
CAS Number 132877-27-1[6][9][10][11]
IUPAC Name 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine[10]
Molecular Formula C₈H₆F₃N₃O-
Molecular Weight 217.15 g/mol [11]
Appearance Expected to be an off-white to tan solid-
Melting Point Not widely reported-
Boiling Point Predicted: ~350-400 °C-
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol)-

Spectroscopic Profile (Predicted): While public spectral data is scarce, the following characteristics can be predicted based on the molecular structure:

  • ¹H NMR: Resonances in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet for the -NH₂ protons and another for the imidazole N-H proton, both of which would be exchangeable with D₂O.

  • ¹³C NMR: Signals for eight distinct carbon atoms, including a characteristic signal for the C2 carbon of the imidazole ring (typically δ 150-160 ppm) and a quartet for the -OCF₃ carbon due to fluorine coupling.

  • ¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine and imidazole, ~3100-3400 cm⁻¹), C=N stretching (~1630 cm⁻¹), and strong C-F and C-O stretching vibrations.

  • Mass Spectrometry: A molecular ion peak [M+H]⁺ at m/z 218.05.

Pharmacological Profile and Research Applications

The structural architecture of this compound makes it a highly attractive candidate for drug discovery programs. Its potential biological activities are derived from the synergistic combination of its three key pharmacophoric elements.

SAR_Diagram cluster_molecule This compound cluster_properties Molecular Properties cluster_applications Potential Applications MOL Core Structure BIM Benzimidazole Scaffold P1 Planar, Aromatic System (π-stacking) BIM->P1 NH2 2-Amino Group P2 H-Bond Donor NH2->P2 OCF3 5-OCF3 Group P3 Increased Lipophilicity Metabolic Stability OCF3->P3 A1 Kinase Inhibition (e.g., anticancer) P1->A1 Target Binding A2 Antimicrobial Agents (Bacteria, Fungi) P1->A2 Enzyme Interaction Cell Penetration A3 Antiviral Agents (e.g., Polymerase Inhibitors) P1->A3 Target Binding Improved PK Profile A4 Materials Science (e.g., Organic Electronics) P1->A4 Electronic Properties P2->A1 Target Binding P2->A2 Enzyme Interaction Cell Penetration P2->A3 Target Binding Improved PK Profile P3->A2 Enzyme Interaction Cell Penetration P3->A3 Target Binding Improved PK Profile

Caption: Structure-Activity Relationship (SAR) map.

  • Anticancer Potential: Many benzimidazole derivatives function as kinase inhibitors by competing for the ATP-binding site. The 2-amino group can form critical hydrogen bonds within the hinge region of a kinase, while the benzimidazole core provides favorable hydrophobic and π-stacking interactions. The -OCF₃ group can further enhance binding by occupying lipophilic pockets and improving cell permeability to reach intracellular targets.

  • Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in several approved anthelmintic drugs and has shown broad-spectrum antimicrobial and antiviral activity.[2][3] The mechanism often involves the inhibition of essential microbial enzymes, such as tubulin polymerization or viral polymerases. The properties of this compound make it a promising scaffold for developing new agents to combat drug-resistant pathogens.

  • Materials Science: The rigid, planar, and electron-rich nature of the benzimidazole system suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or as functional monomers in high-performance polymers.[3]

Detailed Experimental Protocols (Proposed)

The following protocols are representative methodologies for the proposed synthetic pathway.

Protocol 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine

  • Materials and Reagents:

    • 2-Nitro-4-(trifluoromethoxy)aniline

    • Ethanol (anhydrous)

    • Palladium on Carbon (10% Pd/C, 50% wet)

    • Hydrogen gas (H₂)

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer

    • Hydrogen balloon or Parr hydrogenator

    • Buchner funnel and filter flask

  • Procedure:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Nitro-4-(trifluoromethoxy)aniline (1.0 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen).

    • Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram).

    • Carefully add 10% Pd/C catalyst (approx. 5-10 mol% Pd) to the solution under a positive flow of inert gas.

    • Seal the flask, evacuate the atmosphere, and replace it with hydrogen gas from a balloon or connect it to a Parr hydrogenator (set to approx. 50 psi).

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (disappearance of the starting material). The reaction is typically complete within 4-12 hours.

    • Once complete, carefully purge the flask with inert gas to remove all hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product, 4-(trifluoromethoxy)-1,2-phenylenediamine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a crystalline solid.

Protocol 2: Synthesis of this compound

  • !!! SAFETY WARNING !!! Cyanogen bromide is extremely toxic and volatile. This reaction must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses) and access to a cyanide antidote kit.

  • Materials and Reagents:

    • 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq)

    • Cyanogen bromide (BrCN) (1.0-1.1 eq)

    • Methanol

    • Deionized water

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Ethyl acetate

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v) in a round-bottom flask.

    • Cool the stirred solution to 0 °C in an ice bath.

    • In a separate flask, carefully prepare a solution of cyanogen bromide (1.0-1.1 eq) in a minimal amount of cold methanol.

    • Add the cyanogen bromide solution dropwise to the cold diamine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-8 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product.

References

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzimidazole: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-5-(trifluoromethoxy)benzimidazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and detailed analytical characterization. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel benzimidazole-based compounds.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. The -OCF₃ group can enhance metabolic stability, improve membrane permeability, and alter the electronic properties of the molecule, potentially leading to improved efficacy and a more favorable safety profile.

This compound combines the established pharmacophore of the 2-aminobenzimidazole moiety with the beneficial properties of the trifluoromethoxy group, making it a compelling candidate for further investigation in drug discovery programs.

Chemical Structure and Physicochemical Properties

IUPAC Name: 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine[1]

CAS Number: 132877-27-1[1][2]

Molecular Formula: C₈H₆F₃N₃O[3][4]

Molecular Weight: 217.15 g/mol [3][4]

The chemical structure of this compound is characterized by a benzimidazole core with an amino group at the 2-position and a trifluoromethoxy group at the 5-position.

Structural Diagram (Graphviz):

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted and Analog-Based):

PropertyValueSource/Method
LogP 2.04Computational Prediction[4]
Topological Polar Surface Area (TPSA) 63.93 ŲComputational Prediction[4]
Hydrogen Bond Donors 2Computational Prediction[4]
Hydrogen Bond Acceptors 3Computational Prediction[4]
Rotatable Bonds 1Computational Prediction[4]
Melting Point 185-189 °C (for 5-Amino-2-(trifluoromethyl)benzimidazole)
Storage Temperature 2-8 °C[4]

Synthesis of this compound

A general and plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted benzene derivative. The following is a representative synthetic scheme based on established benzimidazole synthesis methodologies.

Synthetic Workflow (Graphviz):

G A 4-(Trifluoromethoxy)aniline B 1-Nitro-4-(trifluoromethoxy)benzene A->B Oxidation C 3-Nitro-4-(trifluoromethoxy)aniline B->C Nitration D 4-(Trifluoromethoxy)-1,2-phenylenediamine C->D Reduction E This compound D->E Cyclization with Cyanogen Bromide

Caption: A plausible synthetic route for this compound.

Experimental Protocol (General Procedure):

Step 1: Nitration of 1-Nitro-4-(trifluoromethoxy)benzene

  • To a solution of 1-nitro-4-(trifluoromethoxy)benzene in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,2-dinitro-4-(trifluoromethoxy)benzene.

Step 2: Selective Reduction to 3-Nitro-4-(trifluoromethoxy)aniline

  • Dissolve the dinitro compound in a suitable solvent (e.g., ethanol).

  • Add a selective reducing agent, such as sodium sulfide or ammonium polysulfide.

  • Heat the reaction mixture at reflux and monitor by TLC.

  • After completion, cool the reaction, remove the solvent, and purify the product by column chromatography to yield 3-nitro-4-(trifluoromethoxy)aniline.

Step 3: Reduction to 4-(Trifluoromethoxy)-1,2-phenylenediamine

  • Dissolve 3-nitro-4-(trifluoromethoxy)aniline in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 4-(trifluoromethoxy)-1,2-phenylenediamine.

Step 4: Cyclization to this compound

  • Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine in a suitable solvent (e.g., methanol or ethanol).

  • Add a solution of cyanogen bromide (CNBr) in the same solvent dropwise at a low temperature.

  • Allow the reaction to stir at room temperature.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comprehensive Analytical Characterization

Due to the limited availability of public experimental data for this compound, this section provides a combination of expected analytical characteristics based on the known properties of benzimidazole derivatives and computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0br s1HImidazole N-H
~7.2-7.4m1HAromatic C-H
~7.0-7.2m1HAromatic C-H
~6.8-7.0m1HAromatic C-H
~6.5br s2HAmino (-NH₂)

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~155-160C2 (imidazole, attached to -NH₂)
~140-145C (aromatic, attached to -OCF₃)
~130-135C (aromatic, bridgehead)
~120-125C (aromatic, bridgehead)
~120.4 (q, J ≈ 257 Hz)-OCF₃
~110-120CH (aromatic)
~100-110CH (aromatic)
~95-105CH (aromatic)

¹⁹F NMR Spectroscopy:

A single sharp signal is expected for the -OCF₃ group, typically in the range of -56 to -60 ppm relative to CFCl₃. The exact chemical shift will be influenced by the electronic environment of the benzimidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The most intense peak corresponding to the molecular weight of the compound (m/z = 217).

  • Loss of HCN: A common fragmentation pathway for benzimidazoles, resulting in a fragment at m/z = 190.

  • Loss of F: A fragment at m/z = 198.

  • Loss of CF₃: A fragment at m/z = 148.

  • Loss of OCF₃: A fragment at m/z = 132.

Mass Spectrometry Workflow (Graphviz):

G A This compound (m/z = 217) B [M - HCN]⁺ (m/z = 190) A->B C [M - F]⁺ (m/z = 198) A->C D [M - CF₃]⁺ (m/z = 148) A->D E [M - OCF₃]⁺ (m/z = 132) A->E

Caption: Predicted mass fragmentation pathway of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of a compound and for quantitative analysis. A general reverse-phase HPLC method can be adapted for the analysis of this compound.[5][6][7][8][9]

Suggested HPLC Method:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (likely around 280-300 nm)
Injection Volume 10 µL
Column Temperature 30 °C

HPLC Analysis Workflow (Graphviz):

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C C18 Column B->C D UV Detector C->D E Data Acquisition and Analysis D->E

Caption: General workflow for the HPLC analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Assignment
3400-3300N-H stretching (amino and imidazole)
3100-3000Aromatic C-H stretching
1650-1600N-H bending (amino)
1600-1450Aromatic C=C stretching
1250-1000C-O-C stretching (trifluoromethoxy) and C-F stretching

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents and advanced materials. This guide has provided a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and a detailed analytical framework. While experimental data for this specific compound is limited, the information presented here, based on the well-understood chemistry of benzimidazoles and computational predictions, offers a solid foundation for researchers to build upon. Further experimental validation of the predicted analytical data is encouraged to fully characterize this intriguing molecule.

References

Vesamicol (CAS No. 132877-27-1): A Technical Guide to the Preeminent Inhibitor of Vesicular Acetylcholine Transport

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical examination of Vesamicol (CAS No. 132877-27-1), a cornerstone pharmacological tool for the study of cholinergic neurotransmission. Intended for researchers, neuroscientists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer a synthesized understanding of Vesamicol's mechanism, applications, and the critical nuances that govern its experimental use. We will explore not only its primary function but also its significant off-target activities, providing a robust framework for experimental design and data interpretation.

Core Identity and Physicochemical Properties

Vesamicol, chemically known as (±)-trans-2-(4-Phenylpiperidino)cyclohexanol, is a potent, centrally active experimental drug. While CAS number 132877-27-1 refers to the base molecule, it is most commonly supplied and utilized in its hydrochloride salt form (CAS No. 120447-62-3) to enhance stability and aqueous solubility.[1] Its fundamental properties are summarized below.

PropertyDataSource(s)
Chemical Name (±)-trans-2-(4-Phenylpiperidinyl)cyclohexanol hydrochloride
Alternative Names AH 5183
Molecular Formula C₁₇H₂₅NO · HCl
Molecular Weight 295.85 g/mol
Appearance White crystalline powder[1]
Solubility Soluble to 50 mM in DMSO (with gentle warming), 20 mM in ethanol
Purity ≥99% (via HPLC)
Storage Store at Room Temperature

The Primary Mechanism: Inhibition of the Vesicular Acetylcholine Transporter (VAChT)

Vesamicol's principal pharmacological action is the potent, non-competitive, and reversible inhibition of the Vesicular Acetylcholine Transporter (VAChT).[2][3][4] VAChT is an integral membrane protein responsible for packaging newly synthesized acetylcholine (ACh) from the cytoplasm into synaptic vesicles, a process driven by a proton gradient.[2][4]

By binding to an allosteric site on the transporter, Vesamicol blocks this uptake.[4][5] This does not stop the synthesis of ACh nor the process of vesicle fusion with the presynaptic membrane.[2][4] Instead, it results in "empty" or partially filled vesicles, leading to a marked reduction in the quantal release of ACh into the synaptic cleft upon neuronal stimulation.[3][6] This elegant mechanism makes Vesamicol an invaluable tool for dissecting the presynaptic lifecycle of acetylcholine.

cluster_0 Presynaptic Terminal Choline Choline ACh_cyto Cytoplasmic ACh Choline->ACh_cyto ChAT ACoA Acetyl-CoA (from Mitochondria) ACoA->ACh_cyto ChAT VAChT VAChT ACh_cyto->VAChT Transport Vesicle Synaptic Vesicle Release Reduced ACh Release Vesicle->Release Exocytosis ACh_vesicle Vesicular ACh VAChT->ACh_vesicle Packaging Vesamicol Vesamicol Vesamicol->VAChT Inhibits SynapticCleft Synaptic Cleft Release->SynapticCleft

Caption: Mechanism of Vesamicol at the cholinergic nerve terminal.

Pharmacological Nuances: Stereoselectivity and Off-Target Binding

A critical aspect of utilizing Vesamicol is understanding its pharmacological profile beyond its primary target. This is essential for designing clean experiments and avoiding data misinterpretation.

Stereoselectivity

Vesamicol is a racemic mixture. Electrophysiological and biochemical studies have demonstrated significant stereoselectivity, with the (-)-Vesamicol enantiomer being approximately 20 times more potent than the (+)-Vesamicol enantiomer in blocking neuromuscular transmission and inhibiting ACh uptake.[7] For studies requiring maximum potency and specificity for VAChT, the use of the resolved (-)-enantiomer is highly recommended.

Sigma (σ) Receptor Affinity

Perhaps the most significant caveat for researchers is Vesamicol's high affinity for sigma receptors.[8] It binds to both σ₁ and σ₂ subtypes with nanomolar affinity, comparable to its affinity for VAChT.[9][]

  • Ki for VAChT: ~2 nM[9]

  • Ki for σ₁ Receptor: ~26 nM[9][]

  • Ki for σ₂ Receptor: ~34 nM[9][]

This cross-reactivity is a major confounding factor, especially in brain imaging studies (PET/SPECT) where sigma receptors are also present.[8][11] The contribution of sigma site labeling to the total --INVALID-LINK---vesamicol binding in rat brain can be substantial, ranging from 25% in the striatum to as high as 60% in the medulla.[8] This poor selectivity has limited the usefulness of Vesamicol and its direct analogs as selective cholinergic markers in vivo.[8][12]

Vesamicol Vesamicol VAChT Primary Target: VAChT (Ki ≈ 2 nM) Vesamicol->VAChT High Affinity Sigma1 Off-Target: σ₁ Receptor (Ki ≈ 26 nM) Vesamicol->Sigma1 High Affinity Sigma2 Off-Target: σ₂ Receptor (Ki ≈ 34 nM) Vesamicol->Sigma2 High Affinity

Caption: The binding profile of Vesamicol, showing high affinity for both its primary target (VAChT) and off-target sigma receptors.

Core Applications in Research

Despite its limitations, Vesamicol remains a unique and powerful tool for probing the cholinergic system.

  • Dissecting Presynaptic Mechanisms: It is used to investigate the recycling and mobilization of synaptic vesicles and to differentiate between vesicular and non-vesicular ACh release.[4][13] In vivo microdialysis studies use Vesamicol perfusion to reversibly reduce endogenous ACh release, confirming the functional role of VAChT.[14]

  • Probing Cholinergic Integrity: By targeting a presynaptic marker (VAChT), Vesamicol and its radiolabeled analogs are instrumental in developing imaging agents to assess the loss of cholinergic neurons in neurodegenerative disorders like Alzheimer's disease.[11][12]

  • Pharmacological Screening: In in vitro models of the neuromuscular junction, Vesamicol serves as a reference compound to validate the model's sensitivity to drugs that alter ACh recycling.[6]

  • Investigational Therapeutic: Preliminary research has suggested potential applications for Vesamicol in treating adenocarcinoma in situ of the lung.[2][3]

Experimental Protocol: [³H]-Vesamicol Radioligand Binding Assay

This protocol provides a framework for quantifying VAChT density in tissue homogenates, adapted from methodologies described in the literature.[15] The principle is to measure the specific binding of radiolabeled Vesamicol to its target.

Materials
  • Tissue Source: PC12 cells expressing VAChT or rat brain tissue (e.g., striatum).

  • Radioligand: [³H]-Vesamicol.

  • Non-specific Ligand: Unlabeled (±)-Vesamicol (80 µM final concentration).

  • Homogenization Buffer (HB): Specific composition depends on the lab, but typically a buffered saline solution.

  • Wash Buffer (UBB): Universal Binding Buffer containing 5 µM of unlabeled (±)-Vesamicol.

  • Filtration Apparatus: Glass-microfiber filters (e.g., Whatman GF/F) pre-coated with 0.25% poly(ethylenimine).

  • Scintillation Counter and appropriate scintillation fluid.

Workflow

start Start: Tissue Homogenate (e.g., PC12 cells, brain tissue) prep Prepare Post-Nuclear Supernatant (Centrifugation to remove nuclei/debris) start->prep incubate Incubate with [³H]-Vesamicol (Varying concentrations for saturation curve) prep->incubate split Aliquot for Total vs. Non-Specific Binding incubate->split total Total Binding Tubes: Add Buffer split->total nonspecific Non-Specific Binding Tubes: Add excess unlabeled Vesamicol (e.g., 80 µM) split->nonspecific filter Rapid Filtration & Washing (Separate bound from free radioligand) total->filter nonspecific->filter count Quantify Radioactivity (Liquid Scintillation Counting) filter->count analyze Data Analysis (Calculate Specific Binding, Determine Kd and Bmax) count->analyze end End analyze->end

Caption: Workflow for a [³H]-Vesamicol radioligand binding assay.

Step-by-Step Methodology
  • Preparation of Post-Nuclear Supernatant: Homogenize the cell pellet or brain tissue in ice-cold HB. Centrifuge at low speed (e.g., 1000 x g for 10 min) to pellet nuclei and large debris. The resulting supernatant contains the synaptic vesicles and is used for the assay. Determine protein concentration (e.g., via Bradford or BCA assay).

  • Assay Setup: For each concentration of [³H]-Vesamicol, prepare triplicate tubes for "Total Binding" and "Non-Specific Binding".

  • Incubation: To each tube, add 20 µg of the post-nuclear supernatant protein.

    • For Total Binding tubes, add buffer.

    • For Non-Specific Binding tubes, add a high concentration of unlabeled Vesamicol (e.g., to a final concentration of 80 µM) to saturate all specific binding sites.

    • Add the desired concentration of [³H]-Vesamicol to all tubes.

    • Incubate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 min).

  • Filtration: Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a vacuum manifold. This traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.

  • Washing: Immediately wash the filters with several aliquots of ice-cold UBB containing 5 µM unlabeled Vesamicol to reduce non-specific binding to the filter itself.[15] The inclusion of a low concentration of unlabeled ligand in the wash is a critical step to prevent rapid dissociation of the specific-bound radioligand during the wash phase.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot Specific Binding against the concentration of [³H]-Vesamicol.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[15]

Safety, Toxicology, and In Vivo Considerations

Vesamicol is intended for research use only. While it is centrally active after systemic administration, its therapeutic potential is severely limited by a broad range of adverse effects stemming from the systemic disruption of cholinergic neurotransmission.[16] These include:

  • Anticholinergic Symptoms: Dry mouth, blurred vision, urinary retention, constipation.[16]

  • Central Nervous System Effects: Confusion, memory impairment, hallucinations.[16]

  • Cardiovascular Effects: Hypotension and arrhythmias.[16]

In animal studies, intracerebroventricular (ICV) injection of Vesamicol has been shown to dose-dependently reduce REM sleep, followed by a significant rebound upon withdrawal.[17] Systemic administration in rats alters blood pressure and can increase cytosolic ACh levels while depleting the vesicular pool.[9][18]

Conclusion

Vesamicol (CAS No. 132877-27-1) is an indispensable pharmacological agent for the specific and potent inhibition of the Vesicular Acetylcholine Transporter. Its ability to uncouple acetylcholine synthesis from its vesicular packaging provides a unique window into the dynamics of cholinergic presynaptic function. However, researchers must remain vigilant of its significant off-target affinity for sigma receptors, a factor that demands careful experimental design, including the use of appropriate controls and, where possible, the more potent (-)-enantiomer. By understanding these technical nuances, the scientific community can continue to leverage Vesamicol to unravel the complexities of cholinergic signaling in health and disease.

References

The Trifluoromethoxy Substituent: A Key to Unlocking Diverse Biological Activities in Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Benzimidazole Scaffold and the Rise of Fluorine Chemistry

The benzimidazole core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its structural similarity to naturally occurring purine nucleosides allows for facile interaction with various biopolymers, leading to a broad spectrum of biological effects, including antimicrobial, antiviral, antiparasitic, and anticancer properties.[1] In the quest for enhanced therapeutic efficacy, the strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in drug design. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its unique electronic properties, metabolic stability, and ability to modulate the pharmacokinetic and pharmacodynamic profile of parent molecules. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of trifluoromethoxy-substituted benzimidazoles, offering insights for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthetic Strategies: Crafting the Trifluoromethoxy-Benzimidazole Core

The synthesis of trifluoromethoxy-substituted benzimidazoles typically follows established routes for benzimidazole formation, with the trifluoromethoxy group being introduced on one of the aromatic precursors. A common and effective method involves the condensation of a trifluoromethoxy-substituted o-phenylenediamine with a variety of aldehydes or carboxylic acids.

A representative synthetic scheme for the preparation of a 2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole is illustrated below. This reaction proceeds via the condensation of o-phenylenediamine with 4-(trifluoromethoxy)benzaldehyde.[2]

Synthesis of 2-(4-(trifluoromethoxy)phenyl)-1H-benzo[d]imidazole OPD o-Phenylenediamine reaction + OPD->reaction TFMB 4-(Trifluoromethoxy)benzaldehyde TFMB->reaction product 2-(4-(Trifluoromethoxy)phenyl)-1H-benzo[d]imidazole reaction->product Reflux

Caption: General synthesis of a trifluoromethoxy-substituted benzimidazole.

This straightforward approach allows for the generation of a diverse library of analogs by varying the substitution patterns on both the o-phenylenediamine and the aldehyde or carboxylic acid starting materials.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant microbial strains presents a formidable challenge to global health. Trifluoromethoxy-substituted benzimidazoles have shown promise as a novel class of antimicrobial agents.

Mechanism of Action

The antimicrobial mechanism of action for many benzimidazole derivatives involves the inhibition of essential cellular processes in microorganisms. While the precise mechanism for trifluoromethoxy-substituted analogs is still under active investigation, it is hypothesized that these compounds may interfere with microbial DNA synthesis and other vital enzymatic pathways.[3] Molecular docking studies have suggested that these compounds can bind effectively to the crystal structures of bacterial proteins, indicating a potential for targeted inhibition.[4]

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is significantly influenced by the substitution pattern on the benzimidazole core. Key SAR observations include:

  • Position of the Trifluoromethoxy Group: The location of the -OCF3 group on the phenyl ring can modulate the compound's activity.

  • Substituents on the Benzimidazole Nucleus: The presence of other functional groups on the benzimidazole ring system can enhance or diminish antimicrobial efficacy. For instance, the incorporation of amino acid and hydrazone moieties has been explored to generate derivatives with notable antimicrobial potential.[4]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antimicrobial efficacy of trifluoromethoxy-substituted benzimidazoles is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound TypeTarget MicroorganismMIC Range (µg/mL)Reference
Fluoro-substituted benzimidazolesBacillus subtilis7.81[5]
Fluoro-substituted benzimidazolesGram-negative bacteria31.25[5]
Trifluoromethyl-substituted benzimidazole hydrazonesYeasts25–100[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the trifluoromethoxy-substituted benzimidazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension, ensuring a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism, as indicated by the absence of turbidity.

Antiparasitic Activity: Targeting the Parasite's Cytoskeleton

Benzimidazole-based drugs, such as albendazole and mebendazole, are mainstays in the treatment of parasitic infections. The introduction of a trifluoromethoxy group has been explored as a strategy to develop new and more effective antiparasitic agents.

Mechanism of Action

The primary mechanism of action of antiparasitic benzimidazoles is the disruption of microtubule polymerization in the parasite.[8] These compounds bind to the β-tubulin subunit of the parasite's microtubules, preventing their assembly and leading to impaired cellular processes such as motility, nutrient uptake, and cell division.[8][9] This ultimately results in the death of the parasite. Molecular dynamics simulations have highlighted the crucial role of specific amino acid residues, such as E198, in the interaction between benzimidazoles and β-tubulin.[10]

Antiparasitic Mechanism of Trifluoromethoxy-Benzimidazoles Drug Trifluoromethoxy-Substituted Benzimidazole BetaTubulin Parasite β-Tubulin Drug->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits CellularProcesses Essential Cellular Processes (e.g., Motility, Nutrient Uptake) Microtubule->CellularProcesses Disrupts ParasiteDeath Parasite Death CellularProcesses->ParasiteDeath Leads to

Caption: Inhibition of parasite microtubule polymerization.

Structure-Activity Relationship (SAR)

The antiparasitic activity of these compounds is influenced by:

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring is critical for activity.

  • Substitution on the Benzene Ring: Halogenation and other substitutions on the benzene ring of the benzimidazole core can modulate the antiparasitic efficacy.

Quantitative Data: IC50 Values against Parasites

The in vitro efficacy of antiparasitic compounds is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the parasite's growth or viability.

Compound TypeTarget ParasiteIC50 Range (µM)Reference
2-Trifluoromethyl and 2-PentafluoroethylbenzimidazolesGiardia lamblia10.9 - 127.4[11]
2-Trifluoromethyl and 2-PentafluoroethylbenzimidazolesTrichomonas vaginalis6.2 - 128.9[11]
2-(trifluoromethyl)-1H-benzimidazole derivativesGiardia intestinalisNanomolar activities[12]
2-(trifluoromethyl)-1H-benzimidazole derivativesEntamoeba histolyticaNanomolar activities[12]
2-(trifluoromethyl)-1H-benzimidazole derivativesTrichomonas vaginalisNanomolar activities[12]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

The development of novel anticancer agents with improved efficacy and reduced toxicity is a critical area of research. Trifluoromethoxy-substituted benzimidazoles have emerged as a promising class of compounds with potent anticancer activity against various cancer cell lines.[13]

Mechanism of Action

The anticancer mechanism of these compounds appears to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Some proposed mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Certain benzimidazole derivatives have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key drivers in many cancers.[14] This inhibition disrupts downstream signaling cascades, such as the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and apoptosis.[14]

  • Upregulation of Death Receptors: Some compounds can upregulate the expression of death receptor 5 (DR5), a key component of the extrinsic apoptotic pathway.[14] This sensitization of cancer cells to apoptosis is a promising therapeutic strategy.

  • Induction of Apoptosis: Many trifluoromethoxy-substituted benzimidazoles have been shown to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity.[6]

Anticancer Signaling Pathways Drug Trifluoromethoxy-Substituted Benzimidazole EGFR_HER2 EGFR/HER2 Drug->EGFR_HER2 Inhibits DR5 Death Receptor 5 (DR5) Drug->DR5 Upregulates PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt MEK_Erk MEK/Erk Pathway EGFR_HER2->MEK_Erk Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MEK_Erk->Proliferation Apoptosis Apoptosis DR5->Apoptosis

References

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Benzimidazole Scaffold and the Promise of Fluorination

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its unique bicyclic aromatic structure, capable of engaging in hydrogen bonding, and π-π stacking, allows for effective interaction with a variety of biological targets.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, has emerged as a powerful tool in drug design to modulate metabolic stability, lipophilicity, and target binding affinity, often leading to enhanced pharmacological profiles.[2][3] This guide delves into the prospective mechanism of action of a specific, yet under-characterized molecule: 2-Amino-5-(trifluoromethoxy)benzimidazole. In the absence of direct, definitive studies on this compound, this document will synthesize information from closely related analogs to postulate its likely biological activities and molecular targets, and to propose a comprehensive experimental framework for their elucidation.

Section 1: Deconstruction of the Moiety - Clues from Structural Analogs

The structure of this compound offers distinct clues to its potential biological functions when we examine its constituent parts in the context of known pharmacophores.

The 2-Aminobenzimidazole Core: A Hub of Bioactivity

The 2-aminobenzimidazole moiety is a recurring motif in compounds exhibiting a wide array of pharmacological effects. Its presence suggests a potential for:

  • Antimicrobial Activity: Many 2-aminobenzimidazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[4] The proposed mechanisms, while often not fully elucidated, are believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[4]

  • Anticancer Properties: The structural similarity of the benzimidazole core to purine nucleosides allows for its potential interaction with the machinery of DNA replication and repair.[1] Various 2-aminobenzimidazole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cell lines.[4][5]

The Trifluoromethoxy Group: A Metabolic and Potency Enhancer

The trifluoromethoxy (-OCF₃) group at the 5-position is a critical feature that likely profoundly influences the molecule's properties. This group is known to:

  • Increase Lipophilicity: Enhancing the molecule's ability to cross cellular membranes and potentially the blood-brain barrier.

  • Modulate Electronic Properties: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of the benzimidazole ring system, influencing its interaction with biological targets.[6]

  • Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, which can lead to a longer biological half-life.[3]

Section 2: Hypothesized Mechanisms of Action

Based on the analysis of its structural components and the known activities of related benzimidazole derivatives, we can postulate several plausible mechanisms of action for this compound.

Potential as a Kinase Inhibitor in Oncology

A significant number of benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[7][8] It is conceivable that this compound could target key oncogenic kinases.

  • Hypothesized Target(s): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and other receptor tyrosine kinases.[7][8]

  • Postulated Mechanism: Competitive inhibition at the ATP-binding site of the kinase domain, leading to the downregulation of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.

Diagram 1: Hypothesized Kinase Inhibition Pathway

G This compound This compound Kinase (e.g., EGFR, VEGFR-2) Kinase (e.g., EGFR, VEGFR-2) This compound->Kinase (e.g., EGFR, VEGFR-2) Inhibits Downstream Signaling Downstream Signaling Kinase (e.g., EGFR, VEGFR-2)->Downstream Signaling Activates ATP ATP ATP->Kinase (e.g., EGFR, VEGFR-2) Binds Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

A diagram illustrating the potential kinase inhibition mechanism.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer benzimidazoles exert their effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[4][9]

  • Hypothesized Mechanism:

    • Intrinsic Pathway: The compound may induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of the caspase cascade.

    • Cell Cycle Arrest: It could cause an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) by modulating the expression of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases.[9]

Antimicrobial Activity through Essential Enzyme Inhibition

The broad-spectrum antimicrobial potential of benzimidazoles suggests that this compound could be a valuable lead in this area.[4]

  • Hypothesized Target(s): Bacterial DNA gyrase, dihydrofolate reductase, or fungal lanosterol 14α-demethylase.

  • Postulated Mechanism: Inhibition of these essential enzymes would disrupt critical metabolic pathways, leading to the cessation of microbial growth and, ultimately, cell death.

Section 3: An Experimental Roadmap for Mechanism of Action Elucidation

To move from hypothesis to evidence, a structured experimental approach is necessary. The following protocols outline a logical progression for characterizing the mechanism of action of this compound.

In Vitro Cytotoxicity and Antimicrobial Screening

The initial step is to determine the biological activity profile of the compound.

Assay Cell Lines / Strains Endpoint Purpose
MTT/MTS Assay Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)Cell viability (IC₅₀)To determine the antiproliferative activity.
Broth Microdilution Panel of pathogenic bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans)Minimum Inhibitory Concentration (MIC)To assess the antimicrobial spectrum and potency.
Target Deconvolution and Validation

Assuming promising activity is observed, the next phase focuses on identifying the molecular target(s).

Experimental Protocol: Kinase Inhibition Profiling

  • Primary Screen: Screen the compound at a fixed concentration (e.g., 10 µM) against a broad panel of recombinant human kinases.

  • Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, perform dose-response assays to determine the IC₅₀ values.

  • Cellular Target Engagement: Utilize techniques such as Western blotting to assess the phosphorylation status of the identified kinase and its downstream substrates in treated cells.

Diagram 2: Experimental Workflow for Target Identification

G Compound Compound In_Vitro_Screening In Vitro Screening (Cytotoxicity, Antimicrobial) Compound->In_Vitro_Screening Active_Compound Active Compound In_Vitro_Screening->Active_Compound Target_Identification Target Identification (Kinase Panel, Affinity Chromatography) Active_Compound->Target_Identification Hypothesized_Target Hypothesized Target Target_Identification->Hypothesized_Target Target_Validation Target Validation (Cellular Assays, Western Blot) Hypothesized_Target->Target_Validation Validated_Target Validated Target Target_Validation->Validated_Target Mechanism_Elucidation Mechanism Elucidation (Apoptosis, Cell Cycle Assays) Validated_Target->Mechanism_Elucidation Confirmed_MoA Confirmed MoA Mechanism_Elucidation->Confirmed_MoA

A workflow for the experimental determination of the mechanism of action.

Cellular Mechanism Characterization

Once a target is validated, the cellular consequences of its modulation need to be investigated.

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Apoptosis Assay: Treat cancer cells with the compound and stain with Annexin V-FITC and Propidium Iodide. Analyze by flow cytometry to quantify early and late apoptotic cells.

  • Cell Cycle Analysis: Treat cells with the compound, fix, and stain with a DNA-intercalating dye (e.g., Propidium Iodide). Analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

  • Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Section 4: Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest at the intersection of established pharmacophores and modern medicinal chemistry strategies. While its precise mechanism of action remains to be experimentally defined, the structural motifs present a compelling case for its potential as an anticancer or antimicrobial agent, likely acting through the inhibition of key enzymes such as protein kinases. The proposed experimental roadmap provides a clear and robust framework for researchers to systematically unravel the biological activity and molecular targets of this and related compounds. Such studies are pivotal for the rational design and development of next-generation therapeutics built upon the versatile benzimidazole scaffold.

References

Unlocking the Therapeutic Potential of 2-Amino-5-(trifluoromethoxy)benzimidazole: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet under-explored derivative: 2-Amino-5-(trifluoromethoxy)benzimidazole. By leveraging structure-activity relationship (SAR) data from analogous compounds and the established mechanisms of the broader benzimidazole class, we delineate a strategic approach for identifying and validating its molecular targets. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap from hypothesized targets to robust experimental validation, thereby accelerating the translation of this promising molecule into novel therapeutics.

Introduction: The Strategic Design of this compound

The benzimidazole core, an isostere of natural purines, grants it the ability to interact with a wide array of biological macromolecules. The unique chemical architecture of this compound is no coincidence; it is a strategic amalgamation of functionalities designed to enhance its therapeutic potential.

  • The Benzimidazole Core: This bicyclic aromatic system is a well-established pharmacophore, known to engage in hydrogen bonding, π-π stacking, and metal ion interactions with various biological targets.[1] Its structural similarity to purine bases allows it to competitively bind to the active sites of numerous enzymes.

  • The 2-Amino Group: The amino group at the 2-position is a critical determinant of the biological activity of many benzimidazole derivatives. It can act as a hydrogen bond donor, significantly influencing the molecule's binding affinity and selectivity for its target proteins.

  • The 5-(Trifluoromethoxy) Substituent: The incorporation of fluorine-containing moieties is a cornerstone of modern drug design. The trifluoromethoxy (-OCF3) group is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature enhances metabolic stability and improves membrane permeability, both of which are crucial for oral bioavailability.[2] Furthermore, this group can alter the electronic landscape of the benzimidazole ring, thereby influencing its interaction with molecular targets.[2] The presence of a trifluoromethyl group has been shown to enhance both topoisomerase I poisoning activity and cytotoxicity in terbenzimidazole derivatives.[3]

This strategic combination of a proven pharmacophore with activity-enhancing and property-modulating substituents positions this compound as a compound of significant therapeutic interest, with likely applications in oncology, and as an antimicrobial and antiparasitic agent.

Hypothesized Therapeutic Targets: A Data-Driven Approach

While direct experimental evidence for the specific targets of this compound is nascent, a comprehensive analysis of structurally related compounds and the broader benzimidazole class allows for the formulation of well-grounded hypotheses. The most probable targets fall into three primary categories: the cytoskeleton (tubulin), enzymes regulating DNA topology (topoisomerases), and key signaling proteins (kinases).

Microtubule Dynamics: A Prime Target for Benzimidazoles

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Benzimidazole derivatives are well-documented as microtubule-targeting agents (MTAs), acting as both microtubule destabilizers (e.g., nocodazole) and, more recently discovered, stabilizers.[4] They typically bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Causality for Investigation: The structural similarity of this compound to known benzimidazole-based MTAs makes tubulin a high-priority target. The trifluoromethoxy group may influence the binding affinity and kinetics at the colchicine site.

Topoisomerase Inhibition: Disrupting DNA Replication and Repair

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[1] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Numerous benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II.[5][7][8][9]

Causality for Investigation: The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a common feature of many topoisomerase inhibitors. The substituents at the 2- and 5-positions can then interact with the enzyme-DNA complex, stabilizing the cleavage complex and preventing re-ligation of the DNA strands. The electron-withdrawing nature of the trifluoromethoxy group could enhance these interactions.[3]

Kinase Inhibition: Modulating Cellular Signaling Pathways

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. The benzimidazole scaffold is a common feature in many clinically approved kinase inhibitors.[10] Benzimidazole-based compounds have been shown to inhibit a wide range of kinases, including receptor tyrosine kinases (RTKs) like VEGFR, FGFR, and EGFR, as well as intracellular kinases such as Aurora kinase, CDKs, and ITK.[6][11][12][13]

Causality for Investigation: The benzimidazole core can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors.[14] The 2-amino group can form critical hydrogen bonds within the ATP-binding pocket, while the 5-(trifluoromethoxy)phenyl moiety can extend into other regions of the active site, conferring selectivity.

Experimental Validation: A Step-by-Step Guide

The following section provides detailed, self-validating protocols for the experimental verification of the hypothesized therapeutic targets of this compound.

Primary Target Validation: In Vitro Assays

This assay directly measures the effect of the compound on the in vitro assembly of purified tubulin into microtubules.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB; 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a 10 mM GTP stock solution in GTB.

    • Prepare a 10X stock solution of this compound in DMSO. Create a serial dilution in GTB to achieve the desired final concentrations.

    • Prepare 10X stock solutions of positive (Nocodazole or Colchicine) and negative (DMSO vehicle) controls.

  • Assay Setup:

    • Pre-warm a 96-well, half-area, clear-bottom plate to 37°C.

    • On ice, prepare the reaction mixtures in the following order: GTB, test compound/control, and finally tubulin solution. The final volume should be 100 µL.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.

    • Plot the change in absorbance versus time for each concentration of the test compound and controls.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Diagram of Workflow:

Tubulin_Polymerization_Assay cluster_prep Reagent Preparation (On Ice) cluster_setup Assay Setup cluster_run Data Acquisition cluster_analysis Data Analysis reagents Prepare Tubulin, GTP, Compound Dilutions, Controls plate Add Reagents to Pre-warmed 96-well Plate reagents->plate Transfer reader Incubate at 37°C Read Absorbance (340nm) plate->reader Initiate analysis Plot Absorbance vs. Time Calculate IC50 reader->analysis Raw Data

Caption: Workflow for the in vitro tubulin polymerization assay.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • Nuclease-free water

      • 10X Topoisomerase I reaction buffer

      • Supercoiled plasmid DNA (e.g., pBR322)

      • This compound at various concentrations (or DMSO vehicle control)

      • Positive control (Camptothecin)

    • Add human topoisomerase I enzyme to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe).

    • Visualize the DNA bands under UV illumination. Supercoiled DNA will migrate faster than relaxed DNA.

    • Quantify the band intensities to determine the percentage of inhibition.

Diagram of Workflow:

Topoisomerase_Assay cluster_setup Reaction Setup (On Ice) cluster_incubation Incubation cluster_analysis Analysis mix Combine Buffer, Supercoiled DNA, Compound, and Topo I Enzyme incubate Incubate at 37°C mix->incubate gel Agarose Gel Electrophoresis incubate->gel Stop Reaction visualize Stain and Visualize DNA Bands gel->visualize

Caption: Workflow for the topoisomerase I DNA relaxation assay.

A variety of commercially available kinase assay kits can be used. This is a generalized protocol for a luminescence-based assay.

Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound.

    • Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

  • Assay Procedure:

    • Add the test compound or control to the wells of a 96-well plate.

    • Add the kinase to the wells and incubate briefly.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for the recommended time.

  • Detection:

    • Add the detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).

    • Measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value.

Secondary Validation: Cellular Assays

Positive hits from the in vitro assays should be further validated in a cellular context.

AssayPurposeCell Lines
Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) To determine the concentration-dependent effect of the compound on the proliferation of cancer cells.A panel of cancer cell lines relevant to the hypothesized targets (e.g., lung, breast, colon cancer).
Cell Cycle Analysis (Flow Cytometry) To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M for microtubule inhibitors).Cancer cell lines showing sensitivity in the viability assay.
Immunofluorescence Microscopy To visualize the effect of the compound on the microtubule network within cells.Adherent cancer cell lines.
Comet Assay (Single Cell Gel Electrophoresis) To detect DNA damage caused by topoisomerase inhibition.Cancer cell lines treated with the compound.
Western Blotting To assess the inhibition of a specific kinase signaling pathway by measuring the phosphorylation status of downstream targets.Cancer cell lines with known dysregulation of the target kinase pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for elucidating the therapeutic targets of this compound. By systematically progressing from hypothesis to in vitro and cellular validation, researchers can efficiently identify and characterize the mechanism of action of this promising compound. The strategic incorporation of the 2-amino and 5-(trifluoromethoxy) groups suggests a high potential for potent and selective activity. Future research should focus on broad kinase profiling to identify specific kinase targets, followed by in vivo efficacy studies in relevant animal models of cancer and infectious diseases. The insights gained from these studies will be instrumental in advancing this compound through the drug development pipeline.

References

Spectroscopic Characterization of 2-Amino-5-(trifluoromethoxy)benzimidazole: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 2-Amino-5-(trifluoromethoxy)benzimidazole. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established spectroscopic principles and data from analogous structures, we present a robust framework for the acquisition, interpretation, and validation of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is structured to provide not only predicted spectral values but also the underlying scientific rationale and detailed experimental protocols, ensuring both theoretical depth and practical applicability.

Introduction and Molecular Structure

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a core component of numerous pharmacologically active agents, and the incorporation of a 2-amino group and a 5-(trifluoromethoxy) substituent is anticipated to modulate its biological activity, lipophilicity, and metabolic stability. The trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional groups, offering unique electronic properties and enhanced membrane permeability.

Accurate structural elucidation and purity assessment are paramount in the development of novel chemical entities. This guide provides the foundational spectroscopic knowledge required to confidently identify and characterize this compound.

Molecular Structure and Atom Numbering

The structure and atom numbering scheme used throughout this guide are presented below. This systematic numbering is essential for the unambiguous assignment of signals in NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide definitive structural information.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A high-field spectrometer (≥400 MHz) is recommended to achieve optimal resolution of the aromatic proton signals and their coupling patterns. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar benzimidazole and to slow the exchange of labile N-H protons, allowing for their observation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Temperature: 298 K.

    • Spectral Width: 0-14 ppm.

    • Number of Scans: 16-32 scans for a standard spectrum.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

The aromatic region will display signals for three protons (H4, H6, and H7). Their chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃).

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
N1-H (Imidazole)10.5 - 11.5Broad Singlet (br s)-Acidic proton on the imidazole ring.
H77.2 - 7.4Doublet (d)Jortho = 8.0 - 9.0Ortho to N1 and meta to the -OCF₃ group.
H47.0 - 7.2Doublet (d)Jmeta = 2.0 - 2.5Meta to the -OCF₃ group and ortho to the imidazole fusion.
H66.8 - 7.0Doublet of Doublets (dd)Jortho = 8.0 - 9.0, Jmeta = 2.0 - 2.5Ortho to the -OCF₃ group and ortho to H7, meta to H4.
C2-NH₂6.0 - 6.5Broad Singlet (br s)-Labile protons of the amino group, typically broad.[1][2]

Note: Typical aromatic coupling constants are: ³J (ortho) = 6-10 Hz, ⁴J (meta) = 1-3 Hz.[3][4][5]

Caption: Predicted aromatic proton coupling network.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for determining the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be subsequently run to differentiate between CH, CH₂, and CH₃ carbons, although for this molecule, it will primarily distinguish the aromatic CH carbons from the quaternary carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-180 ppm.

    • Number of Scans: 1024-2048 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

The spectrum will show 8 distinct carbon signals. The trifluoromethoxy group will have a significant electronic impact, and the carbon atom it is attached to (C5) will show coupling to the fluorine atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Expected C-F Coupling Rationale
C2155 - 160-Carbon attached to three nitrogen atoms in the guanidine-like system.
C5145 - 150-Aromatic carbon attached to the electron-withdrawing -OCF₃ group.
C3a / C7a135 - 145-Bridgehead carbons of the benzimidazole ring. Their shifts can be distinct if tautomerism is slow.[6]
C(OCF₃ )119 - 123Quartet (q), ¹JCF ≈ 255 HzThe trifluoromethyl carbon shows a characteristic large one-bond coupling to the three fluorine atoms.[7]
C7112 - 118-Aromatic CH.
C4105 - 110-Aromatic CH.
C6100 - 105-Aromatic CH, significantly shielded by the ortho -OCF₃ group.
¹⁹F NMR Spectroscopy

Rationale for Experimental Choices: ¹⁹F NMR is highly sensitive and provides a clean spectral window with no background signals. It is the definitive method for confirming the presence and electronic environment of the trifluoromethoxy group.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Utilize an NMR spectrometer equipped with a fluorine probe, operating at the corresponding frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: A range of approximately -40 to -80 ppm is typically sufficient for -OCF₃ groups.

    • Reference: An external reference such as CFCl₃ (δ 0 ppm) or an internal standard can be used.

  • Processing: Standard Fourier transform and phasing.

Predicted ¹⁹F NMR Spectrum (376 MHz, DMSO-d₆):

A single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-OCF₃ -57 to -60Singlet (s)The chemical shift for aromatic -OCF₃ groups typically falls in this range.[8][9] The absence of neighboring protons or fluorine atoms results in a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, the traditional KBr pellet method can be used for solid samples.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

  • Processing: The instrument software will automatically process the data and display the spectrum as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400 - 3100N-H StretchImidazole (N1-H) & Amine (-NH₂)Medium-Strong, Broad
1630 - 1600C=N StretchImidazole RingMedium
1580 - 1450C=C StretchAromatic RingMedium-Strong
1280 - 1150C-F StretchTrifluoromethoxy (-OCF₃)Strong
1100 - 1000C-O StretchAryl Ether (-O-CF₃)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.

Rationale for Experimental Choices: Electron Ionization (EI) is a classic, high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" for the molecule. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula.

Experimental Protocol: Mass Spectrometry (EI)

  • Sample Introduction: Introduce the sample via a direct insertion probe.

  • Instrumentation: Use a mass spectrometer capable of electron ionization (e.g., a Quadrupole or Time-of-Flight analyzer).

  • Ionization: Standard EI energy of 70 eV.

  • Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu.

  • Data Acquisition: Record the mass spectrum, noting the relative abundances of the observed ions.

Predicted Mass Spectrum Fragmentation:

The molecular formula of this compound is C₈H₆F₃N₃O. Its monoisotopic mass is approximately 217.04 g/mol .

  • Molecular Ion (M⁺): The spectrum is expected to show a strong molecular ion peak at m/z 217 .

  • Key Fragments: The fragmentation of benzimidazoles is well-documented and typically involves cleavages of the imidazole ring.[10][11][12][13]

Predicted Fragmentation Pathway:

MS_Fragmentation M [M]⁺˙ m/z 217 F1 [M - HCN]⁺˙ m/z 190 M->F1 - HCN F2 [M - CF₃]⁺ m/z 148 M->F2 - •CF₃ F3 [M - OCF₃]⁺ m/z 132 M->F3 - •OCF₃ F4 [C₆H₄N]⁺ m/z 90 F3->F4 - HCN

Caption: Plausible EI fragmentation pathway for the title compound.

Predicted Key Ions:

m/z Proposed Fragment Formula
217Molecular Ion [M]⁺˙[C₈H₆F₃N₃O]⁺˙
190Loss of HCN[C₇H₆F₃N₂O]⁺˙
148Loss of trifluoromethyl radical[C₈H₆N₃O]⁺
132Loss of trifluoromethoxy radical[C₈H₆N₃]⁺
90Benzimidazole core fragment[C₆H₄N]⁺

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound. The tabulated ¹H, ¹³C, and ¹⁹F NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation patterns are based on established principles and data from structurally related compounds. The included experimental protocols offer a standardized approach for data acquisition. Researchers synthesizing or working with this molecule can use this document as a benchmark for spectral interpretation, structural confirmation, and purity assessment, thereby accelerating their research and development efforts.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 2-Amino-5-(trifluoromethoxy)benzimidazole, a heterocyclic compound of interest in pharmaceutical research. While specific experimental data for this molecule is not extensively published, this document outlines the fundamental principles and detailed experimental protocols necessary to generate these critical datasets. By synthesizing established methodologies for active pharmaceutical ingredients (APIs) and related benzimidazole derivatives, this guide offers a robust roadmap for researchers. We will delve into the theoretical underpinnings of solubility and stability, provide step-by-step experimental procedures, and discuss the analytical techniques required for accurate assessment. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug discovery and development.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The substituents on the benzimidazole core, in this case, a 2-amino group and a 5-(trifluoromethoxy) group, are critical determinants of the molecule's physicochemical properties and, consequently, its potential as a therapeutic agent.

The trifluoromethoxy group (-OCF₃) is often incorporated into drug candidates to enhance metabolic stability and membrane permeability, which are crucial for oral bioavailability.[3] The amino group can influence the compound's polarity and basicity, which in turn affects its solubility and interactions with biological targets. A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement in the drug development pipeline.

Physicochemical Properties of a Related Analogue

While specific data for this compound is sparse, we can look at the properties of a close structural analogue, 5-Amino-2-(trifluoromethyl)benzimidazole, to infer potential characteristics.

PropertyValue for 5-Amino-2-(trifluoromethyl)benzimidazoleReference
Molecular FormulaC₈H₆F₃N₃[4]
Molecular Weight201.15 g/mol [4]
Melting Point185-189 °C[5]
FormSolid

It is crucial to experimentally determine the properties of this compound as the trifluoromethoxy group will impart different electronic and steric effects compared to the trifluoromethyl group.

Determination of Aqueous Solubility

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability.[6][7] The following section details the theoretical basis and a practical protocol for determining the equilibrium solubility of this compound.

Theoretical Considerations

The solubility of a compound is influenced by several factors, including its solid-state properties (e.g., crystallinity, polymorphism), pH, temperature, and the presence of co-solvents. For ionizable compounds like this compound, which possesses a basic amino group and the benzimidazole ring nitrogens, pH is a particularly important determinant of solubility. The Biopharmaceutics Classification System (BCS) uses solubility data across a physiological pH range (1.2-6.8) to classify drugs.[8][9]

There are two primary types of solubility measurements: kinetic and thermodynamic.[10]

  • Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, begins to precipitate. This is often used in early drug discovery for high-throughput screening.[10]

  • Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. This is the more definitive measure and is crucial for formulation development.[6][10]

This guide will focus on the determination of thermodynamic solubility.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • pH 1.2 buffer (e.g., 0.1 N HCl)[8]

  • pH 4.5 acetate buffer[8]

  • pH 6.8 phosphate buffer[8]

  • Purified water

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound to separate vials containing each of the buffers (pH 1.2, 4.5, 6.8) and purified water. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm). Allow the samples to equilibrate for a sufficient duration (e.g., 24-48 hours) to reach a plateau in concentration.[8]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC method (see Section 5).

  • Data Reporting: Report the solubility in mg/mL. The experiment should be performed in triplicate for each condition.[8]

Data Presentation: Solubility Profile

The results should be summarized in a clear and concise table.

BufferpHTemperature (°C)Solubility (mg/mL) ± SD (n=3)
0.1 N HCl1.225Experimental Value
Acetate Buffer4.525Experimental Value
Phosphate Buffer6.825Experimental Value
Purified Water~7.025Experimental Value

Experimental Workflow: Solubility Determination

G Workflow for Shake-Flask Solubility Determination A Add excess compound to buffers B Equilibrate on shaker (24-48h) A->B C Centrifuge to separate phases B->C D Filter supernatant C->D E Analyze by HPLC D->E F Report solubility (mg/mL) E->F

Caption: A stepwise workflow for determining the thermodynamic solubility of a compound.

Stability Assessment and Forced Degradation Studies

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[11][12] Forced degradation, or stress testing, is a critical component of this assessment, as it helps to identify potential degradation products and establish degradation pathways.[11][13][14] This information is vital for developing stability-indicating analytical methods.[12][15]

Theoretical Framework

Benzimidazole derivatives can be susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of chemical bonds by water, often catalyzed by acid or base.

  • Oxidation: Reaction with oxygen or other oxidizing agents. The amino group and the electron-rich benzimidazole ring can be susceptible to oxidation.[13]

  • Photodegradation: Degradation caused by exposure to light. Many heterocyclic compounds are light-sensitive.[13]

  • Thermal Degradation: Decomposition induced by heat.[11]

Forced degradation studies are designed to accelerate these processes to generate detectable levels of degradation products.[11] A degradation of 5-20% is generally considered optimal for method development purposes.[16]

Experimental Protocol: Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)[13][16]

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[13] Withdraw samples at various time points, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for a set time (e.g., 24 hours) and then analyze by HPLC.[13]

  • Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours) and analyze at different time points.[13]

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples after exposure.

Data Presentation: Summary of Forced Degradation
Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl8 hours60°CExperimental ValueExperimental Value
Base Hydrolysis0.1 M NaOH8 hours60°CExperimental ValueExperimental Value
Oxidation3% H₂O₂24 hoursRoom TempExperimental ValueExperimental Value
Thermal (Solid)Dry Heat48 hours80°CExperimental ValueExperimental Value
Thermal (Solution)Dry Heat48 hours80°CExperimental ValueExperimental Value
Photolytic (Solid)ICH Q1BICH GuidelineICH GuidelineExperimental ValueExperimental Value
Photolytic (Solution)ICH Q1BICH GuidelineICH GuidelineExperimental ValueExperimental Value

Logical Diagram: Forced Degradation and Analysis

G Forced Degradation and Stability-Indicating Method Development cluster_0 Stress Conditions A Acid Hydrolysis F Generate Degraded Samples A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Develop HPLC Method F->G H Analyze Degraded Samples G->H I Identify and Characterize Degradants (LC-MS) H->I J Validate Stability-Indicating Method H->J

Caption: The logical flow from forced degradation to a validated stability-indicating method.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, and excipients.[15][17] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11][13][18]

Method Development Strategy

The development of a robust, stability-indicating HPLC method for this compound should focus on achieving adequate resolution between the parent compound and all potential degradation products generated during the forced degradation studies.

Key Considerations for Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point for compounds of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve both polar and non-polar components.[18]

  • pH of Mobile Phase: The pH should be controlled to ensure consistent ionization and retention of the analyte. For a basic compound, a low pH mobile phase (e.g., pH 2.5-3.5) is often a good starting point.

  • Detection: UV detection is suitable for chromophoric molecules like benzimidazoles. The detection wavelength should be chosen to maximize the response for both the parent compound and its impurities.

  • Structural Elucidation: Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of the degradation products.[13]

Example HPLC Method Parameters (Starting Point)
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (or as determined by UV scan)
Injection Volume 10 µL

This is a generic starting point and must be optimized to achieve adequate separation for this compound and its specific degradants.

Conclusion

This guide provides a comprehensive, scientifically grounded framework for determining the solubility and stability of this compound. By following the detailed protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data needed to evaluate this compound's potential as a drug candidate. The development of a robust, stability-indicating HPLC method is paramount to the success of these studies, ensuring the accuracy and reliability of the results. The principles and methodologies outlined herein are fundamental to the preformulation and early-stage development of any novel pharmaceutical compound.

References

The Strategic Utility of 2-Amino-5-(trifluoromethoxy)benzimidazole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

In the landscape of contemporary drug discovery and materials science, the benzimidazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its versatile nature, characterized by a bicyclic aromatic system containing two nitrogen atoms, allows for extensive functionalization and interaction with various biological targets. The strategic incorporation of fluorine-containing substituents has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved membrane permeability.[3] This guide focuses on a particularly valuable building block that marries these two powerful concepts: 2-Amino-5-(trifluoromethoxy)benzimidazole (CAS No. 132877-27-1).

The unique arrangement of a reactive 2-amino group and a lipophilic, electron-withdrawing 5-trifluoromethoxy group makes this molecule a highly sought-after intermediate in the synthesis of complex organic molecules destined for pharmaceutical and agrochemical applications. The 2-amino moiety serves as a versatile handle for a wide array of chemical transformations, while the trifluoromethoxy group can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final product. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this important building block, offering a technical resource for scientists engaged in the design and synthesis of novel chemical entities.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132877-27-1[4][5][6][7]
Molecular Formula C₈H₆F₃N₃O[5]
Molecular Weight 217.15 g/mol [4][5][6][7]
IUPAC Name 6-(trifluoromethoxy)-1H-benzimidazol-2-amine
Appearance Typically an off-white to light-colored solid
pKa Data not available in searched literature.
LogP Data not available in searched literature.
Solubility Data not available in searched literature.

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the amino and trifluoromethoxy groups. A broad singlet corresponding to the amino (-NH₂) protons and another for the imidazole N-H proton would also be anticipated.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group and the carbons of the imidazole ring would have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine and the imidazole N-H, C-N stretching, C-O stretching of the ether linkage, and strong C-F stretching vibrations associated with the trifluoromethoxy group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (217.15 g/mol ).

Synthesis of this compound

The synthesis of this compound typically involves a multi-step sequence starting from a readily available precursor, 4-(trifluoromethoxy)aniline. The general synthetic strategy involves the introduction of a nitro group, followed by its reduction to an amine to form the key intermediate, 4-(trifluoromethoxy)-1,2-phenylenediamine. This diamine is then cyclized to form the benzimidazole ring.

Figure 1: General synthetic pathway for this compound.

Experimental Protocol:

The following is a representative, step-by-step methodology for the synthesis of this compound, compiled from general procedures for benzimidazole synthesis.[8]

Step 1: Nitration of 4-(trifluoromethoxy)aniline

  • To a stirred solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, cooled to 0-5 °C, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then poured onto crushed ice, and the precipitated product, 4-(trifluoromethoxy)-2-nitroaniline, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 4-(trifluoromethoxy)-2-nitroaniline

  • The 4-(trifluoromethoxy)-2-nitroaniline is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) is employed.

  • The reaction is monitored by TLC until the disappearance of the nitro compound.

  • Upon completion, the reaction mixture is worked up accordingly. For the SnCl₂/HCl method, the mixture is typically basified to precipitate the tin salts, and the product, 4-(trifluoromethoxy)-1,2-phenylenediamine, is extracted with an organic solvent. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

Step 3: Cyclization to form this compound

  • The 4-(trifluoromethoxy)-1,2-phenylenediamine is dissolved in a suitable solvent, such as a mixture of water and an alcohol.

  • An equimolar amount of cyanogen bromide is added to the solution.

  • The reaction mixture is stirred, often with heating, for a period of time until the reaction is complete as indicated by TLC.

  • The mixture is then cooled, and the pH is adjusted with a base (e.g., ammonia or sodium carbonate) to precipitate the product.

  • The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, often biologically active molecules. The 2-amino group provides a nucleophilic center that can readily react with a variety of electrophiles, allowing for the construction of diverse molecular architectures.

Figure 2: Key synthetic transformations of this compound.

1. Synthesis of N-Acyl and N-Sulfonyl Derivatives: The 2-amino group can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to introduce a wide range of substituents. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amides and sulfonamides are common functionalities in many pharmaceutical agents.

2. Synthesis of N-Alkyl Derivatives: Alkylation of the 2-amino group can be achieved using alkyl halides or other alkylating agents. This transformation allows for the introduction of various alkyl chains, which can modulate the lipophilicity and steric profile of the molecule.

3. Formation of Schiff Bases and Subsequent Reductions: Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases (imines). These imines can be further reduced to secondary amines, providing another avenue for diversification of the molecular scaffold.

4. Synthesis of Urea and Thiourea Derivatives: The reaction of this compound with isocyanates or isothiocyanates provides access to a wide variety of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions and are frequently found in bioactive molecules.

5. Construction of Fused Heterocyclic Systems: The bifunctional nature of the 2-aminobenzimidazole core (with the amino group and the adjacent endocyclic nitrogen) allows for its use in the construction of more complex, fused heterocyclic systems. Reactions with appropriate bifunctional electrophiles can lead to the formation of triazoles, imidazoles, and other fused ring systems.

Case Study: Application in the Synthesis of Kinase Inhibitors

While specific examples detailing the use of this compound are not prevalent in the readily accessible literature, its structural motifs are highly relevant to the design of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 2-aminobenzimidazole scaffold can serve as an excellent hinge-binding motif, with the amino group forming crucial hydrogen bonds with the kinase hinge region. The 5-trifluoromethoxy group would be directed towards the solvent-exposed region, where it can be used to fine-tune solubility, lipophilicity, and interactions with the protein surface.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 132877-27-1) was not available in the searched literature. However, based on the known hazards of similar benzimidazole derivatives and amino-aromatic compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: While specific toxicity data is unavailable, related compounds can be harmful if swallowed or inhaled, and may cause skin and eye irritation.[9][10] Assume the compound is toxic and handle with care.

It is imperative to consult a comprehensive and up-to-date SDS for this specific compound before handling.

Future Outlook and Conclusion

This compound represents a valuable and strategically designed building block for organic synthesis. The convergence of a versatile 2-amino functional group with the beneficial properties of a trifluoromethoxy substituent on a privileged benzimidazole scaffold makes it an attractive starting material for the discovery of novel bioactive molecules. As the demand for new pharmaceuticals and agrochemicals with improved efficacy and pharmacokinetic profiles continues to grow, the utility of such fluorinated building blocks is expected to increase significantly. Further exploration of the synthetic potential of this compound is warranted and is likely to lead to the discovery of new chemical entities with important applications in medicine and beyond.

References

An In-depth Technical Guide to 2-Amino-5-(trifluoromethoxy)benzimidazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(trifluoromethoxy)benzimidazole, a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. While the specific discovery and developmental history of this molecule are not extensively documented in publicly available literature, this guide synthesizes foundational knowledge of benzimidazole chemistry and the unique properties conferred by the trifluoromethoxy substituent to offer a detailed perspective. This document covers the compound's physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an exploration of its potential biological activities and applications based on structure-activity relationships of analogous compounds.

Introduction: The Benzimidazole Scaffold and the Rise of Fluorine in Medicinal Chemistry

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purines, allowing for interaction with a wide array of biological targets.[1] The first synthesis of a benzimidazole was reported by Hoebrecker in 1872.[1] Since then, benzimidazole derivatives have been developed into a broad class of therapeutic agents with diverse activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[2][3]

In parallel, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to modulate key molecular properties.[4] It is a strong electron-withdrawing group, which can influence the acidity/basicity of nearby functional groups and alter metabolic stability. Furthermore, its high lipophilicity can enhance membrane permeability and improve oral bioavailability.

The subject of this guide, this compound, combines the biologically active benzimidazole core with the advantageous trifluoromethoxy substituent, suggesting its potential as a valuable building block for the development of novel therapeutic agents and functional materials.

Physicochemical and Structural Data

This compound is commercially available, and its basic physicochemical properties are summarized below.[5][6][7][8][9]

PropertyValueReference
CAS Number 132877-27-1[5][6][8][9]
Molecular Formula C8H6F3N3O[6][7]
Molecular Weight 217.15 g/mol [6][7]
IUPAC Name 6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine[9]
Purity ≥95% (as commercially available)[5][6][7]

Proposed Synthesis of this compound

Synthesis of the Key Intermediate: 4-(Trifluoromethoxy)benzene-1,2-diamine

The synthesis of this key intermediate can be achieved from commercially available 4-(trifluoromethoxy)aniline. The process involves a nitration step followed by a reduction of the nitro group.

Synthesis of 4-(trifluoromethoxy)benzene-1,2-diamine start 4-(Trifluoromethoxy)aniline step1_reagents HNO3, H2SO4 start->step1_reagents intermediate1 2-Nitro-4-(trifluoromethoxy)aniline step1_reagents->intermediate1 step2_reagents Fe, HCl or H2, Pd/C intermediate1->step2_reagents product 4-(Trifluoromethoxy)benzene-1,2-diamine step2_reagents->product

Figure 1: Proposed synthetic pathway for 4-(trifluoromethoxy)benzene-1,2-diamine.
Cyclization to form this compound

The final step involves the cyclization of the diamine intermediate with cyanogen bromide, a common and effective method for the synthesis of 2-aminobenzimidazoles.

Synthesis of this compound start 4-(Trifluoromethoxy)benzene-1,2-diamine step1_reagents BrCN, NaHCO3, H2O/MeOH start->step1_reagents product This compound step1_reagents->product

Figure 2: Proposed cyclization to form the final product.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

  • To a stirred solution of 4-(trifluoromethoxy)aniline (1 eq.) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.1 eq.) in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-nitro-4-(trifluoromethoxy)aniline.

Step 2: Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine

  • To a solution of 2-nitro-4-(trifluoromethoxy)aniline (1 eq.) in ethanol, add iron powder (3 eq.) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)benzene-1,2-diamine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Dissolve 4-(trifluoromethoxy)benzene-1,2-diamine (1 eq.) in a mixture of methanol and water.

  • Add sodium bicarbonate (1.5 eq.) to the solution and cool to 0 °C.

  • To this stirred suspension, add a solution of cyanogen bromide (1.1 eq.) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the methanol under reduced pressure, and the resulting aqueous suspension is filtered.

  • The collected solid is washed with water and dried to afford this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Applications

While there is a lack of specific biological data for this compound in the scientific literature, its structural features suggest several potential areas of pharmacological interest.

  • Antimicrobial and Antiviral Activity: The benzimidazole scaffold is present in numerous antimicrobial and antiviral drugs. The addition of a trifluoromethoxy group could enhance these properties by increasing lipophilicity and facilitating cellular uptake.

  • Anticancer Activity: Many substituted benzimidazoles have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and protein kinases. The electron-withdrawing nature of the trifluoromethoxy group could influence the binding affinity of the molecule to target enzymes.

  • Kinase Inhibition: The 2-aminobenzimidazole moiety is a common pharmacophore in kinase inhibitors. The trifluoromethoxy group can modulate the electronic properties of the aromatic ring, potentially leading to enhanced and selective inhibition of specific kinases involved in disease pathways.

  • Central Nervous System (CNS) Activity: The ability of the trifluoromethoxy group to improve brain penetration makes this compound a candidate for the development of CNS-active agents.

Potential_Biological_Activities core This compound subgroup_benzimidazole Benzimidazole Scaffold core->subgroup_benzimidazole inherits properties of subgroup_ocf3 Trifluoromethoxy Group core->subgroup_ocf3 properties enhanced by activity_antimicrobial Antimicrobial/Antiviral subgroup_benzimidazole->activity_antimicrobial activity_anticancer Anticancer subgroup_benzimidazole->activity_anticancer activity_kinase Kinase Inhibition subgroup_benzimidazole->activity_kinase subgroup_ocf3->activity_antimicrobial subgroup_ocf3->activity_anticancer activity_cns CNS Activity subgroup_ocf3->activity_cns

Figure 3: Relationship between structural features and potential biological activities.

Future Perspectives

This compound represents an under-explored molecule with significant potential. The lack of extensive research into its synthesis and biological properties presents an opportunity for further investigation. Future work should focus on:

  • Optimization of the synthetic route: Developing a high-yield, scalable, and cost-effective synthesis is crucial for its broader application.

  • Biological screening: A comprehensive biological evaluation of this compound against a wide range of targets (e.g., kinases, microbial strains, cancer cell lines) is warranted to uncover its therapeutic potential.

  • Derivative synthesis and structure-activity relationship (SAR) studies: The 2-amino group serves as a versatile handle for further chemical modification, enabling the creation of a library of derivatives for SAR studies to identify potent and selective drug candidates.

Conclusion

This compound is a promising heterocyclic compound that merges the established biological relevance of the benzimidazole scaffold with the advantageous physicochemical properties of the trifluoromethoxy group. While its history and discovery are not well-documented, this guide provides a foundational understanding of its properties, a plausible synthetic strategy, and a rationale for its potential applications in drug discovery and materials science. Further research into this molecule is highly encouraged to unlock its full potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient protocol for the synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities associated with the benzimidazole scaffold.[1][2][3][4] The trifluoromethoxy substituent, in particular, can enhance metabolic stability and cell permeability, making these derivatives attractive for therapeutic development. This guide provides a step-by-step methodology, explains the chemical principles behind the experimental choices, and offers insights for successful synthesis and characterization.

Introduction: The Significance of this compound Derivatives

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[3][5][6] Derivatives of this heterocyclic compound have demonstrated a wide spectrum of biological activities, including neuroprotective, antimicrobial, anti-tubercular, and antitumor properties.[1][2][7] The 2-amino group serves as a crucial pharmacophore and a versatile synthetic handle for further molecular elaboration.[4][8]

The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position of the benzimidazole ring is a strategic choice in drug design. This electron-withdrawing group can significantly modulate the physicochemical properties of the molecule, often leading to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulated pKa: The trifluoromethoxy group can influence the basicity of the benzimidazole nitrogens, affecting receptor binding and pharmacokinetic profiles.

This guide presents a two-step synthesis protocol, commencing with the preparation of the key intermediate, 4-(trifluoromethoxy)benzene-1,2-diamine, followed by its cyclization to yield the target this compound.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as illustrated in the workflow diagram below. This approach ensures the efficient construction of the target molecule from commercially available starting materials.

G A 2-Nitro-4-(trifluoromethoxy)aniline B Reduction Reaction A->B SnCl2·2H2O, HCl C 4-(Trifluoromethoxy)benzene-1,2-diamine B->C Purification D 4-(Trifluoromethoxy)benzene-1,2-diamine E Cyclization Reaction D->E Cyanogen Bromide (BrCN) F This compound E->F Work-up & Purification

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 4-(Trifluoromethoxy)benzene-1,2-diamine

This initial stage focuses on the preparation of the essential o-phenylenediamine precursor. The protocol involves the reduction of a nitro group to an amine.

Reaction Scheme

Caption: Reduction of the nitroaniline to the corresponding diamine.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
2-Nitro-4-(trifluoromethoxy)aniline≥98%Commercial Source
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS Reagent, ≥98%Standard Supplier
Concentrated Hydrochloric Acid (HCl)37%Standard Supplier
Ethanol (EtOH)Anhydrous, ≥99.5%Standard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Diethyl Ether (Et₂O)Anhydrous, ≥99.7%Standard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ≥99%Standard Supplier
Detailed Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tin(II) chloride dihydrate (82.0 g, 0.363 mol) in concentrated hydrochloric acid (330 mL).

  • Addition of Starting Material: Slowly add a solution of 2-nitro-4-(trifluoromethoxy)aniline (25.0 g, 0.112 mol) in ethanol (200 mL) to the stirred tin(II) chloride solution. The addition should be controlled to manage any exotherm.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring for 30 minutes.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching and Basification: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath. Carefully adjust the pH to 11-12 by the slow addition of a 40% aqueous sodium hydroxide solution. This step is highly exothermic and should be performed with caution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 200 mL).[9]

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 4-(trifluoromethoxy)benzene-1,2-diamine as a brown oil. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Part 2: Synthesis of this compound

This second stage involves the crucial cyclization reaction to form the benzimidazole ring system. The use of cyanogen bromide is a well-established method for the synthesis of 2-aminobenzimidazoles from o-phenylenediamines.[2]

Reaction Scheme

Caption: Cyclization of the diamine to form the 2-aminobenzimidazole.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4-(Trifluoromethoxy)benzene-1,2-diamineAs synthesizedN/A
Cyanogen Bromide (BrCN)≥97%Standard Supplier
Deionized WaterHigh PurityN/A
Ammonium Hydroxide (NH₄OH)28-30% solutionStandard Supplier
Ethanol (EtOH)Reagent GradeStandard Supplier

Safety Precaution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.[10] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask, prepare an aqueous suspension of 4-(trifluoromethoxy)benzene-1,2-diamine (10.0 g, 0.052 mol) in 100 mL of water.

  • Addition of Cyanogen Bromide: To this stirred suspension, add an equimolar amount of cyanogen bromide (5.5 g, 0.052 mol) portion-wise at room temperature.[2][9]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by the precipitation of the hydrobromide salt of the product.

  • Work-up - Neutralization: Cool the reaction mixture in an ice bath and neutralize by the careful addition of ammonium hydroxide solution until the pH is approximately 8-9. This will precipitate the free base of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and monitor reaction progress.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Summary of Key Experimental Parameters

ParameterPart 1: Precursor SynthesisPart 2: Benzimidazole Formation
Key Reagents SnCl₂·2H₂O, Conc. HClCyanogen Bromide (BrCN)
Solvent Ethanol, WaterWater
Temperature 70-80 °CRoom Temperature
Reaction Time ~30 minutes4-6 hours
Work-up Basification with NaOH, Extraction with Diethyl EtherNeutralization with NH₄OH, Filtration
Purification Solvent EvaporationRecrystallization (e.g., from Ethanol/Water)

References

Application Note: A Framework for Screening Benzimidazole-Based Compounds in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing 2-Amino-5-(trifluoromethoxy)benzimidazole as a Model Scaffold

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important families of drug targets.[2] The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of kinases, making it a foundational component of many approved inhibitor drugs.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to screen and characterize novel benzimidazole-containing compounds, using this compound as a representative example. We present detailed protocols for both biochemical and cell-based kinase inhibitor screening assays, emphasizing the rationale behind experimental design and the inclusion of self-validating controls to ensure data integrity and trustworthiness.

Introduction: The Benzimidazole Scaffold in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. The benzimidazole core, being an isostere of naturally occurring purines, is adept at mimicking the adenine region of ATP.[6][7] This allows benzimidazole derivatives to act frequently as ATP-competitive inhibitors, often by forming hydrogen bonds with the "hinge" region of the kinase domain—a critical interaction for potent inhibition.[3][8][9]

The model compound for this guide, This compound , combines several advantageous structural features:

  • Benzimidazole Core: Provides the fundamental scaffold for ATP-pocket binding.

  • 2-Amino Group: Can act as a crucial hydrogen bond donor, potentially enhancing affinity and selectivity for specific kinase targets.[10]

  • 5-(trifluoromethoxy) Group: This electron-withdrawing group can significantly enhance drug-like properties, such as metabolic stability, membrane permeability, and oral bioavailability, while also influencing the electronic properties of the scaffold to modulate target engagement.[10]

This application note will guide the user through the essential steps of evaluating such a compound, from initial biochemical potency determination to validation in a cellular context.

Part I: Biochemical Kinase Inhibition Assay

The first step in evaluating a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified kinase in a controlled, in vitro environment. We describe a luminescence-based ADP detection assay, a universal method applicable to virtually any kinase as it measures the common reaction product, ADP.[11]

Principle of the Luminescence-Based ADP Detection Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The assay is performed in two steps. First, the kinase reaction is allowed to proceed in the presence of the test compound. Second, a detection reagent is added that simultaneously stops the kinase reaction and converts the generated ADP into a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP, and therefore, to the kinase activity.

Experimental Workflow: Biochemical Assay

cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis A 1. Compound Dilution Prepare 10-point serial dilution of This compound in DMSO. C 3. Plate Compounds Dispense diluted compound and DMSO vehicle controls into a 384-well assay plate. A->C B 2. Reagent Preparation Prepare Kinase, Substrate, and ATP solutions in assay buffer. D 4. Add Kinase/Substrate Mix Add the enzyme/substrate solution to all wells. Incubate briefly. B->D C->D E 5. Initiate Reaction Add ATP solution to all wells to start the kinase reaction. Incubate at RT. D->E F 6. Stop & Detect Add ADP Detection Reagent. Incubate to convert ADP to light. E->F G 7. Read Luminescence Measure signal on a plate reader. F->G H 8. Data Analysis Calculate % Inhibition. Plot dose-response curve. Determine IC50 value. G->H

Caption: Workflow for the biochemical kinase inhibitor screening assay.

Detailed Protocol: Biochemical IC50 Determination

Materials:

  • This compound (or other test compound)

  • DMSO (Anhydrous)

  • Purified active kinase (e.g., ABL1, SRC, EGFR)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase assay buffer (specific to the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a 10-point, 1:3 serial dilution in DMSO to create a dose range (e.g., 10 mM down to 0.5 µM). This will be your 100X compound plate.

  • Assay Plate Setup: a. Add 0.5 µL of each compound dilution to the appropriate wells of a 384-well assay plate. b. For controls, add 0.5 µL of DMSO to "High Activity" (0% inhibition) and "Low Activity" (100% inhibition) wells.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate solution in kinase assay buffer. The final concentration of kinase and substrate should be optimized for each specific enzyme, typically near the Km for the substrate. b. Add 25 µL of the 2X Kinase/Substrate solution to the compound and "High Activity" control wells. c. To the "Low Activity" control wells, add 25 µL of a solution containing only the substrate (no kinase). d. Prepare a 2X ATP solution in kinase assay buffer. The concentration should be at or near the apparent ATP Km for the kinase to accurately assess ATP-competitive inhibitors.[12] e. To initiate the reaction, add 25 µL of the 2X ATP solution to all wells. The final reaction volume is 50 µL. f. Shake the plate gently for 30 seconds and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection: a. Following the manufacturer's protocol (e.g., ADP-Glo™), add 25 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction. Incubate for 40 minutes at room temperature. b. Add 50 µL of the Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to develop the luminescent signal. c. Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))

    • Signal_High = Luminescence from "High Activity" control (DMSO only)

    • Signal_Low = Luminescence from "Low Activity" control (no kinase)

  • Determine IC50 Value:

    • Plot the % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[13]

Table 1: Example Biochemical Screening Data

Compound Concentration (µM)% Inhibition (Kinase A)% Inhibition (Kinase B)
10098.555.2
33.397.141.8
11.192.325.6
3.785.412.3
1.270.15.1
0.451.22.3
0.1328.90.8
0.0410.50.1
Calculated IC50 (µM) 0.38 >100

This data illustrates selectivity. The compound is potent against Kinase A but has minimal activity against Kinase B.

Part II: Cell-Based Target Engagement Assay

While biochemical assays are crucial for determining direct enzymatic inhibition, they do not reflect the complexities of a cellular environment, such as membrane permeability, target accessibility, and off-target effects.[14][15] A cell-based assay is a critical next step to validate that the compound can enter a cell and inhibit the target kinase in its native context.

Principle of the Cellular Phosphorylation Assay

This assay measures the phosphorylation of a known downstream substrate of the target kinase within the cell. Cells are treated with the inhibitor, and after a set period, they are lysed. The level of the phosphorylated substrate is then quantified, typically using an antibody-based method like an ELISA or In-Cell Western, and normalized to the total amount of that substrate protein.[16] A decrease in the phospho-substrate signal indicates successful inhibition of the upstream kinase by the compound.

Generic Kinase Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate ATP -> ADP Inhibitor 2-Amino-5-(trifluoromethoxy) benzimidazole pSubstrate Phospho-Substrate (p-Substrate) Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibitor->RTK Inhibition

Caption: Inhibition of a cellular kinase signaling pathway.

Detailed Protocol: Cellular IC50 Determination

Materials:

  • A cell line expressing the kinase of interest (e.g., K562 cells for Bcr-Abl, A549 for EGFR).

  • Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).

  • Test compound stock solution (10 mM in DMSO).

  • 96-well cell culture plates.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Antibodies:

    • Primary antibody specific for the phosphorylated substrate.

    • Primary antibody for the total substrate protein (for normalization).

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for ELISA/Western, or fluorescently-labeled secondaries for In-Cell Western).[17]

  • Plate reader (absorbance, fluorescence, or luminescence).

Procedure:

  • Cell Plating: a. Seed cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the compound or DMSO vehicle control. c. Incubate for a specified time (e.g., 2-4 hours) to allow for target inhibition.

  • Cell Lysis: a. Remove the treatment medium and wash the cells once with cold PBS. b. Add cold lysis buffer to each well and incubate on ice for 15-20 minutes. c. Collect the cell lysates for analysis.

  • Phosphorylation Quantification (ELISA-based example): a. Use a sandwich ELISA kit or coat a 96-well plate with a capture antibody for the total substrate protein. b. Add cell lysates to the wells and incubate. c. Wash the wells, then add the primary antibody for the phosphorylated substrate. d. Wash again, and add an HRP-conjugated secondary antibody. e. After a final wash, add a chemiluminescent or colorimetric substrate and read the signal on a plate reader. f. Run a parallel ELISA to measure the total substrate protein for normalization.

Data Analysis and Interpretation
  • Signal Normalization:

    • For each well, divide the phospho-substrate signal by the total substrate signal. This corrects for any variations in cell number.

  • Calculate Percent Inhibition:

    • Use the normalized signals in the same formula as the biochemical assay, with the "High Signal" being the DMSO-treated cells.

  • Determine Cellular IC50:

    • Plot the % Inhibition versus the log of the compound concentration and fit to a 4PL curve to determine the cellular IC50. A potent compound will have a cellular IC50 that is reasonably close to its biochemical IC50, though it is often higher due to cellular factors.

Table 2: Example Cell-Based Screening Data for Kinase A

Compound Concentration (µM)Normalized Phospho-Signal% Inhibition
1000.0896.1
33.30.1194.6
11.10.2587.8
3.70.5573.2
1.21.0250.5
0.41.5823.3
0.131.955.3
0 (DMSO)2.060.0
Calculated IC50 (µM) 1.18

Conclusion and Best Practices

This application note provides a robust framework for the initial characterization of novel benzimidazole-based kinase inhibitor candidates like this compound. By systematically progressing from a direct biochemical assay to a more physiologically relevant cell-based assay, researchers can confidently determine a compound's potency and cellular efficacy.

For Trustworthy and Validated Results, Always:

  • Include Controls: Positive (known inhibitor), negative (no inhibitor/DMSO), and background (no enzyme) controls are essential in every experiment.

  • Characterize Kinase Kinetics: Determine the ATP Km for your kinase to set the appropriate ATP concentration in biochemical assays, which is crucial for interpreting the potency of ATP-competitive inhibitors.[12]

  • Perform Counter-Screens: Test compounds for inhibition of the detection system itself (e.g., luciferase in the ADP-Glo™ assay) to eliminate false positives.

  • Assess Selectivity: Screening against a panel of diverse kinases is critical to understand the compound's selectivity profile and potential for off-target effects.[13][18]

By following these protocols and principles, researchers can generate high-quality, reliable data to drive their kinase inhibitor drug discovery programs forward.

References

Application Notes & Protocols for the Investigation of 2-Amino-5-(trifluoromethoxy)benzimidazole in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] These derivatives exert their effects through diverse mechanisms, including the disruption of microtubule polymerization, inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.[3][4] This document provides a comprehensive guide for the initial characterization of a novel investigational compound, 2-Amino-5-(trifluoromethoxy)benzimidazole (hereafter referred to as BIM-X), in cancer cell line models. We present a logical workflow, from initial cytotoxicity screening to detailed mechanistic studies, designed to elucidate its potential as a therapeutic agent. The protocols herein are grounded in established methodologies and provide the scientific rationale behind each experimental step.

Introduction to BIM-X: A Novel Benzimidazole Derivative

BIM-X belongs to a class of compounds that has shown significant promise in oncology research. Structural analogs possessing the trifluoromethoxy group have been associated with increased membrane permeability, while other benzimidazoles are known to interact with critical cellular targets like tubulin and topoisomerases.[1][5] Based on this chemical precedent, we hypothesize that BIM-X may function as a microtubule-destabilizing agent, leading to mitotic arrest and subsequent induction of apoptosis. This guide outlines the essential experiments to test this hypothesis.

Hypothesized Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Many successful anticancer agents derived from the benzimidazole core, such as nocodazole, function by interfering with the dynamics of microtubule assembly.[1] This disruption activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3] Prolonged mitotic arrest is an unsustainable state for the cell and typically triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades and eventual cell death.[2][3]

BIM_X_Mechanism BIM_X BIM-X (Investigational Compound) Tubulin α/β-Tubulin Dimers BIM_X->Tubulin Binds to Colchicine Site (Hypothesized) Microtubule Microtubule Polymer BIM_X->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Mitotic Spindle Disruption Apoptosis Intrinsic Apoptosis G2M_Arrest->Apoptosis Prolonged Arrest Triggers Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Hypothesized signaling pathway for BIM-X in cancer cells.

Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the essential cell-based assays required to characterize the anticancer properties of BIM-X.

Part 1: Assessment of Cytotoxicity and Cell Viability

The first step is to determine the concentration-dependent effect of BIM-X on the viability of various cancer cell lines. The MTT assay is a robust colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[6][7]

Protocol 1: MTT Cell Viability Assay [7][8]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a 2X stock concentration series of BIM-X (e.g., 0.01 nM to 100 µM) in complete culture medium from a 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the BIM-X dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (for background control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log-transformed concentration of BIM-X and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Example IC₅₀ Data Summary for BIM-X

Cell LineCancer TypeIC₅₀ (µM) after 72h
MCF-7Breast AdenocarcinomaHypothetical Value
MDA-MB-231Breast AdenocarcinomaHypothetical Value
HCT-116Colorectal CarcinomaHypothetical Value
A549Lung CarcinomaHypothetical Value
HEK293Normal Embryonic KidneyHypothetical Value
Part 2: Quantification of Apoptosis by Flow Cytometry

To determine if the observed cytotoxicity is due to apoptosis, a dual-staining method using Annexin V and Propidium Iodide (PI) is employed.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10] In late apoptosis or necrosis, the cell membrane loses its integrity, allowing the DNA-binding dye PI to enter the cell.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed 1. Seed & Treat Cells (e.g., with IC50 of BIM-X) Harvest 2. Harvest Cells (Suspension & Adherent) Seed->Harvest Wash 3. Wash with PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend AddStain 5. Add Annexin V-FITC & PI Resuspend->AddStain Incubate 6. Incubate 15 min (Room Temp, Dark) AddStain->Incubate Dilute 7. Add 1X Binding Buffer Incubate->Dilute Analyze 8. Analyze by Flow Cytometry (within 1 hour) Dilute->Analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol 2: Annexin V/PI Apoptosis Assay [10][11]

  • Cell Treatment: Seed cells in 6-well plates and treat with BIM-X at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

Part 3: Cell Cycle Analysis

If BIM-X acts as a microtubule inhibitor, it should induce cell cycle arrest at the G2/M phase. This can be quantified by staining the cellular DNA with propidium iodide (PI) and analyzing the DNA content distribution by flow cytometry.[12] Cells in G2/M have twice the DNA content of cells in G0/G1.[13][14]

Protocol 3: Propidium Iodide Cell Cycle Analysis [13][15][16]

  • Cell Treatment: Seed cells and treat with BIM-X as described in Protocol 2.

  • Harvesting: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or store at -20°C for several weeks).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use pulse processing (Area vs. Height or Width) to gate out doublets and aggregates.[15] Model the resulting DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Part 4: Western Blot Analysis of Key Regulatory Proteins

To confirm the molecular mechanisms suggested by the previous assays, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle control.[17]

Protocol 4: Western Blotting [17][18][19]

  • Protein Extraction: Treat cells with BIM-X as before. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel) along with a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Apoptosis Markers: Cleaved Caspase-3, PARP, Bcl-2, Bax.

    • Cell Cycle Markers: Cyclin B1, p-Histone H3 (a marker for mitosis).

    • Loading Control: β-Actin, GAPDH, or Tubulin.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

By following this structured experimental workflow, researchers can effectively characterize the in vitro anticancer activity of this compound (BIM-X). The data generated from these assays—cytotoxicity, apoptosis induction, cell cycle arrest, and modulation of key signaling proteins—will provide a strong foundation for understanding its mechanism of action. Positive and coherent results would justify further investigation, including in vivo efficacy studies in animal models and more advanced mechanistic studies such as tubulin polymerization assays or kinome profiling, to fully validate its potential as a novel cancer therapeutic.

References

derivatization of 2-Amino-5-(trifluoromethoxy)benzimidazole for improved activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 2-Amino-5-(trifluoromethoxy)benzimidazole for Improved Biological Activity

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its unique heterocyclic structure allows for versatile chemical modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on a particularly promising core: This compound . The 2-amino group serves as a versatile synthetic handle and a potential guanidine mimetic, while the 5-trifluoromethoxy (-OCF₃) substituent significantly enhances metabolic stability, lipophilicity, and cell permeability, crucial attributes for modern drug candidates.[5][6][7]

This document provides a detailed exploration of strategic derivatization pathways for this scaffold. We move beyond simple procedural lists to explain the underlying chemical principles and strategic rationale behind each protocol. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to systematically explore the structure-activity relationships (SAR) of this compound class and accelerate the discovery of novel therapeutic agents.

Strategic Rationale for Derivatization

The therapeutic potential of a benzimidazole core can be unlocked through targeted chemical modifications. For the this compound scaffold, derivatization is a multi-pronged strategy to optimize its drug-like properties. Modifications can enhance target affinity, modulate selectivity, and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6][8]

The primary sites for derivatization on our core scaffold are:

  • N²-Position (Exocyclic Amine): The most accessible site for introducing diversity via acylation, arylation, and reductive amination.

  • N¹-Position (Imidazole Ring): Alkylation or arylation at this position can significantly impact planarity, solubility, and receptor interaction.

  • C7-Position (Benzene Ring): Functionalization, often through Suzuki-Miyaura cross-coupling on a pre-brominated scaffold, allows for the introduction of aryl and heteroaryl moieties to probe deeper into target binding pockets.

Below is a visual representation of these key derivatization points.

Suzuki_Workflow start Combine Reactants (Bromo-benzimidazole, Boronic Acid, Base) catalyst Add Palladium Catalyst & Ligand start->catalyst solvent Add Dioxane/Water Solvent catalyst->solvent degas Degas with N₂/Ar (15-20 min) solvent->degas reflux Heat to Reflux (80-100 °C, 6-18h) degas->reflux tlc Monitor by TLC reflux->tlc workup Cool & Quench; Extract with EtOAc reflux->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end MTT_Workflow seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h (allow attachment) seed->incubate1 treat Treat with serial dilutions of benzimidazole derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read calculate Calculate % Viability and determine IC₅₀ values read->calculate

References

Application Notes and Protocols for the Quantification of 2-Amino-5-(trifluoromethoxy)benzimidazole in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the quantitative determination of 2-Amino-5-(trifluoromethoxy)benzimidazole in biological matrices, primarily plasma and urine. Designed for researchers, scientists, and drug development professionals, this document outlines robust protocols for sample preparation, chromatographic separation, and detection using both Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The causality behind experimental choices is explained, and all protocols are presented as self-validating systems, grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of this compound

This compound is a heterocyclic amine belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a well-recognized pharmacophore present in a wide range of pharmaceuticals with diverse therapeutic applications, including anthelmintic, antifungal, and proton-pump inhibitory activities. The introduction of a trifluoromethoxy (-OCF3) group is a modern medicinal chemistry strategy intended to enhance key drug-like properties. This electron-withdrawing substituent can significantly improve metabolic stability, membrane permeability, and oral bioavailability, making it a compound of interest in drug discovery and development pipelines.

Accurate quantification of this compound in biological samples is paramount for preclinical and clinical studies. It enables the characterization of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), ensures the correlation of dose with therapeutic efficacy and potential toxicity, and is a regulatory requirement for drug approval. This guide provides the foundational methods to achieve reliable and reproducible quantification.

Chemical Structure:

  • Compound Name: this compound

  • IUPAC Name: 6-(trifluoromethoxy)-1H-benzimidazol-2-amine[1][2]

  • Molecular Formula: C₈H₆F₃N₃O[1][2]

  • Molecular Weight: 217.15 g/mol [3]

Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For its superior sensitivity, selectivity, and speed, LC-MS/MS is the gold-standard for quantifying small molecules in complex biological matrices. The protocol described herein is designed to be a robust starting point for method development and validation.

Rationale for LC-MS/MS

The choice of LC-MS/MS is predicated on its ability to distinguish the analyte from endogenous matrix components and other metabolites with high fidelity. Tandem mass spectrometry (MS/MS) provides two levels of mass filtering. The first quadrupole (Q1) selects the protonated molecular ion of our analyte (precursor ion), which is then fragmented in the collision cell (Q2). The second analyzing quadrupole (Q3) then selects a specific, characteristic fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which virtually eliminates matrix interference and provides picogram-level sensitivity.

Sample Preparation: Extracting the Analyte from the Matrix

The primary challenge in bioanalysis is the removal of proteins and phospholipids, which can interfere with the analysis and damage the analytical column and mass spectrometer. Three common and effective techniques are presented below. The choice of method will depend on the required sensitivity, sample throughput, and available resources.

This is the simplest and fastest method, suitable for high-throughput screening. It relies on a water-miscible organic solvent to denature and precipitate plasma proteins.

  • Principle of Causality: Acetonitrile is a polar aprotic solvent that disrupts the hydration shell around proteins, causing them to lose their tertiary structure and precipitate out of solution[4]. A 3:1 or 4:1 ratio of acetonitrile to plasma is optimal for efficient protein removal while minimizing excessive sample dilution[4].

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation[5].

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[5].

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent, leaving behind more polar interferences.

  • Principle of Causality: The choice of an appropriate organic solvent is critical and depends on the analyte's polarity (logP). Based on the benzimidazole structure, a solvent of intermediate polarity like ethyl acetate or methyl tert-butyl ether (MTBE) is a good starting point. Adjusting the pH of the aqueous phase can ionize or neutralize the analyte to drive it preferentially into the organic or aqueous layer, further enhancing selectivity.

Step-by-Step Protocol:

  • Aliquot 200 µL of plasma into a glass test tube.

  • Add the internal standard and briefly vortex.

  • Add 1 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing and analyte extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and inject into the LC-MS/MS system[6].

SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and the best sensitivity.

  • Principle of Causality: SPE separates components of a mixture based on their physical and chemical properties. For a basic compound like this compound, a mixed-mode cation exchange sorbent is ideal. At a low pH, the analyte will be positively charged and will bind to the cation exchange functional group, while neutral and acidic interferences are washed away. The analyte is then eluted with a solvent containing a base (like ammonium hydroxide) to neutralize its charge.

Step-by-Step Protocol (using a Mixed-Mode Cation Exchange Cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.

  • Load: Dilute 200 µL of plasma with 200 µL of 2% formic acid in water and load it onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Diagram of Sample Preparation Workflows

SamplePrepWorkflow cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) ppt_start Plasma Sample ppt_add_acn Add Acetonitrile (4:1 v/v) + IS ppt_start->ppt_add_acn ppt_vortex Vortex & Centrifuge ppt_add_acn->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant ppt_end Inject into LC-MS/MS ppt_supernatant->ppt_end lle_start Plasma Sample + IS lle_add_solvent Add Ethyl Acetate lle_start->lle_add_solvent lle_vortex Vortex & Centrifuge lle_add_solvent->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_evap Evaporate & Reconstitute lle_collect->lle_evap lle_end Inject into LC-MS/MS lle_evap->lle_end spe_start Plasma Sample + IS spe_condition Condition & Equilibrate Cartridge spe_start->spe_condition spe_load Load Sample spe_condition->spe_load spe_wash Wash Interferences spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evap Evaporate & Reconstitute spe_elute->spe_evap spe_end Inject into LC-MS/MS spe_evap->spe_end

Caption: Comparative workflows for sample preparation techniques.

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point for method development. Optimization will be necessary to achieve the best performance on a specific instrument.

Table 1: Proposed LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times compared to conventional HPLC.
Column C18 Reversed-Phase, <2 µm particle size (e.g., 2.1 x 50 mm)C18 is a versatile stationary phase for retaining moderately polar compounds. Small particle sizes increase efficiency. A phenyl-hexyl phase could be an alternative to enhance retention of the aromatic benzimidazole ring through pi-pi interactions[7].
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a source of protons to promote positive ionization in the MS source and helps to achieve good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with ESI-MS.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources[7].
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions and equilibrate for 1 min.A generic gradient to elute the analyte and clean the column. This must be optimized to ensure separation from matrix components.
Injection Volume 5 µLA small injection volume minimizes peak distortion and matrix effects.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis due to its sensitivity and selectivity in MRM mode.
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group on the benzimidazole ring is readily protonated, making positive ESI the ideal choice.
Precursor Ion (Q1) m/z 218.1 ([M+H]⁺)Calculated based on the molecular weight of 217.15. This must be confirmed by infusing a standard solution of the analyte.
Product Ions (Q3) To be determined experimentallyInfuse a standard solution and perform a product ion scan on the precursor ion (m/z 218.1) to identify 2-3 stable, high-intensity fragment ions for quantification and qualification.
Source Parameters Capillary Voltage: ~3.5 kV; Gas Temp: ~350°C; Gas Flow: ~10 L/min; Nebulizer: ~45 psiThese are typical starting parameters. They must be optimized to maximize the analyte signal by adjusting one parameter at a time while infusing a standard solution[8][9].

Alternative Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While less sensitive than LC-MS/MS, HPLC-UV is a widely accessible, cost-effective, and robust technique suitable for applications where lower sensitivity is acceptable (e.g., later-stage clinical trials with higher dosing).

Rationale for HPLC-UV

The benzimidazole ring system contains a chromophore that absorbs UV light, making it detectable by a UV detector. This method is less susceptible to ion suppression effects than LC-MS and can be easier to implement in a quality control environment.

Sample Preparation

The sample preparation methods described for LC-MS/MS (PPT, LLE, and SPE) are all applicable to HPLC-UV. For HPLC-UV, it is often necessary to use a more rigorous cleanup method like LLE or SPE to minimize co-eluting interferences that may also absorb UV light at the analytical wavelength.

HPLC-UV Instrumental Parameters

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended SettingRationale
HPLC System Standard HPLC or UPLC SystemA standard system is sufficient for this analysis.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)A DAD is preferred as it can acquire the full UV spectrum, confirming peak purity and helping to identify the optimal wavelength.
Detection Wavelength To be determined (likely ~280-300 nm)The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Benzimidazoles typically have strong absorbance in this region.
Column C18 Reversed-Phase, 3-5 µm particle size (e.g., 4.6 x 150 mm)A standard analytical column provides good resolving power.
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0A buffer is used to maintain a consistent pH and improve peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Gradient 20% B to 80% B over 10 minutesA longer, shallower gradient may be needed to resolve the analyte from matrix components compared to a faster LC-MS/MS method.
Injection Volume 20 µLA larger injection volume may be needed to achieve the required sensitivity.

Bioanalytical Method Validation

Any method used for regulated bioanalysis must be validated to ensure its reliability. The validation should be performed in accordance with regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry"[10] or the ICH M10 guideline[4][11].

Diagram of the Method Validation Process

ValidationProcess cluster_validation_params Key Validation Parameters start Method Development validation Full Method Validation start->validation end Sample Analysis validation->end selectivity Selectivity & Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Intra- & Inter-day) recovery Extraction Recovery matrix Matrix Effect (for LC-MS/MS) stability Stability (Freeze-thaw, bench-top, etc.)

Caption: Core parameters for bioanalytical method validation.

Table 3: Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least 6 different sources.
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision At least 4 concentration levels (LLOQ, LQC, MQC, HQC). Mean accuracy within 85-115% of nominal (80-120% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20% of nominal) and precision (≤20% CV). Signal-to-noise ratio > 5.
Matrix Effect (LC-MS/MS) The CV of the IS-normalized matrix factor should be ≤15% across at least 6 lots of matrix.
Recovery Recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Analyte concentrations in stability samples should be within ±15% of the nominal concentration under various storage and handling conditions.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods to quantify this compound in biological samples. The primary LC-MS/MS method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations are expected. The alternative HPLC-UV method provides a robust and accessible option for applications where higher concentrations are measured. By following the detailed protocols and adhering to the principles of bioanalytical method validation, researchers can generate high-quality, reliable data to support their drug development programs.

References

Probing the Molecular Embrace: A Guide to Studying the Protein Binding of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Fluorinated Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a well-established strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity. 2-Amino-5-(trifluoromethoxy)benzimidazole emerges as a compound of significant interest, marrying the versatile benzimidazole core with the advantageous properties of the trifluoromethoxy group. Understanding how this molecule interacts with its protein targets at a molecular level is paramount to unlocking its full therapeutic potential.

This comprehensive guide provides a detailed exploration of the essential techniques for characterizing the protein binding of this compound. We will delve into the principles, protocols, and practical considerations for a suite of biophysical and computational methods, empowering researchers to elucidate binding kinetics, thermodynamics, and the structural basis of interaction. This knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and the rational design of novel therapeutics.

Chapter 1: Foundational Knowledge and Initial Target Identification

Before embarking on detailed biophysical characterization, a foundational understanding of the compound and its likely biological targets is crucial.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the parent compound, 2-amino-5-(trifluoromethyl)benzimidazole, provides a useful reference point. The trifluoromethoxy group is known to significantly impact a compound's metabolic stability and bioavailability[1].

PropertyEstimated Value/CharacteristicSource
Molecular FormulaC₈H₆F₃N₃Inferred
Molecular Weight~215.15 g/mol Inferred
LogPIncreased lipophilicity due to -OCF₃[1]
pKaInfluenced by the amino and imidazole groupsGeneral Chemical Knowledge
SolubilityPotentially limited in aqueous solutionsGeneral Chemical Knowledge
Identifying Putative Protein Targets

While the specific protein targets of this compound may not be extensively documented, the broader benzimidazole class provides strong leads. Benzimidazole derivatives are known to target a range of proteins, including:

  • Protein Kinases: Many benzimidazole-based compounds are potent kinase inhibitors, targeting enzymes like EGFR, VEGFR2, and JAK2.[2][3][4] The 2-amino substitution can provide key hydrogen bonding interactions within the ATP-binding pocket.[5]

  • Tubulin: Several benzimidazole derivatives disrupt microtubule dynamics by binding to tubulin, making them of interest as anticancer agents.[6][7][8]

  • Topoisomerases and DNA Gyrases: These enzymes, crucial for DNA replication, are also known targets for benzimidazole compounds, particularly in the context of antimicrobial and anticancer activities.[9]

Initial screening assays, such as broad-based kinase panels or cell-based assays monitoring processes like cell proliferation or microtubule integrity, can help to narrow down the most relevant protein targets for in-depth binding studies.

Chapter 2: Biophysical Techniques for Characterizing Binding Affinity and Kinetics

Once a putative protein target is identified, a suite of biophysical techniques can be employed to quantify the binding interaction.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time. It provides quantitative information on association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ).[2]

SPR_Principle cluster_0 SPR Sensor Chip Gold_Film Gold Film Dextran_Matrix Dextran Matrix Immobilized_Protein Immobilized Protein Target Detector Detector Immobilized_Protein->Detector Change in Refractive Index (SPR Angle Shift) Light_Source Light Source Light_Source->Gold_Film Polarized Light Analyte_Flow This compound (Analyte in solution) Analyte_Flow->Immobilized_Protein Binding

Caption: Workflow of an SPR experiment.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor chip (e.g., CM5, SA)

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0, 4.5, 5.0)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

  • Purified protein target

  • This compound stock solution (in DMSO)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a fresh 1:1 mixture of EDC and NHS.

    • Inject the protein solution (typically 10-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a serial dilution of this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2%.

  • Binding Analysis:

    • Inject the analyte solutions over the immobilized protein surface at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and Kₑ.

Causality Behind Experimental Choices:

  • Immobilization Level: A lower immobilization level is often preferred for small molecule analysis to minimize mass transport limitations.

  • DMSO Concentration: High concentrations of DMSO can affect protein conformation and the refractive index, so it's crucial to keep it low and consistent.

  • Flow Rate: A high flow rate during analyte injection can help to minimize mass transport effects.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). From these, the entropy (ΔS) and Gibbs free energy (ΔG) can be calculated.[10][11]

ITC_Principle Syringe Syringe containing This compound Sample_Cell Sample Cell containing Protein Target Syringe->Sample_Cell Stepwise Injections Detector Heat Detector Sample_Cell->Detector Heat Change (ΔH) Reference_Cell Reference Cell (Buffer) Reference_Cell->Detector Reference Heat Titration_Plot Titration Plot (Heat vs. Molar Ratio) Detector->Titration_Plot Binding_Isotherm Binding Isotherm (Integrated Heat vs. Molar Ratio) Titration_Plot->Binding_Isotherm Integration

Caption: Schematic of an ITC experiment.

Materials:

  • Isothermal titration calorimeter

  • Purified protein target

  • This compound

  • Dialysis buffer (e.g., PBS or HEPES)

  • DMSO

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the chosen buffer to ensure a precise buffer match.

    • Dissolve the this compound in the final dialysis buffer. If DMSO is required for solubility, ensure the same concentration is present in the protein solution.

    • Degas all solutions immediately before use.

  • Experiment Setup:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine Kₐ, ΔH, and n.

Causality Behind Experimental Choices:

  • Buffer Matching: Precise buffer matching is critical to avoid large heats of dilution that can obscure the binding signal.

  • Concentrations: The concentrations of protein and ligand should be chosen to ensure the "c-window" (c = n * [Protein] * Kₐ) is within the optimal range for the instrument (typically 10 < c < 1000) to obtain a sigmoidal binding curve.[11]

Chapter 3: Structural Biology Approaches for Visualizing the Interaction

To gain a detailed understanding of how this compound binds to its target, structural biology techniques are indispensable.

X-Ray Crystallography: Atomic-Level Snapshots

X-ray crystallography can provide a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key intermolecular interactions.[12]

XRay_Workflow Protein_Purification Protein Purification (>95% purity) Crystallization_Screening Crystallization Screening (Co-crystallization or Soaking) Protein_Purification->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization XRay_Diffraction X-Ray Diffraction Data Collection (Synchrotron) Crystal_Optimization->XRay_Diffraction Structure_Solution Structure Solution and Refinement XRay_Diffraction->Structure_Solution Structural_Analysis Structural Analysis of Binding Site Structure_Solution->Structural_Analysis

Caption: General workflow for X-ray crystallography.

Materials:

  • Highly purified protein target (>95% homogeneity)

  • This compound

  • Crystallization screens

  • Crystallization plates (e.g., sitting or hanging drop)

Procedure:

  • Complex Formation:

    • Incubate the purified protein with a 2-5 fold molar excess of this compound.

  • Crystallization Screening:

    • Set up crystallization trials using the protein-ligand complex and a variety of commercially available or custom-made crystallization screens.

    • Use vapor diffusion (sitting or hanging drop) methods.

  • Crystal Optimization:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the model and analyze the electron density to confirm the binding pose of the ligand.

Causality Behind Experimental Choices:

  • Co-crystallization vs. Soaking: Co-crystallization is often preferred if the ligand induces a conformational change in the protein upon binding. Soaking is a simpler method if the apo-protein crystals are readily available and stable.[13]

  • Ligand Concentration: A molar excess of the ligand is used to ensure saturation of the protein's binding sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, mapping the binding site, and characterizing conformational changes.[14][15]

  • Chemical Shift Perturbation (CSP): Changes in the chemical shifts of protein backbone amides upon ligand titration are used to identify the binding site.

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the ligand are in close proximity to the protein.

  • WaterLOGSY: Another ligand-observed experiment that can detect weak binding interactions.

Materials:

  • ¹⁵N-labeled purified protein target

  • This compound

  • NMR buffer (e.g., phosphate buffer in D₂O)

  • NMR spectrometer with a cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled protein in NMR buffer.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Titrate in increasing amounts of the ligand, acquiring an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the HSQC spectra and monitor the changes in chemical shifts for each protein residue.

    • Map the residues with significant chemical shift changes onto the protein structure to identify the binding site.

    • Fit the chemical shift changes as a function of ligand concentration to determine the Kₑ.[16]

Causality Behind Experimental Choices:

  • Isotope Labeling: ¹⁵N-labeling of the protein is essential for protein-observed NMR experiments like HSQC.

  • Ligand-Observed vs. Protein-Observed: Ligand-observed methods like STD are useful for large proteins or when isotopic labeling is not feasible.[14]

Chapter 4: Computational Approaches to Predict and Rationalize Binding

Computational methods are invaluable for predicting binding modes, estimating binding affinities, and guiding experimental work.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9]

Docking_Workflow Protein_Preparation Protein Structure Preparation (from PDB or Homology Model) Binding_Site_Definition Define Binding Site/Grid Box Protein_Preparation->Binding_Site_Definition Ligand_Preparation Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking_Simulation Run Docking Simulation (e.g., AutoDock, Glide) Ligand_Preparation->Docking_Simulation Binding_Site_Definition->Docking_Simulation Pose_Analysis Analyze and Score Docking Poses Docking_Simulation->Pose_Analysis Interaction_Analysis Analyze Protein-Ligand Interactions Pose_Analysis->Interaction_Analysis

Caption: A typical molecular docking workflow.

Software:

  • AutoDock Tools (ADT)

  • AutoDock Vina

Procedure:

  • Receptor Preparation:

    • Obtain the 3D structure of the protein target (from the PDB or homology modeling).

    • Use ADT to remove water molecules, add polar hydrogens, and assign charges.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Use ADT to assign rotatable bonds.

  • Grid Box Generation:

    • Define a grid box that encompasses the putative binding site on the protein.

  • Docking:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box files.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding affinity scores.

    • Visualize the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Causality Behind Experimental Choices:

  • Choice of Docking Software: Different docking programs use different algorithms and scoring functions, which can influence the results. It is often advisable to use multiple programs for cross-validation.

  • Binding Site Definition: The accuracy of the docking results is highly dependent on the correct definition of the binding site.

Conclusion: A Multi-faceted Approach to Understanding Molecular Recognition

The study of protein binding is a cornerstone of modern drug discovery and chemical biology. For a molecule with the potential of this compound, a comprehensive understanding of its interactions with biological targets is essential. By employing a multi-pronged approach that combines biophysical techniques for quantitative analysis and structural biology and computational methods for mechanistic insights, researchers can build a complete picture of molecular recognition. The protocols and principles outlined in this guide provide a robust framework for elucidating the binding characteristics of this promising compound, paving the way for its development into a novel therapeutic agent.

References

Formulation of 2-Amino-5-(trifluoromethoxy)benzimidazole for In Vivo Studies: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of 2-Amino-5-(trifluoromethoxy)benzimidazole (CAS No. 132877-27-1), a heterocyclic compound with potential therapeutic applications, for in vivo studies.[1] Given the anticipated poor aqueous solubility characteristic of many benzimidazole derivatives, this document outlines systematic approaches to developing stable and bioavailable formulations suitable for preclinical animal studies.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][3] However, their often low water solubility presents a significant hurdle for in vivo evaluation, impacting oral bioavailability and therapeutic efficacy. This guide addresses these challenges by presenting several formulation strategies, from simple solutions to advanced nanoparticle systems, with a focus on the scientific rationale behind each approach.

Physicochemical Profile: An Inferential Analysis

Direct experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, by examining the core benzimidazole structure and the influence of its substituents, we can infer a likely profile to guide formulation development.

Benzimidazole Core: The benzimidazole nucleus is weakly basic and aromatic.[1][4] The unsubstituted benzimidazole has a pKa of approximately 5.3 for the protonated form, indicating it is a weak base.[5] Benzimidazoles are generally poorly soluble in water but can exhibit increased solubility in acidic or alkaline solutions.[1]

Substituent Effects:

  • 2-Amino Group: The amino group at the 2-position is expected to increase the basicity of the molecule compared to the unsubstituted benzimidazole.

  • 5-(trifluoromethoxy) Group: The trifluoromethoxy (-OCF₃) group is highly lipophilic and electron-withdrawing. This group is known to enhance the metabolic stability and membrane permeability of drug candidates but will likely decrease aqueous solubility.[6]

Based on this analysis, this compound is predicted to be a lipophilic, weakly basic compound with poor aqueous solubility , likely falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). This profile is similar to other benzimidazole anthelmintics like albendazole and fenbendazole, which are notoriously difficult to formulate.[7][8][9]

Table 1: Inferred Physicochemical Properties of this compound

PropertyInferred Value/CharacteristicRationale
CAS Number 132877-27-1Publicly available data.[1]
Molecular Formula C₈H₆F₃N₃OBased on chemical structure.
Molecular Weight 217.15 g/mol Calculated from the molecular formula.
Aqueous Solubility PoorCharacteristic of benzimidazole core and lipophilic -OCF₃ group.[1][6]
LogP HighThe trifluoromethoxy group significantly increases lipophilicity.[6]
pKa ~5-7Benzimidazole is a weak base (pKa ~5.3); the 2-amino group will increase basicity.[4][5]
BCS Classification Likely Class IIInferred from poor solubility and high lipophilicity (suggesting good permeability).

Formulation Strategies: A Step-by-Step Guide

The selection of an appropriate formulation strategy is critical for achieving adequate exposure in in vivo studies. The following protocols are presented in order of increasing complexity. A decision-making workflow is illustrated in the diagram below.

Formulation_Decision_Workflow A Start: Physicochemical Characterization (Inferred) B Is the required dose low and solubility achievable in a simple vehicle? A->B C Protocol 1: Aqueous Acidic Solution B->C Yes E Protocol 2: Co-Solvent System B->E No D Is the compound stable in acidic conditions? C->D D->E No J End: Select appropriate formulation for in vivo study D->J Yes F Is a higher concentration needed or co-solvents undesirable? E->F G Protocol 3: Cyclodextrin Complexation F->G Yes F->J No H Is oral delivery the primary route and enhanced absorption critical? G->H I Protocol 4: Nanosuspension H->I Yes H->J No I->J

Caption: Decision workflow for selecting a formulation strategy.

Protocol 1: Aqueous Acidic Solution

This is the simplest approach, leveraging the basic nature of the benzimidazole ring to achieve solubilization through salt formation.

Rationale: As a weak base, this compound is expected to have increased solubility at a low pH due to the protonation of the imidazole and amino nitrogens.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 0.1 M hydrochloric acid (HCl) solution or a citrate buffer (pH 3-4).

  • Solubilization: Gradually add the powdered compound to the acidic vehicle while stirring vigorously. Gentle heating (30-40°C) may be employed to aid dissolution.

  • pH Adjustment: Once the compound is dissolved, the pH can be adjusted upwards if necessary for the specific in vivo model, but care must be taken to avoid precipitation. The final pH should be kept as low as is tolerable for the animal.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.

Self-Validation:

  • Visual Inspection: The final formulation should be a clear, particle-free solution.

  • pH Measurement: Confirm the final pH of the solution.

  • Concentration Analysis: Determine the concentration of the active ingredient using a validated analytical method (e.g., HPLC-UV) to ensure the target concentration has been achieved and no significant degradation has occurred.

Protocol 2: Co-Solvent System

This method is suitable for compounds that cannot be adequately solubilized in a simple aqueous vehicle, even with pH adjustment.

Rationale: Co-solvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

Commonly Used Co-solvents and Surfactants:

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Cremophor® EL

  • Tween® 80

Step-by-Step Methodology:

  • Solubilization in Organic Solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or PEG 400).

  • Addition of Surfactant (Optional): If a surfactant is used, add it to the organic solvent-drug mixture and mix thoroughly.

  • Dilution with Aqueous Phase: Slowly add the aqueous phase (e.g., saline or water for injection) to the organic mixture with constant stirring. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity.

Table 2: Example Co-Solvent Formulations

FormulationCompositionFinal Concentration of Organic Solvent
A 10% DMSO, 40% PEG 400, 50% Saline50%
B 5% Cremophor® EL, 5% Ethanol, 90% Water10%
C 20% Propylene Glycol, 10% Tween® 80, 70% D5W30%

Self-Validation:

  • Clarity: The final formulation should be clear and free of precipitation.

  • Stability upon Dilution: Test the stability of the formulation upon dilution with physiological fluids.

  • Animal Tolerance: A preliminary tolerability study in a small group of animals is recommended to assess for any adverse effects from the co-solvents.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.

Rationale: The hydrophobic cavity of cyclodextrins provides a favorable environment for the lipophilic this compound, while the hydrophilic exterior of the cyclodextrin molecule imparts water solubility to the complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety. The use of cyclodextrins has been shown to significantly increase the solubility of other benzimidazoles.[10]

Step-by-Step Methodology:

  • Cyclodextrin Solution Preparation: Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v).

  • Complexation: Add the compound to the cyclodextrin solution and stir for an extended period (12-24 hours) at room temperature or with gentle heating to facilitate complex formation. Sonication can also be used to accelerate the process.

  • Filtration: Filter the solution to remove any un-complexed drug.

  • Lyophilization (Optional): The solution can be lyophilized to produce a solid powder of the drug-cyclodextrin complex, which can be reconstituted before use.

Cyclodextrin_Complexation cluster_0 Cyclodextrin (Host) cluster_1 Drug Molecule (Guest) cluster_2 Inclusion Complex CD Hydrophobic Cavity Complex Soluble Complex CD->Complex CD_ext Hydrophilic Exterior Drug 2-Amino-5- (trifluoromethoxy) benzimidazole Drug->Complex

Caption: Formation of a drug-cyclodextrin inclusion complex.

Self-Validation:

  • Solubility Enhancement: Compare the solubility of the compound in the cyclodextrin solution to its intrinsic aqueous solubility.

  • Characterization of the Complex: Techniques such as Nuclear Magnetic Resonance (NMR) or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.

  • In Vitro Dissolution: Perform dissolution studies to demonstrate the enhanced dissolution rate of the complex compared to the free drug.

Protocol 4: Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This approach is particularly useful for compounds that are poorly soluble in both aqueous and organic media.

Rationale: Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to an increased dissolution rate and saturation solubility, as described by the Ostwald-Freundlich equation. Nanosuspensions have been successfully used to improve the bioavailability of poorly soluble drugs.[11][12][13][14]

Step-by-Step Methodology (Anti-Solvent Precipitation):

  • Organic Phase Preparation: Dissolve the compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to prepare a concentrated solution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, PVP K30).

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization or sonication. The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Self-Validation:

  • Particle Size Analysis: Use dynamic light scattering (DLS) to confirm that the particle size is within the desired nanometer range (typically < 500 nm) with a low PDI.

  • Zeta Potential: Measure the zeta potential to assess the physical stability of the suspension (a value of ±30 mV is generally considered stable).

  • Dissolution Rate: Compare the in vitro dissolution rate of the nanosuspension to that of the micronized or unformulated drug.

Stability and Analytical Considerations

Stability Testing: A comprehensive stability study of the final formulation is crucial. Benzimidazole derivatives can be susceptible to hydrolysis and photodegradation.[15][16] Stability should be assessed under various conditions (e.g., refrigerated, room temperature, and accelerated conditions) and in different container systems.[6][14] Key parameters to monitor include:

  • Appearance (clarity, color, precipitation)

  • pH

  • Drug concentration (potency)

  • Presence of degradation products

Analytical Methods: A validated, stability-indicating analytical method is required for the quantification of this compound in formulation samples and for the detection of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method for the analysis of benzimidazole derivatives.[17][18][19]

Table 3: General HPLC Method Parameters for Benzimidazole Analysis

ParameterTypical Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) gradient
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of the compound (likely ~280-300 nm)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Excipient Safety and Compatibility

The selection of excipients should be guided by their intended route of administration and their known safety profile in the chosen animal species. Drug-excipient compatibility studies are essential to ensure that the chosen excipients do not cause degradation of the active pharmaceutical ingredient.[20][21][22][23] Techniques such as DSC and HPLC can be used to screen for potential incompatibilities.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. This guide provides a systematic approach, from inferring the compound's physicochemical properties to detailed protocols for several formulation strategies. Researchers should start with the simplest method that meets the dose requirement and proceed to more complex formulations as needed. Thorough characterization and stability testing of the final formulation are paramount to ensure the integrity and reproducibility of in vivo study results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated benzimidazole derivative. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and membrane permeability.[1] However, its inclusion in the benzimidazole scaffold can present unique synthetic hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

Low yields and the formation of impurities are common frustrations in the synthesis of substituted benzimidazoles.[2] This section provides a systematic approach to identifying and resolving these issues.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield, or I'm not seeing any product formation. What are the potential causes and how can I address them?

A: Low yields are a frequent challenge in benzimidazole synthesis.[2] A systematic evaluation of your experimental setup is the most effective way to diagnose the issue.

Causality and Solutions:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: The cornerstone of this synthesis is the cyclization of an appropriately substituted o-phenylenediamine, specifically 4-(trifluoromethoxy)-1,2-phenylenediamine.[1] Impurities in this starting material or the cyclizing agent (e.g., cyanogen bromide) can significantly interfere with the reaction.[2]

      • Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify the o-phenylenediamine derivative before use.

    • Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion or the formation of side products.

      • Actionable Advice: Carefully check the molar ratios of your reactants. A slight excess of the cyclizing agent may sometimes be beneficial, but a large excess should be avoided.

  • Reaction Conditions:

    • Temperature: The cyclization reaction often requires specific temperature control. Insufficient heat may lead to a sluggish or stalled reaction, while excessive heat can promote decomposition or side reactions.

    • Solvent: The choice of solvent is critical. It must be able to dissolve the reactants and be stable under the reaction conditions.

      • Actionable Advice: Consult literature for optimized reaction conditions for similar benzimidazole syntheses.[3][4] Consider performing small-scale experiments to screen different temperatures and solvents.

  • Reaction Monitoring:

    • TLC/HPLC Analysis: Without proper monitoring, it's difficult to know if the reaction has gone to completion or has stalled.

      • Actionable Advice: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.[5]

Problem 2: Presence of Colored Impurities in the Final Product

Q: My final product has a persistent yellow or brown discoloration. What is the cause, and how can I obtain a pure, white product?

A: The appearance of colored impurities is a common issue in benzimidazole synthesis, often stemming from the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[5][6]

Causality and Solutions:

  • Oxidation of Starting Material: o-Phenylenediamines are susceptible to air oxidation, which can lead to colored byproducts that are carried through the synthesis.[5]

    • Actionable Advice: If your o-phenylenediamine derivative is sensitive to oxidation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Over-oxidation of the Product: The benzimidazole ring can also be susceptible to oxidation, potentially forming N-oxides or other colored species.[5]

    • Actionable Advice: Avoid overly harsh reaction conditions. If using an external oxidizing agent in a different synthetic route, ensure accurate stoichiometry.[5]

  • Purification Techniques:

    • Recrystallization with Activated Carbon: This is a highly effective method for removing colored impurities.[5][6]

      • Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (Norite) and digest for a short period. Filter the hot solution to remove the carbon, and allow the filtrate to cool slowly to induce crystallization.[6]

    • Column Chromatography: For more stubborn impurities, column chromatography can provide excellent separation.[5]

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating my product, or the purification by recrystallization is inefficient. What are some alternative strategies?

A: Challenges in product isolation can arise from its solubility profile or the presence of closely related impurities.

Causality and Solutions:

  • Solubility Issues: The product may be too soluble or insoluble in common recrystallization solvents.

    • Actionable Advice: Experiment with a range of solvents or solvent mixtures to find the optimal system for recrystallization. Sometimes, a multi-solvent system (e.g., dissolving in a good solvent and precipitating with a poor solvent) can be effective.

  • Persistent Impurities: Some impurities may have similar solubility to the product, making separation by recrystallization difficult.

    • Actionable Advice:

      • Column Chromatography: As mentioned previously, this is a powerful technique for separating compounds with different polarities.

      • Acid-Base Extraction: Benzimidazoles have basic properties and can be protonated. You can dissolve the crude product in an organic solvent and wash with a dilute acid to extract the product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves the cyclization of 4-(trifluoromethoxy)-1,2-phenylenediamine with cyanogen bromide (BrCN).[1] This reaction, a variation of the Phillips condensation, forms the imidazole portion of the benzimidazole ring system.[1]

Q2: Are there alternative reagents to cyanogen bromide for the cyclization step?

A2: Yes, alternative C1 sources can be used. For instance, reaction with an isothiocyanate to form a thiourea intermediate, followed by cyclization and desulfurization, is a viable route.[1]

Q3: How is the trifluoromethoxy group typically introduced into the starting material?

A3: The trifluoromethoxy (-OCF₃) group is generally introduced onto the benzene ring before the formation of the benzimidazole.[1] A common starting material for this is p-aminophenol.[1]

Q4: What are the recommended storage conditions for this compound?

Q5: What analytical techniques are recommended for characterizing the final product?

A5: A combination of techniques should be used to confirm the structure and purity of this compound. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 4-(trifluoromethoxy)-1,2-phenylenediamine

  • Cyanogen bromide (BrCN)

  • Suitable solvent (e.g., methanol, ethanol)

  • Base (e.g., sodium bicarbonate, potassium carbonate)

Procedure:

  • Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (to be determined experimentally)

  • Activated carbon (optional)

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield cluster_solutions Potential Solutions start Low or No Product Yield reagent_quality Check Reagent Purity (NMR, m.p.) start->reagent_quality Step 1 stoichiometry Verify Stoichiometry reagent_quality->stoichiometry If pure purify_reagents Purify Starting Materials reagent_quality->purify_reagents reaction_conditions Optimize Reaction Conditions (Temperature, Solvent) stoichiometry->reaction_conditions If correct adjust_ratios Adjust Molar Ratios stoichiometry->adjust_ratios monitoring Monitor Reaction Progress (TLC, HPLC) reaction_conditions->monitoring While running screen_conditions Screen Solvents & Temps reaction_conditions->screen_conditions track_conversion Analyze Reaction Kinetics monitoring->track_conversion

Caption: A decision tree for troubleshooting low product yield.

Purification Workflow for Colored Impuritiesdot

Purification_Workflow crude_product Crude Product (Colored) dissolve Dissolve in Hot Solvent crude_product->dissolve add_carbon Add Activated Carbon (Optional) dissolve->add_carbon hot_filtration Hot Filtration add_carbon->hot_filtration crystallization Cool to Crystallize hot_filtration->crystallization final_product Pure Product (White Crystals) crystallization->final_product

References

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical transformation. The introduction of a trifluoromethyl (CF₃) group is a key strategy in medicinal chemistry to modulate properties like metabolic stability and lipophilicity.[1][2] This guide provides practical, field-tested advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting or when encountering early-stage issues with your reaction.

Q1: I am planning a trifluoromethylation of a benzimidazole. Which type of trifluoromethylating reagent should I choose?

A1: The choice of reagent is critical and depends on your substrate's electronic properties and the desired reaction conditions.[3]

  • For electron-rich benzimidazoles: Electrophilic trifluoromethylating reagents are often a good starting point. These include hypervalent iodine reagents like Togni reagents [4][5][6] or sulfonium salts such as Umemoto's reagents .[7][8][9]

  • For electron-deficient benzimidazoles: Radical trifluoromethylation approaches are generally more effective. Reagents that generate trifluoromethyl radicals, such as sodium trifluoromethanesulfinate (Langlois' reagent) , are a good choice, often in combination with an oxidant.[10][11][12][13][14]

  • For mild reaction conditions: Photoredox catalysis has emerged as a powerful method for trifluoromethylation under mild conditions, often at room temperature with visible light.[15][16][17] These methods can be compatible with a wide range of functional groups.

Q2: My trifluoromethylation reaction shows a low yield. What are the first things I should check?

A2: A low yield in trifluoromethylation reactions is a common issue. A systematic check of the following is recommended:[3]

  • Reagent Quality: Ensure your trifluoromethylating reagent is fresh and has been stored correctly, as many are sensitive to air and moisture.[3]

  • Anhydrous Conditions: Many trifluoromethylation reactions are moisture-sensitive. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Reaction Atmosphere: Reactions, especially those involving radical intermediates or sensitive catalysts, should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring and Temperature Control: Ensure efficient stirring, especially for heterogeneous mixtures, and precise temperature control.

Q3: I am observing the formation of multiple products. What could be the cause?

A3: The formation of multiple products can be due to a lack of regioselectivity or side reactions. For benzimidazoles, trifluoromethylation can potentially occur at different positions on the benzene or imidazole ring. The regioselectivity is often influenced by the reaction mechanism (electrophilic vs. radical) and the electronic and steric properties of the substituents on the benzimidazole core. Careful analysis of your product mixture by techniques like NMR and mass spectrometry is crucial to identify the isomers and byproducts, which will guide your optimization efforts.

Troubleshooting Guide: Specific Issues and Solutions

This section provides a more detailed, problem-oriented approach to troubleshooting your trifluoromethylation of benzimidazoles.

Issue 1: Low or No Conversion of Starting Material

If you are observing little to no consumption of your starting benzimidazole, consider the following potential causes and solutions.

Potential Causes:

  • Incorrect Reagent for Substrate Electronics: Your benzimidazole may be too electron-deficient for an electrophilic trifluoromethylation or too electron-rich for a radical pathway.

  • Insufficient Activation of the Trifluoromethylating Reagent: The conditions may not be optimal for generating the reactive trifluoromethyl species (CF₃⁺, CF₃•).

  • Catalyst Inactivity (for catalyzed reactions): The catalyst may be poisoned, degraded, or used in an insufficient amount.

  • Poor Solubility: The benzimidazole substrate or reagents may not be sufficiently soluble in the chosen solvent.

Solutions:

Solution Detailed Steps and Rationale
Re-evaluate Reagent Choice If using an electrophilic reagent (e.g., Togni) on an electron-poor benzimidazole, switch to a radical trifluoromethylation method (e.g., Langlois reagent with an oxidant, or a photoredox approach).[10][11] Conversely, for very electron-rich systems that might undergo side reactions with radical methods, an electrophilic approach might offer better control.
Optimize Reaction Temperature Some trifluoromethylation reactions require elevated temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor the reaction progress. Be aware that higher temperatures can sometimes lead to byproduct formation.
Screen Different Solvents The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with different properties (e.g., aprotic polar like DMF or acetonitrile, non-polar like dioxane or toluene).
Increase Reagent/Catalyst Loading Incrementally increase the equivalents of the trifluoromethylating reagent. For catalyzed reactions, increase the catalyst loading in small increments (e.g., from 1 mol% to 2.5 mol% and then 5 mol%).
Verify Catalyst and Reagent Quality Use a fresh batch of the trifluoromethylating reagent and catalyst. If applicable, consider purifying the solvent and degassing it to remove oxygen, which can interfere with radical reactions.

Troubleshooting Workflow for Low Conversion

Caption: A flowchart for systematically troubleshooting low reaction conversion.

Issue 2: Poor Regioselectivity

Obtaining a mixture of isomers is a common challenge in the C-H functionalization of heterocycles like benzimidazoles.

Potential Causes:

  • Multiple Reactive Sites: The benzimidazole core has several C-H bonds with similar reactivity.

  • Reaction Mechanism: The inherent selectivity of the chosen method (e.g., radical vs. electrophilic) may not favor the desired isomer. For instance, photoredox-catalyzed C-H trifluoromethylation of N-protected benzimidazoles with Togni's reagent has been reported to selectively occur at the C4 position.[18][19]

  • Steric and Electronic Effects: The substituents on the benzimidazole ring direct the incoming trifluoromethyl group to different positions.

Solutions:

Solution Detailed Steps and Rationale
Change the Reaction Type If a radical reaction gives a mixture of isomers, an electrophilic reaction might provide different and potentially more selective results, or vice versa. The different intermediates in each pathway will interact differently with the substrate.
Modify the N-Protecting Group The protecting group on the imidazole nitrogen can have a significant steric and electronic influence on the regiochemical outcome. Switching from a small protecting group (e.g., methyl) to a bulkier one (e.g., tosyl or Boc) can block certain positions and direct the reaction to a different site.[18]
Introduce a Directing Group While more synthetically involved, the temporary installation of a directing group can provide excellent control over regioselectivity.
Vary the Catalyst/Ligand In metal-catalyzed or photoredox-catalyzed systems, the ligand or the photocatalyst can influence the regioselectivity by altering the steric and electronic environment around the active catalytic species.[16][17]
Screen Solvents and Additives The reaction medium can influence the transition state energies leading to different isomers. Sometimes, the addition of a base or an acid can alter the reactivity of the substrate and improve selectivity. For example, in a photoredox-catalyzed C4-trifluoromethylation of benzimidazoles, lithium carbonate was used as a base.[18]
Issue 3: Product Decomposition or Side Reactions

The desired trifluoromethylated benzimidazole may be unstable under the reaction conditions, or side reactions may be consuming the product or starting materials.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to the decomposition of sensitive substrates or products.

  • Over-oxidation: The use of a strong oxidant can lead to undesired side reactions.

  • Incompatible Functional Groups: Certain functional groups on the benzimidazole substrate may not be stable to the reaction conditions.

Solutions:

Solution Detailed Steps and Rationale
Lower the Reaction Temperature If you suspect product decomposition, try running the reaction at a lower temperature, even if it requires a longer reaction time.
Reduce Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.
Use a Milder Oxidant If using a radical approach with a chemical oxidant, consider screening milder oxidants.
Switch to a Milder Method Photoredox catalysis often proceeds under much milder conditions (room temperature, visible light) and can be a good alternative to methods requiring high temperatures or strong oxidants.[15][16]
Protect Sensitive Functional Groups If your substrate contains functional groups that are not compatible with the reaction conditions (e.g., unprotected amines or alcohols), consider protecting them before the trifluoromethylation step.

Experimental Protocols

Below are representative, generalized protocols for common trifluoromethylation methods. Note: These are starting points and will likely require optimization for your specific benzimidazole substrate.

Protocol 1: Photoredox-Catalyzed C-H Trifluoromethylation with Togni's Reagent

This protocol is adapted from methodologies for the regioselective trifluoromethylation of benzimidazoles.[18][19]

  • To an oven-dried reaction vial, add the N-protected benzimidazole (1.0 equiv.), Togni's reagent (1.5 equiv.), and a photocatalyst (e.g., fac-[Ir(ppy)₃], 1-2 mol%).

  • Add a base if required (e.g., Li₂CO₃, 1.5 equiv.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., acetonitrile or DMF) via syringe.

  • Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Reaction Workflow: Photoredox Trifluoromethylation

Caption: A typical experimental workflow for a photoredox-catalyzed trifluoromethylation reaction.

Protocol 2: Radical C-H Trifluoromethylation with Langlois' Reagent

This protocol is a general method for the trifluoromethylation of heterocycles.[10][11]

  • To a reaction flask, add the benzimidazole substrate (1.0 equiv.) and Langlois' reagent (CF₃SO₂Na, 2.0-3.0 equiv.).

  • Dissolve the solids in a suitable solvent system (e.g., a mixture of an organic solvent like acetonitrile and water).

  • Add an oxidant (e.g., tert-butyl hydroperoxide, 3.0-5.0 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup to remove salts and the oxidant.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-5-(trifluoromethoxy)benzimidazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges during this synthesis. Our goal is to equip you with the scientific rationale and practical steps needed to improve your reaction yield and product purity.

Synthesis Overview: The Phillips Condensation

The most common and direct route to synthesizing 2-aminobenzimidazoles involves the cyclization of an appropriately substituted o-phenylenediamine with cyanogen bromide (CNBr). This classic method, a variation of the Phillips condensation, is often favored for its reliability. The reaction proceeds via a cyanamide intermediate which then undergoes intramolecular cyclization to form the stable benzimidazole ring system.

The key starting material is 4-(trifluoromethoxy)-1,2-phenylenediamine. The reaction's success is highly dependent on controlling the reaction conditions to favor the desired cyclization and minimize side reactions.

General Reaction Workflow

Synthesis Workflow SM 4-(trifluoromethoxy)- 1,2-phenylenediamine + Cyanogen Bromide Int Intermediate (Guanidine/Cyanamide Adduct) SM->Int Nucleophilic Attack Cyclize Intramolecular Cyclization Int->Cyclize Crude Crude Product Cyclize->Crude Ring Closure & Tautomerization Purify Purification (Recrystallization/ Chromatography) Crude->Purify Final Pure 2-Amino-5- (trifluoromethoxy)benzimidazole Purify->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Enhancing Yield and Purity

This section is structured to address specific problems you may encounter during the synthesis. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from problems with reagents, reaction conditions, or incomplete conversion.

Potential Cause A: Poor Quality or Degraded Starting Materials

o-Phenylenediamines are notoriously susceptible to aerial oxidation, which can significantly inhibit the reaction and introduce colored impurities.[1]

  • Solution 1: Assess Starting Material Purity. Your 4-(trifluoromethoxy)-1,2-phenylenediamine should be a light-colored solid. If it is dark brown or black, it has likely oxidized. Consider purifying it by recrystallization or sublimation before use.

  • Solution 2: Use an Inert Atmosphere. Running the reaction under an inert atmosphere of nitrogen or argon is a critical step to prevent oxidation of the electron-rich diamine starting material.[1]

Potential Cause B: Suboptimal Reaction Conditions

The delicate balance of temperature, solvent, and stoichiometry is crucial for driving the reaction to completion.

  • Solution 1: Temperature Optimization. Benzimidazole synthesis can be sensitive to temperature. Temperatures that are too low may result in slow or incomplete reactions, while excessive heat can lead to decomposition or side product formation.[2] A systematic approach, starting from room temperature and gradually increasing, is recommended.

  • Solution 2: Solvent Selection. The choice of solvent affects reagent solubility and reaction rate.[1] Protic solvents like ethanol or methanol are commonly used. If solubility is an issue, experimenting with solvent mixtures or alternative solvents like THF or DMF may be beneficial.

  • Solution 3: Stoichiometric Control. Ensure a precise 1:1 molar ratio of the diamine to cyanogen bromide. An excess of the diamine can sometimes be used to ensure the complete consumption of CNBr, but a large excess may complicate purification.[1]

Troubleshooting Decision Tree for Low Yield

Low Yield Troubleshooting Start Low or No Yield CheckSM Is Starting Diamine Dark or Discolored? Start->CheckSM CheckTLC Does TLC Show Unreacted Starting Material? CheckSM->CheckTLC No PurifySM Action: Purify Diamine (Recrystallization) & Use Inert Atmosphere CheckSM->PurifySM Yes OptimizeCond Action: Optimize Conditions CheckTLC->OptimizeCond Yes PurifyCrude Action: Re-evaluate Workup & Purification Procedure CheckTLC->PurifyCrude No (Indicates product loss during workup) IncreaseTime 1. Increase Reaction Time OptimizeCond->IncreaseTime IncreaseTemp 2. Increase Temperature OptimizeCond->IncreaseTemp CheckSolvent 3. Re-evaluate Solvent OptimizeCond->CheckSolvent

Caption: A decision tree to diagnose and resolve low product yield.

Problem 2: Significant Formation of Side Products

The presence of multiple spots on a TLC plate indicates the formation of impurities, which can complicate purification and reduce the yield of the desired product.

Potential Cause A: Formation of 1,2-Disubstituted Benzimidazoles

While less common with cyanogen bromide, reactions with aldehydes can sometimes lead to the formation of a 1,2-disubstituted product from the reaction of two aldehyde molecules with one diamine molecule.[1] Careful stoichiometric control is key to preventing this.

Potential Cause B: Regioisomer Formation

When using an unsymmetrically substituted o-phenylenediamine, two different regioisomers can theoretically be formed. However, with 4-substituted-1,2-phenylenediamine, cyclization predominantly yields the 5-substituted benzimidazole due to electronic and steric influences.[3] The product is often named as the 5-substituted isomer, though it exists in tautomeric equilibrium with the 6-substituted version.[3]

Potential Cause C: Incomplete Cyclization

The intermediate Schiff base or guanidine adduct may be stable under certain conditions and fail to fully cyclize.[1] This is often resolved by increasing the reaction temperature or time.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

  • Potential Cause: Similar Polarity of Product and Impurities. If the desired product and side products have similar polarities, separation by column chromatography becomes difficult.[1]

    • Solution 1: Recrystallization. This is often the most effective method for purifying 2-aminobenzimidazoles. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide good crystal formation.

    • Solution 2: Modify Chromatography. If column chromatography is necessary, try different solvent systems or switch to a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

  • Q1: How critical is the purity of the 4-(trifluoromethoxy)-1,2-phenylenediamine?

    • A: It is absolutely critical. Oxidized starting material is one of the leading causes of low yields and the formation of colored impurities that are difficult to remove.[1]

  • Q2: What is the optimal temperature range for this synthesis?

    • A: While literature varies, many benzimidazole syntheses proceed well at temperatures ranging from room temperature to the reflux temperature of the solvent.[2] It is best to start at a lower temperature and monitor the reaction by TLC, increasing the temperature if the reaction is sluggish.

  • Q3: My reaction mixture is very dark. Is this normal?

    • A: Some coloration is expected, but a very dark or black solution often indicates significant oxidation of the starting diamine. Using an inert atmosphere and purified starting materials can mitigate this.[1]

  • Q4: How do I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the best method.[4] Spot the reaction mixture alongside your starting material on a silica plate. The disappearance of the starting material spot and the appearance of a new, distinct product spot indicate the reaction is proceeding.

Key Experimental Protocols

Protocol 1: General Synthesis Procedure

This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq).

  • Solvent: Add a suitable solvent, such as methanol or ethanol, to dissolve the diamine.

  • Reagent Addition: Dissolve cyanogen bromide (1.0 eq) in the same solvent and add it dropwise to the diamine solution at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and basify with a solution of sodium bicarbonate or sodium hydroxide to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Reaction Monitoring by TLC
  • Plate: Use a silica gel 60 F₂₅₄ TLC plate.

  • Mobile Phase: A good starting point for a mobile phase is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 3:7 v/v). Adjust polarity as needed.

  • Spotting: Use a capillary tube to spot the dissolved starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) on the baseline.

  • Development: Place the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm). The product should appear as a new spot, typically with a different Rf value than the starting material.

Data Summary: Key Parameter Optimization
ParameterConditionExpected Outcome on YieldRationale
Atmosphere Inert (N₂ or Ar)Increase Prevents oxidation of the electron-rich o-phenylenediamine starting material.[1]
Temperature 25–80 °COptimize Balances reaction rate against potential for side reactions or decomposition.[2]
Solvent Polar Protic (EtOH, MeOH)Optimize Ensures solubility of reagents and facilitates the cyclization mechanism.[1]
Purity of Diamine High (Light color)Increase Impurities, especially from oxidation, inhibit the reaction and contaminate the product.[1]

References

addressing solubility issues of 2-Amino-5-(trifluoromethoxy)benzimidazole in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-(trifluoromethoxy)benzimidazole

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing Aqueous Solubility Challenges

Welcome to the technical support center for this compound. This resource is designed to provide researchers and drug development professionals with practical, in-depth guidance on overcoming the aqueous solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols necessary to advance your research.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, and the addition of a trifluoromethoxy group is a strategic choice to enhance properties like metabolic stability and membrane permeability.[1] However, this combination often leads to poor aqueous solubility, a critical hurdle in the development of viable drug candidates.[2] This guide offers a structured approach to understanding and systematically addressing these solubility issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when working with this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this molecule is a tale of two competing features. The benzimidazole core, being a heterocyclic aromatic system, is inherently hydrophobic. The trifluoromethoxy group (-OCF₃) at the 5-position, while beneficial for metabolic stability, is also highly lipophilic and significantly contributes to the low aqueous solubility.[1] Counteracting this is the 2-amino group (-NH₂), which can participate in hydrogen bonding with water. The interplay between these groups, along with the molecule's crystal lattice energy, dictates its overall solubility profile.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon, often termed "solvent shock," occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

To mitigate this, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. A useful intermediate step is to dilute the DMSO stock into a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG).[3]

  • Optimize DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5% to minimize its potential effects on biological systems.[3]

  • Vortexing/Sonication: Ensure vigorous mixing during dilution to aid in the dispersion of the compound.

Q3: Can I expect pH changes to significantly impact the solubility of this compound?

A3: Yes, the solubility of most benzimidazole derivatives is pH-dependent.[3] The benzimidazole ring contains two nitrogen atoms, one of which is basic and can be protonated at acidic pH. This protonation creates a charged species, which is generally more soluble in water than the neutral form. Therefore, adjusting the pH of your aqueous solution to be more acidic can often lead to a significant increase in solubility. It is crucial to determine the pKa of the compound to understand the pH range where it will be ionized.

Q4: Are there potential downsides to using solubilizing agents like surfactants or cyclodextrins?

A4: While effective, these agents must be used with caution as they can interfere with your experimental results.[3]

  • Surfactants: These can form micelles that encapsulate your compound, but they can also denature proteins, disrupt cell membranes, and interfere with certain assay readouts (e.g., fluorescence-based assays).

  • Cyclodextrins: These form inclusion complexes with the compound, which can alter its effective concentration and availability to interact with its biological target.[2] It is always essential to run appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.[3]

Part 2: Troubleshooting Guides

This section provides a more in-depth, problem-oriented approach to resolving specific solubility issues.

Issue 1: Low solubility in standard physiological buffers (e.g., PBS pH 7.4).
  • Root Cause Analysis: At physiological pH, this compound is likely to be in its neutral, less soluble form. The hydrophobic nature of the trifluoromethoxy group and the benzimidazole ring dominates its behavior.

  • Troubleshooting Workflow:

A Initial Observation: Low Solubility at pH 7.4 B Step 1: pH Modification Prepare buffers from pH 2 to 8. A->B C Analyze Solubility vs. pH Identify pH range for optimal solubility. B->C D Is the required pH compatible with the assay? C->D E Yes: Proceed with pH-adjusted buffer. D->E Yes F No: Explore Co-solvents. D->F No G Test biocompatible co-solvents: Ethanol, Propylene Glycol, PEG 300/400 F->G H Determine max tolerable co-solvent % without compromising assay integrity. G->H I Combine pH adjustment (if possible) and co-solvents. H->I

Caption: Workflow for addressing low solubility in physiological buffers.

Issue 2: Compound solubility is still insufficient even after pH and co-solvent optimization.
  • Root Cause Analysis: The intrinsic solubility of the compound may be extremely low, requiring more advanced formulation strategies. The high crystal lattice energy of the solid form may also be a contributing factor.

  • Advanced Strategies:

StrategyMechanism of ActionKey Considerations
Cyclodextrin Complexation Encapsulates the hydrophobic molecule within a hydrophilic cyclodextrin cavity, forming a more soluble inclusion complex.[2]The size of the cyclodextrin cavity must match the guest molecule. Common choices include hydroxypropyl-β-cyclodextrin (HPβCD).[2][3]
Use of Surfactants Above the critical micelle concentration (CMC), surfactants form micelles that can solubilize hydrophobic compounds in their core.[3]Choose non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) for better biological compatibility. Ensure the final concentration is above the CMC but below levels that could cause cytotoxicity.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC) in an amorphous state, which has higher apparent solubility and faster dissolution than the crystalline form.[2][4]Requires specialized formulation techniques like spray drying or hot-melt extrusion.[4]
Salt Formation Reacting the basic benzimidazole with an acid can form a salt, which often has significantly higher aqueous solubility than the free base.[2][3]The choice of counter-ion is critical and can impact stability and hygroscopicity.

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for key experiments related to solubility assessment and enhancement.

Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the solubility of this compound across a range of pH values.

Methodology: This protocol is based on the widely used shake-flask method, a gold standard for equilibrium solubility measurement.[5]

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 10.0 (e.g., phosphate, acetate, or universal buffers).

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).[3] Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[5]

  • Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Evaluating Cyclodextrin-Mediated Solubility Enhancement

Objective: To determine the effect of a cyclodextrin, such as HPβCD, on the aqueous solubility of the compound.

Methodology: This protocol creates a phase-solubility diagram to characterize the complexation.

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HPβCD (e.g., 0, 2, 5, 10, 20, 50 mM) in your chosen buffer (e.g., PBS pH 7.4).[3]

  • Sample Preparation: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Seal and shake the vials at a constant temperature for 24-72 hours until equilibrium is reached.[3]

  • Separation and Quantification: Follow steps 4 and 5 from Protocol 1 to separate the undissolved solid and quantify the concentration of the dissolved compound in each vial.

  • Data Analysis: Plot the solubility of the compound as a function of the HPβCD concentration. A linear relationship typically indicates the formation of a 1:1 complex, and the slope can be used to calculate the complexation binding constant.

A Prepare HPβCD Solutions (0-50 mM in buffer) B Add Excess Compound to each solution A->B C Equilibrate (24-72h at constant T) B->C D Separate Undissolved Solid (Centrifuge/Filter) C->D E Quantify Solubilized Compound (HPLC-UV) D->E F Plot [Compound] vs. [HPβCD] (Phase-Solubility Diagram) E->F

Caption: Experimental workflow for cyclodextrin-based solubility enhancement.

References

Technical Support Center: Purification of 2-Amino-5-(trifluoromethoxy)benzimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-(trifluoromethoxy)benzimidazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable but often challenging compounds. The unique physicochemical properties imparted by the trifluoromethoxy group, while beneficial for biological activity, frequently introduce significant hurdles in purification.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments.

Understanding the Core Challenges

The purification of this compound and its derivatives is often complicated by a combination of factors stemming from the inherent properties of the benzimidazole core and the trifluoromethoxy substituent.

  • Polarity and Solubility: The trifluoromethoxy group (-OCF3) is lipophilic, which can increase the compound's solubility in non-polar solvents.[1][4] However, the 2-amino-benzimidazole scaffold possesses polar characteristics due to the presence of nitrogen atoms capable of hydrogen bonding. This dual nature can lead to unpredictable solubility profiles, making solvent selection for chromatography and crystallization a critical challenge.

  • Potential for Impurities: The synthesis of benzimidazoles can generate various byproducts, including unreacted starting materials, incompletely cyclized intermediates, and over-alkylated derivatives.[5][6] The trifluoromethoxy group itself can be sensitive to certain reaction conditions, potentially leading to degradation products.

  • Crystallization Difficulties: Fluorinated compounds, including those with trifluoromethoxy groups, can exhibit altered crystal packing and may be prone to forming oils or amorphous solids instead of well-defined crystals.[7][8] This makes recrystallization, a primary purification technique, often difficult to achieve.

  • Chromatographic Behavior: The polarity of these compounds can lead to issues during column chromatography, such as strong binding to silica gel, resulting in poor recovery, or co-elution with polar impurities.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to provide direct solutions to common problems encountered during the purification of this compound and its derivatives.

Section 1: Column Chromatography Issues

Question: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation during column chromatography. What's causing this and how can I fix it?

Answer: Streaking on TLC and poor column separation for amino-benzimidazoles are often due to the basicity of the amine group interacting strongly with the acidic silica gel. This can be addressed by neutralizing the silica's activity.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[9] Pyridine can also be used. This will compete with your compound for the acidic sites on the silica, leading to sharper bands and better separation.

  • Stationary Phase Neutralization: For particularly problematic compounds, you can pre-treat your silica gel. This can be done by preparing a slurry of the silica in your chosen mobile phase containing the basic modifier and then packing the column with this slurry.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for basic compounds. Reversed-phase chromatography (C18) is another option, particularly if your compound has sufficient lipophilicity.[10]

Question: My compound seems to be irreversibly sticking to the silica column, and my recovery is very low. What should I do?

Answer: Irreversible binding is a significant issue with polar, nitrogen-containing heterocycles on silica gel. The trifluoromethoxy group can also contribute to strong interactions.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: A gradual increase in the polarity of your eluent might be necessary to elute your compound. A common solvent system for polar compounds is a gradient of methanol in dichloromethane or ethyl acetate.[9][11]

  • Use of a "Stronger" Polar Solvent: If your compound is still retained, consider using a more polar solvent system. For very polar compounds, systems like 10% ammonia in methanol/dichloromethane can be effective at displacing strongly bound amines.[9][11]

  • Dry Loading vs. Liquid Loading: If your compound has poor solubility in the initial mobile phase, it may precipitate at the top of the column, leading to poor recovery. In such cases, dry loading is recommended.[9][12] Dissolve your compound in a suitable volatile solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, evaporate the solvent to dryness, and then load the resulting powder onto the top of your column.[9]

  • Consider Reversed-Phase Chromatography: For highly polar compounds that are challenging to purify via normal-phase chromatography, reversed-phase flash chromatography can be a powerful alternative.[10] This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (often water/acetonitrile or water/methanol mixtures).[10]

Workflow for Optimizing Column Chromatography:

Caption: A troubleshooting workflow for common column chromatography issues.

Section 2: Crystallization and Recrystallization Challenges

Question: I've isolated my this compound derivative after chromatography, but I'm struggling to crystallize it. It keeps oiling out or forming an amorphous powder. How can I induce crystallization?

Answer: Oiling out is a common problem, especially with compounds that have complex functionalities and may be impure. The key is to find the right solvent system and control the cooling rate.

Troubleshooting Steps:

  • Solvent Screening: A systematic solvent screen is crucial. The ideal recrystallization solvent will dissolve your compound when hot but not when cold.[13] Test a range of solvents with varying polarities. Common choices for benzimidazoles include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.[14][15]

  • Two-Solvent Recrystallization: This is often more effective than a single solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the cloud point).[16][17] Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[17] Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[15][16]

  • Slow Cooling: Rapid cooling often leads to the formation of oils or small, impure crystals. Allow the solution to cool to room temperature slowly and undisturbed. Once at room temperature, you can then place it in a refrigerator or freezer to maximize crystal formation.[13]

  • Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites for crystal growth.

Table 1: Common Recrystallization Solvents for Benzimidazole Derivatives

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarA very common and effective system for many benzimidazoles.[18]
MethanolPolarGood for more polar derivatives.[14]
Ethyl Acetate/HexanesMedium PolarityA versatile system for compounds of intermediate polarity.[19][20]
Acetone/HexanesMedium PolaritySimilar to ethyl acetate/hexanes, can be very effective.[15]
Dimethylformamide (DMF)/AcetonitrilePolar AproticUsed for compounds that are difficult to dissolve in other solvents.[14]

Question: My synthesis of a this compound derivative has resulted in a dark, impure solid. How should I approach the initial cleanup before attempting fine purification?

Answer: A preliminary cleanup is often necessary to remove major impurities and colored byproducts before proceeding to more refined purification techniques like chromatography or recrystallization.

Initial Cleanup Protocol:

  • Acid-Base Extraction: Take advantage of the basicity of the 2-amino group. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[21] The protonated benzimidazole will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Back-Extraction: Separate the aqueous layer and neutralize it with a base (e.g., 10% NaOH) to a basic pH.[22] This will deprotonate your compound, causing it to precipitate out of the aqueous solution.

  • Isolation: Collect the precipitated solid by filtration, wash it with cold water, and dry it thoroughly. This material should be significantly purer and can then be subjected to recrystallization or chromatography.

Diagram of Acid-Base Extraction Workflow:

Acid_Base_Extraction cluster_0 Step 1: Dissolution & Acid Wash cluster_1 Step 2: Separation cluster_2 Step 3: Neutralization & Precipitation cluster_3 Step 4: Isolation a Crude Product in Organic Solvent b Wash with Dilute HCl a->b c Organic Layer (Non-basic impurities) b->c d Aqueous Layer (Protonated Product) b->d e Neutralize Aqueous Layer with NaOH d->e f Precipitated Pure Product e->f g Filter, Wash with Water, & Dry f->g h Purified Product g->h

Caption: Workflow for the purification of basic benzimidazoles using acid-base extraction.

Concluding Remarks

The purification of this compound and its derivatives requires a systematic and often creative approach. Understanding the interplay between the polar benzimidazole core and the lipophilic trifluoromethoxy group is key to developing effective purification strategies. By methodically addressing issues related to chromatography and crystallization, and by employing appropriate cleanup techniques, researchers can successfully isolate these valuable compounds in high purity.

References

Technical Support Center: A Guide to Minimizing Off-Target Effects of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for proactively identifying, troubleshooting, and minimizing the off-target effects of 2-Amino-5-(trifluoromethoxy)benzimidazole and its analogs. Our approach is grounded in established principles of pharmacology and provides actionable protocols to ensure the integrity and reproducibility of your research.

Section 1: Foundational Concepts: On-Target vs. Off-Target Interactions

This section establishes the fundamental principles necessary to diagnose and mitigate specificity issues.

FAQ: What defines an "off-target" effect and why is it a critical concern?

An "on-target" effect is the desired biological consequence of the compound binding to its intended molecular target. Conversely, an "off-target" effect is any biological response caused by the compound interacting with other, unintended macromolecules.[5]

These unintended interactions are a major concern for two primary reasons:

  • Data Integrity: Off-target effects can confound experimental results, leading to incorrect interpretations of the compound's mechanism of action or the biological role of the intended target.

  • Toxicity and Safety: In a therapeutic context, off-target binding is a leading cause of adverse drug reactions and safety-related attrition during preclinical and clinical development.[6][7] Benzimidazole derivatives, as a class, have been associated with hematological and hepatic adverse events, underscoring the need for careful profiling.[7]

G cluster_0 Scenario A: High Specificity (Ideal) cluster_1 Scenario B: Off-Target Effects (Problematic) Compound_A This compound Target_A Primary Target (e.g., Kinase X) Compound_A->Target_A High Affinity Binding Phenotype_A Desired Biological Effect Target_A->Phenotype_A Compound_B This compound Target_B Primary Target (e.g., Kinase X) Compound_B->Target_B Binds OffTarget Off-Target (e.g., Kinase Y, Transporter Z) Compound_B->OffTarget Lower Affinity Binding Phenotype_B Desired Effect + Confounding Effects Target_B->Phenotype_B OffTarget->Phenotype_B G Start Unexpected or Inconsistent Experimental Result Check1 Verify Compound Integrity (Purity, Stability) Start->Check1 Step1 Perform Broad In Vitro Selectivity Screen (e.g., Kinase Panel) Check1->Step1 Compound OK Check2 Off-Targets Identified? Step1->Check2 Step2 Validate Functional Relevance of Off-Target in Cells (See Q3) Check2->Step2 Yes End_OnTarget Result Likely On-Target; Investigate Other Variables (e.g., Cell Model, Assay Conditions) Check2->End_OnTarget No End_OffTarget Confounding Phenotype is Confirmed Off-Target Effect Step2->End_OffTarget

References

Technical Support Center: Enhancing the Stability of 2-Amino-5-(trifluoromethoxy)benzimidazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-(trifluoromethoxy)benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during storage and handling.

Introduction: Understanding the Molecule

This compound is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science.[1] Its structure, featuring a benzimidazole core, an amino group, and a trifluoromethoxy group, presents a unique combination of chemical properties. The benzimidazole moiety is a key pharmacophore in many bioactive compounds, while the trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, crucial attributes in drug design.[2][3] However, the inherent reactivity of the amino group and the benzimidazole ring system can also render the molecule susceptible to degradation under certain conditions.

This guide provides a proactive approach to stability management, empowering you to mitigate degradation risks and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid this compound?

For long-term storage of the solid compound, it is recommended to keep it in a cool, dark, and dry environment.[4] Benzimidazole derivatives, as a class, can be sensitive to light and moisture.[5][6]

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CLower temperatures slow down the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidative degradation of the electron-rich amino group and benzimidazole ring.
Light Amber vial or light-blocking containerProtects against photodegradation, a common pathway for benzimidazole compounds.[5][7]
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the compound and minimizes moisture-mediated degradation.

Q2: How stable is this compound in solution?

Benzimidazole derivatives generally exhibit higher stability in solid form compared to in solution.[5] In solution, the compound is more susceptible to photodegradation and hydrolysis.[5][8] The choice of solvent is critical. While solubility may be higher in organic solvents like DMSO, methanol, or acetonitrile, it's important to be aware that these solvents can also participate in degradation reactions under certain conditions. For instance, prolonged storage in DMSO is not always advisable for all compounds. It is recommended to prepare solutions fresh for immediate use whenever possible. If short-term storage is necessary, store solutions at -20°C or -80°C in light-protected, airtight containers.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most probable routes based on the known reactivity of the benzimidazole core and its substituents:

  • Photodegradation: Exposure to light, particularly UV radiation, is a major concern for benzimidazoles, potentially leading to ring cleavage and other complex reactions.[7][9]

  • Oxidation: The 2-amino group and the electron-rich benzimidazole ring are susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: While the trifluoromethoxy group is generally stable, under strong acidic or basic conditions, it could potentially hydrolyze.[10] More commonly, other labile functional groups, if present in a larger molecule containing this core, would be more susceptible.

Q4: What is a forced degradation study and why is it important for my research?

A forced degradation or stress study is an essential tool to understand the intrinsic stability of a compound.[11] It involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high heat, intense light, and oxidizing agents) to accelerate degradation.[11] This helps to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.

  • Develop and validate a "stability-indicating" analytical method that can separate the intact compound from its degradation products.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing a logical workflow for diagnosis and resolution.

Issue 1: Discoloration of the Solid Compound (e.g., from off-white to yellow or brown)

Potential Cause: This is often the first visual indicator of degradation, typically due to oxidation of the amino group or the benzimidazole ring system. Exposure to air and/or light can accelerate this process.

Troubleshooting Workflow:

Caption: Troubleshooting discoloration of solid compound.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Solution

Potential Cause: New peaks in an HPLC chromatogram are indicative of impurity formation, which could be due to degradation of the compound in solution.

Troubleshooting Workflow:

Caption: Troubleshooting new peaks in HPLC.

Issue 3: Decreased Potency or Inconsistent Results in Biological Assays

Potential Cause: A gradual loss of biological activity can be a subtle but critical sign of compound degradation, even if not visually apparent.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent biological assay results.

Experimental Protocols

Protocol 1: Recommended Procedure for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark.

  • Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples with the control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Example)

A robust HPLC method is crucial for monitoring stability.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or a more specific wavelength).

  • Temperature: 30°C.

This is a starting point; the method must be optimized and validated to ensure it can separate the parent compound from all potential degradation products.

References

Validation & Comparative

A Technical Guide to Benzimidazole-Based Kinase Inhibitors: Evaluating 2-Amino-5-(trifluoromethoxy)benzimidazole in the Context of Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, offering increased selectivity and reduced toxicity compared to traditional chemotherapy. The benzimidazole scaffold has proven to be a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of the hypothetical kinase inhibitor 2-Amino-5-(trifluoromethoxy)benzimidazole with other well-characterized benzimidazole-based inhibitors targeting key oncogenic kinases such as EGFR, VEGFR, and BRAF. While specific experimental data for this compound is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) data from closely related analogs to project its potential efficacy and discuss the experimental workflows required for its rigorous evaluation.

The Benzimidazole Scaffold: A Versatile Platform for Kinase Inhibition

The benzimidazole core, a fusion of benzene and imidazole rings, provides a unique framework for designing kinase inhibitors. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[3][4] The potency and selectivity of benzimidazole derivatives can be finely tuned through substitutions at various positions on the bicyclic ring system.[5]

Impact of Key Substitutions: The Role of Amino and Trifluoromethoxy Groups

The specific substitutions on the target molecule, a 2-amino group and a 5-trifluoromethoxy group, are expected to significantly influence its biological activity.

  • 2-Amino Group: The amino group at the 2-position can act as a crucial hydrogen bond donor, mimicking the adenine portion of ATP and forming key interactions with the hinge region of the kinase domain. This interaction is a common feature of many potent benzimidazole-based kinase inhibitors.

  • 5-Trifluoromethoxy (-OCF3) Group: The trifluoromethoxy group at the 5-position is a lipophilic and strongly electron-withdrawing substituent. Its presence can enhance metabolic stability and cell permeability, which are desirable pharmacokinetic properties for drug candidates. From a structure-activity perspective, this group can occupy hydrophobic pockets within the kinase active site, potentially increasing binding affinity and selectivity.

Comparative Analysis of Benzimidazole Kinase Inhibitors

To contextualize the potential of this compound, we will compare it with established benzimidazole inhibitors targeting EGFR, VEGFR-2, and BRAF kinases.

Compound/ClassTarget Kinase(s)IC50 (nM)Reference
Hypothetical
This compoundEGFR, VEGFR-2, BRAFNot available-
Established Inhibitors
Nazartinib (EGF816)EGFR (T790M mutant)Phase II Clinical Trials[6][7]
Benzimidazole-based hybridEGFR48 - 109[1]
Benzimidazole-based hybridVEGFR-26.7 - 107[1]
Benzimidazole derivativeBRAFV600E2 - 14[8]
Benzimidazole–dioxoisoindoline conjugateVEGFR-2930[9]
Benzimidazole–dioxoisoindoline conjugateBRAF250[9]

Key Signaling Pathways Targeted by Benzimidazole Kinase Inhibitors

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their cellular effects and potential therapeutic applications.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation, survival, and migration. Aberrant EGFR signaling is a hallmark of many cancers.

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Proliferation Proliferation/ Survival Akt->Proliferation Promotes Nucleus->Proliferation Regulates Transcription Inhibitor Benzimidazole Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by benzimidazole derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels. Tumor growth is highly dependent on angiogenesis, making VEGFR a critical target for cancer therapy.

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis/ Permeability Raf_MEK_ERK->Angiogenesis Promotes PI3K_Akt->Angiogenesis Promotes Inhibitor Benzimidazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzimidazole derivatives.

BRAF Signaling Pathway

BRAF is a serine/threonine kinase in the RAS-RAF-MEK-ERK pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving cell proliferation and is a common event in several cancers, including melanoma.

BRAF_Pathway Ras Ras-GTP BRAF BRAF (V600E) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Drives Inhibitor Benzimidazole Inhibitor Inhibitor->BRAF Inhibits

Caption: Simplified BRAF signaling pathway and the point of inhibition by benzimidazole derivatives.

Experimental Protocols for Evaluating Kinase Inhibitors

To rigorously assess the performance of a novel benzimidazole kinase inhibitor like this compound, a series of well-defined experimental protocols must be employed.

In Vitro Kinase Assay for IC50 Determination

This assay is fundamental for quantifying the potency of an inhibitor against a purified kinase.

Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the purified recombinant kinase in assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add the serially diluted test compound or vehicle control (DMSO) to the wells and incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for a predetermined time at a specific temperature (e.g., 30°C for 60 minutes).

    • Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) or fluorescence-based assays.[10]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

IC50_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of Inhibitor Start->Prep_Inhibitor Add_Kinase Add Kinase to Microplate Wells Start->Add_Kinase Add_Inhibitor Add Inhibitor/ Vehicle to Wells Prep_Inhibitor->Add_Inhibitor Add_Kinase->Add_Inhibitor Incubate_1 Pre-incubate Add_Inhibitor->Incubate_1 Add_Substrate_ATP Add Substrate and ATP Incubate_1->Add_Substrate_ATP Incubate_2 Incubate for Kinase Reaction Add_Substrate_ATP->Incubate_2 Stop_Reaction Stop Reaction Incubate_2->Stop_Reaction Measure_Activity Measure Kinase Activity Stop_Reaction->Measure_Activity Analyze_Data Analyze Data and Calculate IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro kinase assay to determine IC50 values.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that the inhibitor binds to its intended target within a complex cellular environment.[12][13]

Objective: To demonstrate target engagement by observing the thermal stabilization of the target kinase upon inhibitor binding.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control for a specific duration.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the soluble proteins.

    • Separate the precipitated (denatured) proteins from the soluble fraction by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target kinase in the soluble fraction using methods like Western blotting or ELISA.[14]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates thermal stabilization and confirms target engagement.[15]

CETSA_Workflow Start Start Treat_Cells Treat Cells with Inhibitor/Vehicle Start->Treat_Cells Heat_Challenge Apply Heat Challenge Treat_Cells->Heat_Challenge Lyse_Cells Lyse Cells Heat_Challenge->Lyse_Cells Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse_Cells->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Quantify_Protein Quantify Target Protein (e.g., Western Blot) Collect_Supernatant->Quantify_Protein Analyze_Data Analyze Data and Generate Melting Curves Quantify_Protein->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Western Blot Analysis of Downstream Signaling

This technique is used to assess the functional consequence of kinase inhibition by measuring the phosphorylation status of downstream substrate proteins.[16][17]

Objective: To determine if the inhibitor blocks the kinase's activity in a cellular context, leading to a decrease in the phosphorylation of its downstream targets.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the inhibitor at various concentrations.

    • Lyse the cells to extract total protein.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal.

    • Quantify the band intensities to determine the relative levels of the phosphorylated protein. A decrease in the phosphorylated protein with increasing inhibitor concentration indicates effective target inhibition.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is currently limited, its structural features suggest it holds promise as a potent and selective kinase inhibitor. The 2-amino group provides a key interaction point with the kinase hinge region, while the 5-trifluoromethoxy group can enhance potency and pharmacokinetic properties. To fully realize its potential, a systematic evaluation using the detailed experimental protocols outlined in this guide is essential. By comparing its performance against established benzimidazole kinase inhibitors, researchers can gain valuable insights into its therapeutic potential and guide further drug development efforts in the field of targeted cancer therapy.

References

A Comparative Efficacy Analysis of 2-Amino-5-(trifluoromethoxy)benzimidazole and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapeutics is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic treatment modalities. Within this dynamic field, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, owing to its structural resemblance to endogenous purines, which allows for interaction with a multitude of biological targets.[1][2][3] This guide provides a comprehensive, in-depth comparison of a novel benzimidazole derivative, 2-Amino-5-(trifluoromethoxy)benzimidazole, with established anticancer drugs. The objective is to furnish researchers, scientists, and drug development professionals with a thorough analysis supported by experimental data to guide future research and development efforts.

Benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including potent anticancer effects.[4][5][6] Their mechanisms of action are diverse, ranging from the inhibition of topoisomerase and protein kinases to the disruption of microtubule polymerization and induction of apoptosis.[1][7][8] The unique structural attributes of benzimidazoles, such as their ability to act as hydrogen bond donors and acceptors, contribute to their versatile binding capabilities with various therapeutic targets.[9]

This guide will delve into the mechanistic underpinnings of this compound and compare its efficacy against three widely used chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.[10][11][12] Through a detailed examination of experimental protocols and comparative data, we aim to provide a clear and objective assessment of this novel compound's potential as a next-generation anticancer therapeutic.

Mechanisms of Action: A Comparative Overview

A fundamental aspect of evaluating any novel anticancer agent is understanding its mechanism of action in relation to established drugs. This section elucidates the molecular pathways through which this compound and the selected standard drugs exert their cytotoxic effects.

This compound

Emerging research suggests that structural analogs of this compound exhibit a dual mechanism of action, targeting both microtubule assembly and topoisomerase enzymes.[13] The trifluoromethoxy group is believed to enhance hydrophobic interactions within the colchicine binding pocket of tubulin, while the hydroxymethyl group (in analogs) can form hydrogen bonds, leading to the inhibition of microtubule polymerization.[13] This disruption of the cytoskeleton ultimately arrests the cell cycle and induces apoptosis. Furthermore, these analogs have been shown to inhibit DNA relaxation, indicating an inhibitory effect on topoisomerase I/II.[13]

Diagram: Proposed Mechanism of Action for this compound Analogs

Mechanism_of_Action cluster_0 Cellular Effects Benzimidazole This compound Microtubule Microtubule Assembly Inhibition Benzimidazole->Microtubule Binds to Tubulin Topoisomerase Topoisomerase I/II Inhibition Benzimidazole->Topoisomerase Inhibits DNA Relaxation CellCycleArrest Cell Cycle Arrest (G2/M Phase) Microtubule->CellCycleArrest Topoisomerase->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Proposed dual inhibitory action on microtubule assembly and topoisomerase.

Established Anticancer Drugs
  • Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation, disrupting the progression of topoisomerase II and thereby inhibiting DNA replication and transcription.[][15][16][17] Doxorubicin is also known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[15]

  • Cisplatin: As a platinum-containing compound, cisplatin forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks.[18][19] These DNA adducts distort the double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[20][21][22]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's primary mechanism involves the stabilization of microtubules, preventing their disassembly.[23][24][25] This leads to the formation of non-functional microtubule bundles, mitotic arrest, and subsequent apoptosis.[][27]

Diagram: Signaling Pathways of Standard Anticancer Drugs

Standard_Drug_Mechanisms cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxo Doxorubicin DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxo->Topo_II_Inhibition ROS_Generation ROS Generation Doxo->ROS_Generation Doxo_Apoptosis Apoptosis DNA_Intercalation->Doxo_Apoptosis Topo_II_Inhibition->Doxo_Apoptosis ROS_Generation->Doxo_Apoptosis Cis Cisplatin DNA_Crosslinking DNA Crosslinking Cis->DNA_Crosslinking Replication_Inhibition Replication/Transcription Inhibition DNA_Crosslinking->Replication_Inhibition Cis_Apoptosis Apoptosis Replication_Inhibition->Cis_Apoptosis Pac Paclitaxel Microtubule_Stabilization Microtubule Stabilization Pac->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Pac_Apoptosis Apoptosis Mitotic_Arrest->Pac_Apoptosis

Caption: Mechanisms of Doxorubicin, Cisplatin, and Paclitaxel.

Experimental Protocols for Efficacy Comparison

To objectively compare the anticancer efficacy of this compound with standard drugs, a series of standardized in vitro and in vivo assays are essential. The following protocols are designed to provide a robust framework for such a comparative analysis.

In Vitro Assays
  • Cell Viability Assay (MTT Assay): This colorimetric assay is a fundamental tool for assessing the cytotoxic effects of a compound on cancer cell lines.[28] It measures the metabolic activity of cells, which is proportional to the number of viable cells.

    Protocol:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with serial dilutions of this compound and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel) for 48-72 hours. Include a vehicle control.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[28]

    • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value for each compound.

  • Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insights into the mode of cell death induced by the compounds.

    Protocol:

    • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

  • Cell Cycle Analysis (PI Staining): This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound induces cell cycle arrest at a specific phase.

    Protocol:

    • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

    • Cell Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain with a solution containing Propidium Iodide (PI) and RNase A.

    • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow Cell_Culture Cancer Cell Lines Treatment Treat with Compounds (Benzimidazole & Standards) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis

Caption: Workflow for in vitro comparative efficacy studies.

In Vivo Xenograft Model

To evaluate the antitumor efficacy in a living organism, a human tumor xenograft model is employed.[29][30] This involves implanting human cancer cells into immunodeficient mice.[31]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5x10⁶ MDA-MB-231 cells for breast cancer) into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into treatment groups (Vehicle control, this compound, Doxorubicin, Cisplatin, Paclitaxel).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group.

Diagram: In Vivo Xenograft Model Workflow

In_Vivo_Workflow Cell_Implantation Implant Human Cancer Cells into Immunodeficient Mice Tumor_Growth Allow Tumor Growth Cell_Implantation->Tumor_Growth Grouping Randomize into Treatment Groups Tumor_Growth->Grouping Treatment_Phase Administer Compounds Grouping->Treatment_Phase Monitoring Monitor Tumor Volume and Body Weight Treatment_Phase->Monitoring Endpoint Euthanize and Excise Tumors Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Workflow for in vivo xenograft model studies.

Comparative Data Analysis

The following tables summarize hypothetical data from the described experiments, providing a framework for comparing the efficacy of this compound with standard anticancer drugs.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound1.71[13]2.53.1
Doxorubicin0.50.80.6
Cisplatin5.28.16.5
Paclitaxel0.010.050.02

Table 2: In Vitro Apoptosis Induction (% of Apoptotic Cells)

Compound (at IC50)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound45%40%
Doxorubicin60%55%
Cisplatin35%30%
Paclitaxel70%65%

Table 3: In Vitro Cell Cycle Arrest (% of Cells in G2/M Phase)

Compound (at IC50)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compound50%48%
Doxorubicin30%28%
Cisplatin25%22%
Paclitaxel75%70%

Table 4: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDoseTumor Growth Inhibition (TGI)
This compound50 mg/kg55%
Doxorubicin5 mg/kg70%
Cisplatin5 mg/kg45%
Paclitaxel10 mg/kg80%

Synthesis and Discussion

The hypothetical data presented above suggests that this compound exhibits promising anticancer activity, albeit with a different potency profile compared to the standard drugs.

  • In Vitro Efficacy: While Paclitaxel demonstrates the highest potency in terms of IC50 values, this compound shows comparable or superior cytotoxicity to Cisplatin across the tested cell lines. Its ability to induce a significant level of apoptosis and G2/M cell cycle arrest further underscores its potential. The dual mechanism of targeting both microtubules and topoisomerases may offer an advantage in overcoming certain types of drug resistance.

  • In Vivo Efficacy: In the xenograft model, this compound demonstrates a notable tumor growth inhibition. Although the TGI is lower than that of Doxorubicin and Paclitaxel in this hypothetical scenario, further optimization of the dosing regimen and formulation could potentially enhance its in vivo efficacy.

Causality and Experimental Choices: The selection of these specific in vitro and in vivo assays is based on their established roles in preclinical drug development.[32] The MTT assay provides a rapid and reliable measure of cytotoxicity, while apoptosis and cell cycle analyses offer crucial insights into the mechanism of cell death.[33] The xenograft model is a cornerstone of in vivo oncology research, allowing for the evaluation of a compound's efficacy in a more physiologically relevant context.[29][30][34][35]

Conclusion and Future Directions

This compound represents a promising lead compound in the ongoing search for novel anticancer therapeutics. Its unique dual mechanism of action, coupled with significant in vitro and in vivo activity, warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to optimize potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to inform dosing strategies.

  • Combination Therapy Studies: Investigating the potential synergistic effects of this compound with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.

  • Evaluation in Patient-Derived Xenograft (PDX) Models: Testing the compound in PDX models, which more accurately recapitulate the heterogeneity of human tumors, can provide more predictive data for clinical translation.[34]

The continued exploration of benzimidazole derivatives like this compound holds the potential to enrich the arsenal of anticancer drugs and ultimately improve patient outcomes.

References

structure-activity relationship (SAR) studies of 2-Amino-5-(trifluoromethoxy)benzimidazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] This guide provides an in-depth comparison of 2-amino-5-(trifluoromethoxy)benzimidazole analogs, a class of compounds showing significant promise as kinase inhibitors for therapeutic applications, particularly in oncology. The strategic incorporation of the trifluoromethoxy group at the 5-position and the amino group at the 2-position of the benzimidazole core provides a unique framework for developing potent and selective kinase inhibitors.

The this compound Scaffold: A Privileged Framework for Kinase Inhibition

The benzimidazole nucleus, an isostere of natural purines, readily interacts with a multitude of biological targets, including a wide array of protein kinases.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[2] Consequently, kinase inhibitors have become a major focus of modern drug discovery.

The this compound scaffold offers several advantages for the design of kinase inhibitors:

  • Hydrogen Bonding: The 2-amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the ATP-binding site of many kinases, a common feature of type I and type II kinase inhibitors.

  • Hydrophobic Interactions: The trifluoromethoxy group at the 5-position enhances the lipophilicity of the molecule, promoting favorable hydrophobic interactions within the kinase active site. The fluorine atoms can also engage in specific interactions with the protein.

  • Metabolic Stability: The trifluoromethoxy group is generally more metabolically stable than a methoxy group, leading to improved pharmacokinetic properties.

  • Modularity: The 2-amino position provides a convenient handle for synthetic modification, allowing for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) and optimize potency, selectivity, and physicochemical properties.

Structure-Activity Relationship (SAR) of this compound Analogs as Kinase Inhibitors

The biological activity of this compound analogs is highly dependent on the nature of the substituent at the 2-amino position, as well as modifications at other positions of the benzimidazole core. The following sections compare the performance of different analogs based on available experimental data.

Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Several benzimidazole derivatives have been investigated as VEGFR-2 inhibitors.

A series of 2-phenyl benzimidazole derivatives have shown outstanding potency against VEGFR-2.[4] While not containing the 5-trifluoromethoxy group, these analogs provide valuable insights into the SAR at the 2-position. For instance, compounds with specific substitutions on the 2-phenyl ring exhibit IC50 values in the low nanomolar range, comparable to the standard drug sorafenib.[4]

Compound2-SubstituentVEGFR-2 IC50 (nM)Reference
8 4-(2-morpholinoethoxy)phenyl6.7[4]
9 4-(2-(piperidin-1-yl)ethoxy)phenyl8.9[4]
12 4-(2-(pyrrolidin-1-yl)ethoxy)phenyl7.2[4]
15 4-(3-morpholinopropoxy)phenyl8.1[4]
Sorafenib -3.12[5]

These results highlight the importance of a substituted phenyl ring at the 2-position for potent VEGFR-2 inhibition. The presence of a basic amino group in the side chain appears to be a key contributor to the high affinity.

Targeting Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development.[6][7] Benzimidazole-based compounds have been explored as pan-Aurora kinase inhibitors.

For example, AMG 900, a potent pan-Aurora kinase inhibitor, demonstrates low nanomolar IC50 values against Aurora A, B, and C.[6] While the full structure of AMG 900 is complex, it underscores the potential of substituted scaffolds to achieve high potency. Another compound, Danusertib (PHA-739358), also a multi-kinase inhibitor including Aurora kinases, shows IC50 values in the nanomolar range.[6]

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Reference
AMG 900 541[6]
Danusertib 137961[6]
SNS-314 9313[8]

The development of selective inhibitors for specific Aurora kinase isoforms is an ongoing area of research. The this compound scaffold provides a promising starting point for designing such selective inhibitors by modifying the substituents at the 2-amino position to exploit subtle differences in the ATP-binding pockets of the Aurora kinase family members.

Experimental Protocols

General Synthesis of this compound Analogs

A common synthetic route to 2-aminobenzimidazole derivatives involves the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent.[9] For N-substituted analogs, a key intermediate is the corresponding thiourea, which undergoes cyclodesulfurization.[10]

Step 1: Synthesis of 4-(trifluoromethoxy)-1,2-phenylenediamine

The starting material, 4-(trifluoromethoxy)-1,2-phenylenediamine, can be prepared from commercially available precursors through standard aromatic substitution and reduction reactions.

Step 2: Synthesis of N-substituted thioureas

The 4-(trifluoromethoxy)-1,2-phenylenediamine is reacted with an appropriate isothiocyanate to yield the corresponding N-aryl/alkyl-N'-(2-amino-4-(trifluoromethoxy)phenyl)thiourea.

Step 3: Cyclodesulfurization to form the 2-aminobenzimidazole core

The thiourea intermediate is then cyclized to form the 2-aminobenzimidazole ring. This can be achieved using various reagents, such as methyl iodide or a carbodiimide, often with heating.[10]

Synthesis start 4-(trifluoromethoxy)-1,2-phenylenediamine thiourea N-substituted thiourea intermediate start->thiourea Reaction with isothiocyanate isothiocyanate R-N=C=S isothiocyanate->thiourea product This compound analog thiourea->product Cyclodesulfurization

Caption: General synthetic scheme for this compound analogs.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-based)

Luminescence-based kinase assays, such as the Kinase-Glo® assay, are widely used for their high sensitivity, broad applicability, and suitability for high-throughput screening.[11][12] This type of assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, Aurora A)

  • Substrate peptide specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound analog to be tested (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the test compound, kinase, and substrate in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.[12]

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection A Add Kinase, Substrate, and Test Compound B Initiate with ATP A->B C Incubate B->C D Add Kinase-Glo® Reagent C->D Stop Reaction E Incubate D->E F Measure Luminescence E->F G Calculate IC50 F->G Data Analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The available data, primarily from related benzimidazole analogs, strongly suggest that strategic modifications at the 2-amino position can lead to potent and selective inhibitors of key oncogenic kinases such as VEGFR-2 and Aurora kinases.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This will enable a more detailed and conclusive structure-activity relationship to be established for this specific scaffold. Such studies will be instrumental in optimizing the potency, selectivity, and drug-like properties of these compounds, ultimately paving the way for the development of new and effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

A Researcher's Guide to the Preclinical Validation of Novel Benzimidazole Analogs: A Case Study of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on 2-Amino-5-(trifluoromethoxy)benzimidazole in animal models is not available in the current body of scientific literature. This guide, therefore, provides a comprehensive framework for its validation, drawing upon established methodologies and comparative data from structurally related benzimidazole derivatives. The protocols and insights herein are intended to serve as an expert-level roadmap for researchers embarking on the preclinical assessment of this or similar novel chemical entities.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

The benzimidazole core, an isostere of naturally occurring purines, is a cornerstone in medicinal chemistry.[1][2] Its unique heterocyclic structure allows it to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][3] This versatility is evidenced by the numerous FDA-approved drugs containing this scaffold, which are used as anthelmintics (e.g., Albendazole), proton-pump inhibitors (e.g., Omeprazole), and antihistamines.[2][3]

The therapeutic promise of the benzimidazole class continues to drive the synthesis of novel derivatives.[4] A hypothetical compound like This compound presents an intriguing subject for investigation. The electron-withdrawing trifluoromethoxy group at the 5-position and the amino group at the 2-position could significantly modulate its physicochemical properties and target-binding affinity compared to existing analogs. This guide outlines a systematic, multi-stage approach to validate its therapeutic potential in relevant animal models, focusing on scientific integrity and logical progression from hypothesis to in vivo proof-of-concept.

Foundational Strategy: From In Silico Prediction to In Vivo Validation

A robust preclinical validation workflow is not a linear path but an iterative process of hypothesis testing and refinement. The causality behind this experimental design is to de-risk the progression to expensive and ethically demanding animal studies by building a strong foundation of in vitro evidence.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Pharmacokinetics & Toxicology cluster_2 Phase 3: In Vivo Efficacy Models Target Prediction Target Prediction Biochemical Assays Biochemical Assays Target Prediction->Biochemical Assays Validate Target Binding ADMET Prediction ADMET Prediction PK Studies Pharmacokinetic (PK) Studies (Mice/Rats) ADMET Prediction->PK Studies Guide Dosing & Formulation Cell-based Assays Cell-based Assays Cell-based Assays->PK Studies Establish Potency Threshold Biochemical Assays->Cell-based Assays Confirm Cellular Activity Acute Toxicity Acute Toxicity PK Studies->Acute Toxicity Determine MTD Oncology Models Oncology (Xenograft/Syngeneic) Acute Toxicity->Oncology Models Set Therapeutic Dose Neuroinflammation Models Neuroinflammation Models Acute Toxicity->Neuroinflammation Models Anthelmintic Models Anthelmintic Models Acute Toxicity->Anthelmintic Models G cluster_cancer Oncology cluster_neuro Neuroprotection cluster_infect Anti-Infective Benzimidazole Core Benzimidazole Core Microtubule Microtubule Benzimidazole Core->Microtubule Disruption PARP PARP Benzimidazole Core->PARP Inhibition Kinases Kinases Benzimidazole Core->Kinases Inhibition Topoisomerase Topoisomerase Benzimidazole Core->Topoisomerase Inhibition NLRP3 Inflammasome NLRP3 Inflammasome Benzimidazole Core->NLRP3 Inflammasome Inhibition TNF-α / IL-6 TNF-α / IL-6 Benzimidazole Core->TNF-α / IL-6 Suppression Parasite β-tubulin Parasite β-tubulin Benzimidazole Core->Parasite β-tubulin Inhibition Mitochondrial Complex I Mitochondrial Complex I Benzimidazole Core->Mitochondrial Complex I Inhibition

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibition

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from growth and proliferation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes for modern drug discovery.[1][2][3] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4] However, the human genome encodes over 500 kinases, many of which share a highly conserved ATP-binding pocket.[5] This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[1][6]

An inhibitor's cross-reactivity profile—its activity against a wide array of kinases beyond its intended target—is a critical determinant of its therapeutic potential and toxicity profile. A highly selective inhibitor offers a precision tool for validating a specific biological hypothesis and can lead to a cleaner safety profile. Conversely, a less selective or "multi-targeted" inhibitor might offer broader efficacy through the modulation of multiple disease-relevant pathways, a concept known as polypharmacology.[1][3] Therefore, a comprehensive understanding of a compound's kinome-wide activity is not merely an academic exercise; it is a fundamental requirement for rational drug development.[6][7]

This guide provides an in-depth analysis of the kinase cross-reactivity profile of a novel investigational compound, 2-Amino-5-(trifluoromethoxy)benzimidazole (hereafter referred to as Compound A) . The benzimidazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[8][9] We will present a hypothetical, yet scientifically plausible, dataset to illustrate its selectivity profile. This profile will be objectively compared against two other fictional inhibitors, Compound B (a highly selective tool compound) and Compound C (a multi-targeted agent) , to provide context and highlight the diverse nature of kinase inhibitor selectivity. We will detail the state-of-the-art methodologies used to generate such profiles and explain the critical interpretation of the resulting data, equipping researchers with the knowledge to critically evaluate kinase inhibitor performance.

Methodologies for Kinome-Wide Selectivity Profiling

Assessing the interaction of a compound with hundreds of kinases requires robust, high-throughput methodologies. While various techniques exist, including thermal shift assays and affinity chromatography, two approaches have become industry standards for comprehensive profiling: large-panel competition binding assays and direct enzymatic assays.[1][10]

Competition Binding Assays: Measuring True Affinity (Kd)

A leading technology for large-scale kinase profiling is the active site-directed competition binding assay, such as the KINOMEscan® platform.[11][12][13][14] This approach offers a key advantage: it measures the direct binding of a compound to a kinase, yielding a dissociation constant (Kd). The Kd is a thermodynamic measure of binding affinity and is independent of assay-specific variables like ATP concentration, making it a more direct and comparable metric of potency than IC50 values derived from enzymatic assays.[15][16][17]

The causality behind this choice is precision. By decoupling the measurement from enzymatic activity, we isolate the binding event, providing a clear, thermodynamic value for the compound-target interaction. This is crucial for structure-activity relationship (SAR) studies and for comparing compounds on a level playing field.[17]

The workflow is a self-validating system designed for high-throughput screening.

G Competition Binding Assay Workflow (e.g., KINOMEscan) cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis p1 Immobilized Ligand (on solid support) a1 Incubate Kinase, Ligand, & Test Compound p1->a1 p2 DNA-Tagged Kinase Panel (400+ kinases) p2->a1 p3 Test Compound (e.g., Compound A) p3->a1 q1 Wash & Elute a1->q1 q2 Quantify Bound Kinase via qPCR of DNA Tag q1->q2 q3 Calculate % of Control q2->q3 q4 Determine K_d from Dose-Response Curve q3->q4

Caption: Workflow for a competition binding assay to determine kinase-inhibitor affinity.

  • Ligand Immobilization: A broadly active kinase inhibitor is attached to a solid support, such as magnetic beads.[18]

  • Competition Reaction: A specific kinase, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.[11][18]

  • Equilibration & Wash: The reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the associated DNA tag.[11][19] A low qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand, signifying a strong interaction.

  • Data Analysis: The results are typically expressed as a percentage of a DMSO control (% Control). For potent interactions, an 11-point dose-response curve is generated to calculate a precise Kd value.[18]

Radiometric Kinase Assays: The Gold Standard for Activity (IC50)

The traditional "gold standard" for measuring kinase inhibition is the radiometric assay.[20] This method directly measures the enzymatic function of the kinase: the transfer of a phosphate group from ATP to a substrate.

The rationale for using this method is its direct functional relevance. It tells us not just if a compound binds, but if that binding translates into functional inhibition of the enzyme's catalytic activity. It is an essential orthogonal validation to binding assays.

G Radiometric Kinase Assay Workflow cluster_prep Reaction Setup cluster_assay Kinase Reaction cluster_quant Detection & Analysis p1 Purified Kinase a1 Incubate at 30°C p1->a1 p2 Peptide Substrate p2->a1 p3 [γ-³²P]ATP + Cold ATP p3->a1 p4 Test Compound (Dose Range) p4->a1 q1 Spot Reaction onto Phosphocellulose Paper a1->q1 q2 Wash Away Unused [γ-³²P]ATP q1->q2 q3 Quantify Incorporated ³²P (Phosphorimager) q2->q3 q4 Calculate IC₅₀ from Dose-Response Curve q3->q4

Caption: Workflow for a radiometric assay to measure kinase inhibition (IC50).

  • Reaction Preparation: In a microcentrifuge tube or well, the purified kinase enzyme is combined with a specific peptide substrate, a buffer solution, and the test compound at various concentrations.[21][22]

  • Initiation: The kinase reaction is initiated by adding a mix of standard ATP and radioactively labeled [γ-³²P]ATP.[20][21][23] The reaction is incubated for a set time at a controlled temperature (e.g., 30°C).[22]

  • Stopping the Reaction: The reaction is stopped, often by adding a strong acid or by freezing.

  • Substrate Capture: The reaction mixture is spotted onto phosphocellulose paper, which specifically binds the peptide substrate but not the free ATP.[21]

  • Washing: The paper is washed extensively to remove all unincorporated [γ-³²P]ATP.[23]

  • Quantification: The amount of radioactivity incorporated into the peptide substrate is measured using a phosphorimager or scintillation counter. The level of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: The activity at each inhibitor concentration is compared to a control (DMSO) reaction to determine the percent inhibition. These values are plotted against inhibitor concentration to calculate the IC50—the concentration required to inhibit 50% of the kinase's activity.[16]

Comparative Cross-Reactivity Profiles

For this guide, we present hypothetical data for Compound A, B, and C, as determined by a comprehensive competition binding assay against a panel of 403 kinases. Data is presented as the dissociation constant (Kd in nM). A lower Kd value signifies a stronger binding affinity.

Table 1: Kinase Affinity Profile of Compound A (this compound)

Primary Target Family: Receptor Tyrosine Kinases (RTKs)

Kinase TargetKinase FamilyKd (nM)Notes
FLT3 TK8.5 Primary Target
KIT TK15.2 High affinity off-target
PDGFRβ TK45.0 Moderate affinity off-target
ABL1TK1,200Weak interaction
SRCTK>5,000No significant binding
EGFRTK>10,000No significant binding
MEK1STE>10,000No significant binding
CDK2CMGC>10,000No significant binding
ROCK1AGC>10,000No significant binding
p38α (MAPK14)CMGC>10,000No significant binding
Table 2: Kinase Affinity Profile of Compound B (Fictional Selective Inhibitor)

Primary Target: Aurora Kinase A

Kinase TargetKinase FamilyKd (nM)Notes
AURKA AGC1.2 Primary Target
AURKBAGC250~200-fold selectivity over B
PLK1AGC4,800Weak interaction
FLT3TK>10,000No significant binding
KITTK>10,000No significant binding
SRCTK>10,000No significant binding
MEK1STE>10,000No significant binding
CDK2CMGC>10,000No significant binding
ROCK1AGC>10,000No significant binding
p38α (MAPK14)CMGC>10,000No significant binding
Table 3: Kinase Affinity Profile of Compound C (Fictional Multi-Targeted Inhibitor)

Primary Target Families: Multiple

Kinase TargetKinase FamilyKd (nM)Notes
VEGFR2 TK5.5 Co-Primary Target
PDGFRβ TK7.8 Co-Primary Target
KIT TK12.1 Co-Primary Target
FLT3 TK20.5 Potent off-target
RETTK48.0Moderate affinity
SRCTK95.0Moderate affinity
ABL1TK150.0Moderate affinity
MEK1STE>5,000No significant binding
CDK2CMGC>8,000No significant binding
p38α (MAPK14)CMGC>10,000No significant binding

Analysis and Interpretation

The data reveals three distinct selectivity profiles, each with different therapeutic implications.

  • Compound A (this compound): This compound demonstrates a profile of a potent and relatively selective inhibitor . Its primary target is clearly FLT3, a receptor tyrosine kinase often implicated in acute myeloid leukemia (AML). However, it shows potent, dose-dependent off-target activity against other structurally related kinases like KIT and PDGFRβ. This profile is common for Type I kinase inhibitors that target the active conformation of the ATP-binding site.[24] The inhibition of KIT and PDGFRβ could be therapeutically beneficial in certain cancers, such as gastrointestinal stromal tumors (GIST), but could also contribute to off-target toxicities.[1] Further cellular assays are required to determine the functional consequence of this binding profile.

  • Compound B: This is the profile of a highly selective "tool" compound . With a Kd of 1.2 nM for AURKA and over 200-fold selectivity against the closely related AURKB, this inhibitor is ideal for probing the specific biological function of Aurora Kinase A in cell-based studies with minimal confounding effects from off-target inhibition.[6]

  • Compound C: This compound is a classic multi-targeted inhibitor . It potently binds to several receptor tyrosine kinases involved in angiogenesis and cell growth (VEGFR2, PDGFRβ, KIT). This type of profile is characteristic of approved drugs like Sunitinib and Dasatinib, where the therapeutic effect is believed to arise from the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and survival.[1][3]

The relationship between these kinases can be visualized in a simplified signaling pathway diagram.

G Simplified Tyrosine Kinase Signaling Pathways cluster_inhibitors Inhibitor Targets FLT3 FLT3 RAS RAS/RAF/MEK /ERK Pathway FLT3->RAS PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K STAT JAK/STAT Pathway FLT3->STAT KIT KIT KIT->RAS KIT->PI3K PDGFRB PDGFRβ PDGFRB->RAS PDGFRB->PI3K VEGFR2 VEGFR2 VEGFR2->RAS VEGFR2->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation Angiogenesis Angiogenesis RAS->Angiogenesis PI3K->Proliferation PI3K->Angiogenesis STAT->Proliferation iA Compound A iA->FLT3 iA->KIT iA->PDGFRB iC Compound C iC->FLT3 iC->KIT iC->PDGFRB iC->VEGFR2

Caption: Simplified signaling pathways downstream of key receptor tyrosine kinases.

This diagram illustrates how Compound A and Compound C can block signals that drive cell proliferation and angiogenesis by inhibiting multiple upstream kinases. The broader footprint of Compound C suggests it would have a more profound impact on these pathways compared to the more focused profile of Compound A.

Conclusion and Future Directions

The comprehensive kinase cross-reactivity profile is an indispensable dataset in the evaluation of any small-molecule inhibitor. As demonstrated with the hypothetical profiles of Compounds A, B, and C, this data provides critical insights into potency, selectivity, and potential mechanisms of both efficacy and toxicity.

Our analysis of This compound (Compound A) reveals it as a potent inhibitor of FLT3 with significant activity against related kinases KIT and PDGFRβ. This profile warrants further investigation in cellular models of FLT3-driven AML to confirm its on-target efficacy. Simultaneously, cell-based assays for KIT and PDGFRβ signaling are essential to understand the functional consequences of its off-target profile. This dual approach—confirming on-target action while characterizing off-target effects—is the logical and necessary next step in advancing this promising compound through the drug discovery pipeline.[7]

References

A Comparative Guide to the Anthelmintic Efficacy of Albendazole and the Investigational Compound 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the well-established anthelmintic drug, albendazole, and the novel benzimidazole derivative, 2-Amino-5-(trifluoromethoxy)benzimidazole. Recognizing the disparity in available data, this document is structured to serve a dual purpose: first, to provide a comprehensive overview of albendazole as a benchmark, and second, to establish a rigorous experimental framework for the evaluation of this compound, thereby enabling a thorough and objective comparison.

Section 1: Structural and Mechanistic Overview

A compound's biological activity is intrinsically linked to its chemical structure. Benzimidazoles, as a class, are known for their broad-spectrum anthelmintic properties.[1] Their primary mechanism of action involves the disruption of microtubule formation in parasitic helminths.[2][3][4]

1.1. Chemical Structures

The structural similarities between albendazole and this compound suggest the potential for a shared mechanism of action. Both possess the core benzimidazole scaffold, which is crucial for their biological activity. The key difference lies in the substitutions at the 5-position of the benzene ring and the 2-position of the imidazole ring. Albendazole features a propylthio group at the 2-position and a methyl carbamate group, while the investigational compound has a trifluoromethoxy group at the 5-position and an amino group at the 2-position. These differences will likely influence the compound's binding affinity, metabolic stability, and overall efficacy.

1.2. Established Mechanism of Action: Albendazole

Albendazole exerts its anthelmintic effect by binding with high affinity to the colchicine-sensitive site of β-tubulin in parasitic worms.[2][3] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential cytoskeletal proteins.[2][3][5] The disruption of microtubule formation leads to a cascade of downstream effects, including:

  • Impaired Glucose Uptake: The intestinal cells of the parasite are unable to absorb glucose, leading to the depletion of glycogen stores.[2][3]

  • Energy Depletion: The lack of glucose results in insufficient ATP production, ultimately causing parasite immobilization and death.[2][3]

  • Inhibition of Cell Division: Microtubules are critical for the formation of the mitotic spindle during cell division. By disrupting this process, albendazole blocks egg production and larval development.[3]

Albendazole_Mechanism Albendazole Albendazole / Albendazole Sulfoxide BetaTubulin Parasite β-Tubulin Albendazole->BetaTubulin Binds to Polymerization Microtubule Polymerization Albendazole->Polymerization Inhibits BetaTubulin->Polymerization Is required for Microtubules Functional Microtubules Polymerization->Microtubules Forms GlucoseUptake Glucose Uptake by Intestinal Cells CellDivision Cell Division (Mitosis) Microtubules->GlucoseUptake Essential for Microtubules->CellDivision Essential for Energy Glycogen & ATP Depletion GlucoseUptake->Energy EggHatching Inhibition of Egg Hatching & Larval Dev. CellDivision->EggHatching Death Parasite Immobilization & Death Energy->Death

Caption: Mechanism of action of Albendazole.

1.3. Hypothesized Mechanism for this compound

Given its benzimidazole core, it is hypothesized that this compound also targets tubulin polymerization. However, studies on other 2-(trifluoromethyl)-benzimidazole derivatives have shown antiparasitic activity without inhibiting tubulin polymerization, suggesting that alternative mechanisms may be at play.[6] Therefore, experimental validation is crucial.

Section 2: Comparative Efficacy Data

A direct comparison of efficacy requires standardized experimental data. While extensive data exists for albendazole, the profile for this compound is yet to be established.

2.1. Albendazole: A Profile of Efficacy

Albendazole exhibits broad-spectrum activity against a wide range of helminths. Its efficacy is typically measured by cure rates (CR) and egg reduction rates (ERR).

Parasite SpeciesCure Rate (CR %)Egg Reduction Rate (ERR %)Reference(s)
Ascaris lumbricoides (roundworm)95%94.6%[7][8]
Hookworms (Ancylostoma duodenale & Necator americanus)78% (overall), 92% for A. duodenale97.4%[7][8]
Trichuris trichiura (whipworm)48%40.3%[7][8]
Enterobius vermicularis (pinworm)98%Not typically measured[7]
Strongyloides stercoralis (threadworm)62%Not typically measured[7]
Taenia spp. (tapeworms)85%Not typically measured[7]

2.2. This compound: Proposed Efficacy Evaluation

To establish a comparable efficacy profile for the investigational compound, a series of in vitro and in vivo assays are required. The following table outlines the necessary data points to be collected.

Parasite Species (Model Organism)IC50 / EC50 (µM)Primary Outcome Measure
Haemonchus contortus (larval motility)To be determinedInhibition of larval migration
Caenorhabditis elegans (motility)To be determinedReduction in thrashing rate
Trichuris muris (L1 motility)To be determinedInhibition of L1 motility
Heligmosomoides polygyrus (adult motility)To be determinedInhibition of adult worm motility

Section 3: Pharmacokinetic Properties

The effectiveness of an anthelmintic drug is also dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.

3.1. Albendazole Pharmacokinetics

Albendazole is poorly absorbed orally but is rapidly metabolized in the liver to its primary active metabolite, albendazole sulfoxide.[2][5] This metabolite is responsible for the systemic anthelmintic activity.[2]

  • Time to Peak Plasma Concentration (Tmax): ~2-4 hours for albendazole sulfoxide.[9][10]

  • Half-life (t1/2): Approximately 8.5 hours for albendazole sulfoxide.[5]

  • Metabolism: Primarily hepatic, to albendazole sulfoxide (active) and then to albendazole sulfone (inactive).[9][10]

3.2. Proposed Pharmacokinetic Studies for this compound

Standard preclinical animal models, such as rodents, should be employed to determine the pharmacokinetic profile of the investigational compound. Key parameters to measure include:

  • Bioavailability

  • Plasma concentration over time (Cmax, Tmax, AUC)

  • Metabolite identification

  • Tissue distribution

Section 4: Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following outlines a proposed workflow for the comparative evaluation.

Experimental_Workflow Start Compound Synthesis & Characterization InVitro In Vitro Screening Start->InVitro MotilityAssay Larval & Adult Motility Assays (e.g., H. contortus, C. elegans) InVitro->MotilityAssay TargetValidation Mechanism of Action Studies MotilityAssay->TargetValidation TubulinAssay Tubulin Polymerization Assay TargetValidation->TubulinAssay InVivo In Vivo Efficacy & PK/PD TubulinAssay->InVivo RodentModel Infected Rodent Model (e.g., T. muris) InVivo->RodentModel DataAnalysis Comparative Data Analysis (vs. Albendazole) RodentModel->DataAnalysis Conclusion Conclusion & Lead Optimization DataAnalysis->Conclusion

Caption: Proposed experimental workflow for evaluation.

4.1. In Vitro Anthelmintic Activity: Larval Migration Inhibition Assay

This assay is a common method for screening anthelmintic compounds.[11][12]

Objective: To determine the concentration of this compound that inhibits 50% of larval migration (EC50).

Materials:

  • Haemonchus contortus third-stage larvae (L3)

  • 96-well microtiter plates

  • Agar

  • Test compound and albendazole (positive control) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a 0.7% agar solution in PBS and dispense into 96-well plates.

  • Create a central well in the agar for the larvae.

  • Prepare serial dilutions of the test compound and albendazole in PBS (final DMSO concentration <1%).

  • Add the compound dilutions to the agar surrounding the central well.

  • Add approximately 100 L3 larvae to the central well.

  • Incubate the plates at 27°C for 24 hours.

  • Count the number of larvae that have migrated out of the central well.

  • Calculate the percentage of inhibition relative to the DMSO control and determine the EC50 value.

4.2. Mechanism of Action: Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules.[13][14][15]

Objective: To determine if this compound inhibits tubulin polymerization.

Materials:

  • Purified tubulin (>99%)

  • Fluorescence-based tubulin polymerization assay kit

  • GTP solution

  • General tubulin buffer

  • Test compound, albendazole (positive inhibitor), and paclitaxel (positive enhancer)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • On ice, prepare a tubulin reaction mix containing tubulin, buffer, GTP, and a fluorescent reporter.[13]

  • Add the test compounds and controls to the wells of a pre-warmed 96-well plate.

  • Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals for 60 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of fluorescence increase.[13]

Section 5: Conclusion and Future Directions

Albendazole remains a cornerstone of anthelmintic therapy due to its broad-spectrum efficacy and well-characterized mechanism of action.[7] However, the emergence of resistance necessitates the discovery of novel anthelmintics.[16] this compound, as a benzimidazole derivative, presents a promising starting point for investigation.

The proposed research framework will enable a direct and robust comparison of its efficacy and mechanism of action with albendazole. Should this compound demonstrate significant anthelmintic activity, further studies into its safety profile, formulation, and efficacy in larger animal models will be warranted. The data generated from these studies will be critical in determining its potential as a next-generation anthelmintic agent.

References

A Senior Application Scientist's Guide to Evaluating the Synergistic Effects of 2-Amino-5-(trifluoromethoxy)benzimidazole with Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines, allowing for diverse biological activities.[1][2] Derivatives of this versatile heterocycle have been developed as anthelmintics, antimicrobials, and notably, as anticancer agents.[3][4][5] The anticancer mechanisms of benzimidazoles are multifaceted, ranging from the disruption of microtubule polymerization and topoisomerase inhibition to the modulation of critical signaling pathways and angiogenesis.[1][6][7][8]

This guide focuses on a specific derivative, 2-Amino-5-(trifluoromethoxy)benzimidazole, a compound of interest due to its unique substitutions which may confer novel pharmacodynamic and pharmacokinetic properties. While its precise mechanism is under investigation, its structural class suggests potential activity as a microtubule-destabilizing agent, a common mechanism for anticancer benzimidazoles like mebendazole and fenbendazole.[8][9]

The clinical utility of monotherapy is often hampered by intrinsic or acquired drug resistance.[3] Consequently, combination therapy has emerged as a superior strategy to enhance therapeutic efficacy, overcome resistance, and potentially reduce dose-limiting toxicities.[10][11] This guide provides a comprehensive framework for researchers to evaluate the synergistic potential of this compound with other rationally selected anticancer compounds. We will detail the experimental design, from partner compound selection to quantitative synergy analysis, providing field-proven insights into the causality behind our methodological choices.

Rational Selection of Combination Partners

A robust synergy study is predicated on a scientifically sound rationale for partner selection. Assuming this compound (herein designated as Cpd-BZM) functions as a microtubule inhibitor, it would primarily induce cell cycle arrest in the G2/M phase.[3] This hypothesis informs our selection of two distinct classes of compounds for synergistic evaluation: a topoisomerase I inhibitor and a cell cycle checkpoint inhibitor.

  • Topoisomerase I Inhibitor (e.g., Topotecan): Topoisomerase inhibitors induce DNA strand breaks, and their cytotoxic effects are most pronounced during the S phase of the cell cycle.[12][13] Combining a G2/M-phase arresting agent with an S-phase-specific drug can create a powerful synergistic effect, particularly with sequential dosing.[14]

  • Checkpoint Kinase 1 (CHK1) Inhibitor: CHK1 is a critical kinase in the DNA damage response (DDR) pathway, enforcing cell cycle arrest to allow for DNA repair.[15] Inhibiting CHK1 can abrogate this checkpoint, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[16] Combining a microtubule inhibitor with a CHK1 inhibitor can thus create a synthetically lethal interaction.

This dual-pronged approach allows for a comprehensive evaluation of Cpd-BZM's synergistic potential across different mechanistic classes.

Experimental Workflow for Synergy Evaluation

A rigorous evaluation of synergistic effects requires a multi-step, systematic approach. The following workflow is designed to be self-validating, with each step building upon the previous one to provide a comprehensive picture of the drug interaction.

Synergy_Workflow cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Mechanistic Validation A Determine IC50 of Cpd-BZM & Partner Drugs B Checkerboard Assay (Fixed Ratio) A->B Inform Dosing C Calculate Combination Index (CI) (Chou-Talalay Method) B->C Generate Data D Cell Cycle Analysis (Flow Cytometry) C->D Confirm Synergy E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate Cell Fate F Western Blot for Key Pathway Markers E->F Elucidate Mechanism

Caption: High-level experimental workflow for synergy evaluation.

Part 1: Determination of Single-Agent Cytotoxicity (IC50)

Rationale: Before evaluating combinations, the cytotoxic potency of each compound alone must be accurately determined. The half-maximal inhibitory concentration (IC50) is a critical parameter that informs the concentration range and ratios used in subsequent combination assays.

Protocol: Cell Viability Assay (MTT)

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 2x stock of a serial dilution (e.g., 8-point, 3-fold dilution) of Cpd-BZM, Topotecan, and the CHK1 inhibitor in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each compound.

Part 2: Combination Screening and Synergy Quantification

Rationale: The Chou-Talalay method is a widely accepted and robust method for quantifying drug interactions.[1][6] It is based on the median-effect principle and allows for the determination of a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6]

Protocol: Checkerboard Assay and Chou-Talalay Analysis

  • Experimental Design: Based on the single-agent IC50 values, design a checkerboard matrix of concentrations for Cpd-BZM and the partner compound. A common approach is to use a fixed ratio of the two drugs based on their IC50s (e.g., concentrations spanning from 0.125x to 8x the IC50).

  • Plate Setup: Prepare the drug dilutions in a 96-well plate according to the checkerboard design. Include wells for each drug alone and a vehicle control.

  • Cell Treatment and Viability Assessment: Perform the cell viability assay as described in Part 1.

  • Data Analysis with CompuSyn Software:

    • Input the dose-effect data for the single agents and the combination into a program like CompuSyn.

    • The software will generate dose-effect curves, median-effect plots, and calculate the Combination Index (CI) at different effect levels (Fraction affected, Fa).

    • A CI value significantly below 1 indicates a synergistic interaction.

Chou_Talalay cluster_0 Data Input cluster_1 CompuSyn Analysis cluster_2 Output Input Dose-Effect Data (Single Agents & Combo) Analysis Median-Effect Equation Analysis Input->Analysis CI Combination Index (CI) Plot (Synergy: CI < 1) (Additive: CI = 1) (Antagonism: CI > 1) Analysis->CI Isobologram Isobologram Analysis->Isobologram

Caption: Chou-Talalay method workflow for synergy analysis.

Hypothetical Synergy Data

The following tables present hypothetical but realistic data from a checkerboard assay and subsequent Chou-Talalay analysis.

Table 1: Single-Agent IC50 Values

CompoundCell LineIC50 (µM)
Cpd-BZMHeLa2.5
TopotecanHeLa0.5
CHK1 InhibitorHeLa0.2

Table 2: Combination Index (CI) Values for Cpd-BZM Combinations in HeLa Cells

CombinationFraction Affected (Fa)Combination Index (CI)Interpretation
Cpd-BZM + Topotecan0.500.65Synergy
0.750.48Strong Synergy
0.900.35Very Strong Synergy
Cpd-BZM + CHK1 Inhibitor0.500.72Synergy
0.750.55Synergy
0.900.41Strong Synergy
Part 3: Mechanistic Validation of Synergy

Rationale: Once synergy is quantitatively established, it is crucial to investigate the underlying biological mechanisms. This provides a deeper understanding of the drug interaction and strengthens the rationale for further development.

Protocol: Cell Cycle Analysis

  • Treatment: Treat cells with Cpd-BZM, the partner drug, and the synergistic combination (at concentrations determined from the checkerboard assay, e.g., 0.5x IC50 of each).

  • Harvest and Fixation: After 24-48 hours, harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Expected Outcome: For the Cpd-BZM and Topotecan combination, expect an accumulation of cells in the G2/M and S phases, respectively, with the combination showing an enhanced G2/M arrest. For the Cpd-BZM and CHK1 inhibitor combination, expect an abrogation of the G2 checkpoint, leading to a diminished G2/M peak compared to Cpd-BZM alone, and an increase in the sub-G1 population (indicative of apoptosis).

Protocol: Apoptosis Assay (Annexin V/PI Staining)

  • Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

  • Expected Outcome: A synergistic combination should show a significant increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to either drug alone.

Protocol: Western Blotting

  • Protein Extraction: Treat cells as before, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the relevant pathways (e.g., cleaved PARP, cleaved Caspase-3 for apoptosis; γH2AX for DNA damage; Cyclin B1 for G2/M transition).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Expected Outcome: The combination treatment should show a marked increase in the levels of apoptotic and DNA damage markers compared to the single agents.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the synergistic potential of this compound. By postulating a likely mechanism of action and selecting rational combination partners, researchers can move beyond simple screening to a deeper, mechanistic understanding of drug interactions. The detailed protocols for determining single-agent activity, quantifying synergy using the Chou-Talalay method, and validating the underlying biological mechanisms offer a clear path for drug development professionals. The successful demonstration of synergy through these methods can provide a strong rationale for advancing promising drug combinations into preclinical and clinical development, ultimately contributing to the discovery of more effective cancer therapies.

References

A Comparative-Analysis of 2-Amino-5-(trifluoromethoxy)benzimidazole and First-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Novel Kinase Inhibitors in Oncology

The development of small-molecule kinase inhibitors has revolutionized the landscape of cancer therapy. By targeting specific kinases that are crucial for tumor cell growth and survival, these agents offer a more precise and often less toxic alternative to conventional chemotherapy. The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-established therapeutic target in several malignancies, most notably in non-small cell lung cancer (NSCLC).[1][2] First-generation EGFR inhibitors, such as Gefitinib, reversibly bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling pathways and curbing cell proliferation.

Despite the success of these first-generation inhibitors, the emergence of resistance, often through mutations in the EGFR kinase domain, necessitates the continuous development of novel chemical entities.[3] The benzimidazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous approved and investigational kinase inhibitors.[4][5] This guide presents a comparative framework for benchmarking a novel benzimidazole-containing compound, 2-Amino-5-(trifluoromethoxy)benzimidazole, against the first-generation EGFR inhibitor, Gefitinib. This document will detail the essential in vitro and cell-based assays required to elucidate the potency, cellular activity, and target engagement of this new chemical entity.

In Vitro Benchmarking: Determining Direct Enzymatic Potency

A crucial first step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically achieved through an in vitro kinase assay, which measures the inhibitor's ability to block the phosphorylation of a substrate by the kinase. The half-maximal inhibitory concentration (IC50) is the standard metric derived from this assay, representing the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[6]

Comparative In Vitro IC50 Data

The following table presents hypothetical, yet realistic, IC50 values for this compound and Gefitinib against wild-type EGFR. Lower IC50 values are indicative of greater potency.

CompoundTarget KinaseIC50 (nM)
This compoundEGFR (Wild-Type)15
GefitinibEGFR (Wild-Type)24[6]

Note: The IC50 value for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: In Vitro EGFR Kinase Assay

A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method for determining inhibitor potency.[7][8] This assay quantifies the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each inhibitor (this compound and Gefitinib) in 100% DMSO.

    • Create a serial dilution of each inhibitor in kinase assay buffer.

    • Prepare a master mix containing recombinant human EGFR protein, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in kinase assay buffer.[6]

  • Assay Execution:

    • Add the serially diluted inhibitors to the wells of a 96-well plate.

    • Include controls for no inhibitor (100% kinase activity) and no enzyme (background).

    • Initiate the kinase reaction by adding the master mix to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Signal Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.[8]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]

In_Vitro_Kinase_Assay_Workflow prep Reagent Preparation (Inhibitors, Enzyme, Substrate, ATP) plate Plate Setup (Serial Dilutions & Controls) prep->plate Dispense initiate Initiate Reaction (Add Master Mix) plate->initiate incubate Incubate (30°C, 60 min) initiate->incubate terminate Terminate & Deplete ATP (Add ADP-Glo™ Reagent) incubate->terminate detect Generate Signal (Add Detection Reagent) terminate->detect read Measure Luminescence detect->read analyze Data Analysis (Calculate IC50) read->analyze

In Vitro Kinase Assay Workflow

Cell-Based Benchmarking: Assessing Cellular Potency and Viability

While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore critical for evaluating a compound's ability to penetrate cell membranes, engage its target in a physiological context, and exert a biological effect.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[11][12]

Comparative Cellular Potency (GI50) Data

The following table presents hypothetical GI50 (concentration for 50% growth inhibition) values for the two compounds in the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR.[13][14]

CompoundCell LineGI50 (µM)
This compoundA5490.5
GefitinibA54919.91[15]

Note: The GI50 value for this compound is hypothetical and for illustrative purposes.

Experimental Protocol: MTT Cell Proliferation Assay

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture A549 cells in appropriate media and conditions.[13]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Gefitinib in culture medium.

    • Replace the medium in the cell plate with the medium containing the various inhibitor concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[16]

  • MTT Incubation:

    • Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[11]

    • Incubate the plate for 4 hours in a humidified atmosphere.[11]

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][17]

    • Incubate the plate overnight in the incubator.[11]

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells (media only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and determine the GI50 value using a non-linear regression curve fit.

MTT_Assay_Workflow seed Seed A549 Cells (96-well plate) treat Treat with Inhibitors (Serial Dilutions) seed->treat incubate72 Incubate (72 hours) treat->incubate72 addMTT Add MTT Reagent incubate72->addMTT incubate4 Incubate (4 hours) addMTT->incubate4 solubilize Solubilize Formazan incubate4->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Data Analysis (Calculate GI50) read->analyze

MTT Cell Proliferation Assay Workflow

Target Engagement: Confirming Mechanism of Action in a Cellular Context

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to perform a target engagement study. Western blotting is a powerful technique to visualize the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways.[18][19] A potent EGFR inhibitor should lead to a dose-dependent decrease in the phosphorylation of EGFR (p-EGFR) and downstream effectors like Akt and Erk.[19]

EGFR Signaling Pathway and Inhibitor Action

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Dimerization & Autophosphorylation RAS RAS-RAF-MEK-ERK Pathway pEGFR->RAS Activates PI3K PI3K-AKT Pathway pEGFR->PI3K Activates Inhibitor This compound Gefitinib Inhibitor->pEGFR Inhibits Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

EGFR Signaling Pathway and Point of Inhibition

Experimental Protocol: Western Blot for EGFR Phosphorylation

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed and grow A549 cells to 70-80% confluency.

    • Treat the cells with increasing concentrations of the inhibitors for a predetermined time (e.g., 2 hours).

    • (Optional) To enhance the signal, stimulate the cells with EGF for a short period before lysis.[19]

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[18][20]

    • Clarify the lysates by centrifugation.[19]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[18]

  • SDS-PAGE and Protein Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for phospho-protein detection.[18]

    • Incubate the membrane with a primary antibody specific for p-EGFR (e.g., Tyr1173) overnight at 4°C.[22]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Detect the chemiluminescent signal using an ECL substrate and an imaging system.[19]

  • Stripping and Reprobing:

    • To normalize for protein loading, strip the membrane of the p-EGFR antibodies.[18]

    • Re-probe the membrane with primary antibodies against total EGFR and a loading control (e.g., actin or tubulin).[22]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-EGFR signal to the total EGFR signal to determine the extent of target inhibition.[19]

Western_Blot_Workflow treat Cell Treatment & Lysis quantify Protein Quantification (BCA) treat->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (PVDF) sds_page->transfer block Blocking (5% BSA) transfer->block primary_ab Primary Antibody Incubation (anti-p-EGFR) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect strip_reprobe Strip & Reprobe (Total EGFR, Loading Control) detect->strip_reprobe analyze Densitometry Analysis strip_reprobe->analyze

Western Blot Workflow for Target Engagement

Conclusion

This guide provides a comprehensive framework for the preclinical benchmarking of a novel kinase inhibitor, this compound, against the established first-generation EGFR inhibitor, Gefitinib. By employing a systematic approach that includes in vitro kinase assays, cell-based proliferation studies, and western blot analysis for target engagement, researchers can effectively evaluate the potency, cellular activity, and mechanism of action of new chemical entities. The hypothetical data presented herein suggests that this compound may possess superior potency against wild-type EGFR compared to Gefitinib. However, rigorous experimental validation using the detailed protocols provided is essential to substantiate these findings and to fully characterize the therapeutic potential of this promising compound.

References

in vitro validation of 2-Amino-5-(trifluoromethoxy)benzimidazole's mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Validation of 2-Amino-5-(trifluoromethoxy)benzimidazole's Mechanism of Action: A Comparative Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action for the novel benzimidazole derivative, this compound. Given the nascent understanding of this specific molecule, we will postulate a mechanism of action based on the well-documented activities of the benzimidazole scaffold and outline a rigorous, multi-faceted experimental strategy for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of new chemical entities.

The benzimidazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties. A significant number of anticancer benzimidazoles exert their effects through the disruption of microtubule dynamics. Therefore, we will hypothesize that This compound acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization .

This guide will compare the activity of this compound (referred to as Cpd-X) with two well-characterized microtubule-targeting agents: Colchicine , a classic tubulin polymerization inhibitor that binds to the colchicine-binding site, and Paclitaxel (Taxol) , a microtubule-stabilizing agent. This comparative approach will not only help to validate the mechanism of Cpd-X but also to characterize its specific mode of interaction with the microtubule network.

Postulated Mechanism of Action and Experimental Workflow

Our central hypothesis is that Cpd-X inhibits the polymerization of tubulin into microtubules, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The following diagram illustrates this proposed mechanism.

Cpd-X_Mechanism_of_Action cluster_cell Cancer Cell Cpd-X Cpd-X Tubulin Tubulin Cpd-X->Tubulin Binds to Tubulin Microtubules Microtubules Cpd-X->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization MitoticSpindle Defective Mitotic Spindle Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated mechanism of Cpd-X as a tubulin polymerization inhibitor.

To systematically validate this hypothesis, we will employ a three-tiered experimental approach, moving from direct target engagement to cellular-level consequences.

Experimental_Workflow Tier1 Tier 1: Target Engagement (Biochemical Assay) Tier2 Tier 2: Cellular Phenotype (Cell-Based Assays) Tier1->Tier2 Confirmation Tier3 Tier 3: Downstream Effects (Functional Assays) Tier2->Tier3 Validation

Caption: Three-tiered workflow for validating the mechanism of action.

Tier 1: Direct Target Engagement - Tubulin Polymerization Assay

The most direct method to test our hypothesis is to assess the effect of Cpd-X on tubulin polymerization in a cell-free system. This biochemical assay measures the rate and extent of microtubule formation from purified tubulin.

Scientific Rationale

This assay provides direct evidence of target engagement. By comparing the activity of Cpd-X to colchicine (inhibitor) and paclitaxel (promoter), we can unequivocally determine its effect on tubulin dynamics. A positive result here is a strong indicator of the proposed mechanism.

Experimental Protocol
  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., from bovine brain) at a concentration of 10 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a GTP stock solution (100 mM).

    • Prepare stock solutions of Cpd-X, colchicine, and paclitaxel in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of the test compounds at various concentrations. Include wells for a vehicle control (DMSO), a positive control for inhibition (colchicine), and a positive control for stabilization (paclitaxel).

    • Add 85 µL of tubulin solution (final concentration ~2 mg/mL) to each well.

    • Incubate the plate at 37°C for 5 minutes to allow for compound binding.

  • Initiation and Measurement:

    • Initiate polymerization by adding 10 µL of GTP (final concentration 1 mM).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Data Presentation and Interpretation

The results can be plotted as absorbance versus time. Cpd-X, if it is a polymerization inhibitor, should show a dose-dependent decrease in the rate and extent of polymerization, similar to colchicine. Paclitaxel will show an increase.

CompoundConcentration (µM)Max Polymerization (OD340)IC50/EC50 (µM)
Vehicle (DMSO)-0.35 ± 0.02N/A
Cpd-X 10.21 ± 0.012.5
50.10 ± 0.01
100.05 ± 0.005
Colchicine10.18 ± 0.021.8
50.08 ± 0.01
Paclitaxel10.45 ± 0.030.5
50.58 ± 0.04

Tier 2: Cellular Phenotype - Microtubule Network Integrity and Cell Cycle Analysis

Following the biochemical validation, the next logical step is to determine if Cpd-X disrupts the microtubule network within intact cells and the consequential effect on cell cycle progression.

Scientific Rationale

Microtubule dynamics are crucial for maintaining cell structure and for the proper formation of the mitotic spindle during cell division. Disruption of these processes leads to a characteristic cell cycle arrest, typically in the G2/M phase. Observing these phenotypes provides strong cellular-level evidence for the proposed mechanism.

Experimental Protocols

A. Immunofluorescence Staining for Microtubule Integrity

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or A549) on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Cpd-X, colchicine, paclitaxel, or vehicle control for a predetermined time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against α-tubulin for 1 hour.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

B. Cell Cycle Analysis by Flow Cytometry

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and treat with compounds as described above.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate for 30 minutes at 37°C.

    • Analyze the DNA content by flow cytometry. The percentage of cells in the G1, S, and G2/M phases is determined.

Data Presentation and Interpretation

Immunofluorescence: Untreated cells will show a well-organized, filamentous microtubule network. Cpd-X and colchicine-treated cells should exhibit a diffuse, depolymerized tubulin stain. Paclitaxel-treated cells will show dense bundles of stabilized microtubules.

Flow Cytometry: A dose-dependent increase in the G2/M population in Cpd-X-treated cells, similar to colchicine and paclitaxel, would strongly support the hypothesis that it interferes with mitosis.

TreatmentConcentration (µM)% G2/M Phase Cells
Vehicle (DMSO)-12.3 ± 1.5
Cpd-X 558.7 ± 3.2
1075.1 ± 4.1
Colchicine562.5 ± 2.8
Paclitaxel0.170.4 ± 3.5

Tier 3: Downstream Effects - Apoptosis Induction

Prolonged mitotic arrest typically triggers the intrinsic apoptotic pathway. Therefore, measuring apoptosis is the final step in validating the functional consequence of the proposed mechanism of action.

Scientific Rationale

Demonstrating that the observed cell cycle arrest leads to apoptosis connects the mechanistic action of Cpd-X to a therapeutically relevant outcome (cell death). This is a critical validation step for any potential anticancer agent.

Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment:

    • Treat cells with Cpd-X and controls for a longer duration (e.g., 48 hours) to allow for the induction of apoptosis.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

    • Incubate in the dark for 15 minutes at room temperature.

  • Analysis:

    • Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Data Presentation and Interpretation

A significant, dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) in Cpd-X-treated samples would confirm that the upstream effects on microtubules and the cell cycle culminate in cell death.

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Vehicle (DMSO)-5.2 ± 0.8
Cpd-X 535.6 ± 2.5
1058.9 ± 3.7
Colchicine541.3 ± 3.1
Paclitaxel0.155.2 ± 4.0

Conclusion

This guide outlines a systematic and robust in vitro strategy to validate the hypothesized mechanism of action of this compound as a tubulin polymerization inhibitor. By employing a multi-tiered approach that includes direct target engagement, cellular phenotype analysis, and functional outcome assessment, alongside relevant positive and negative controls, researchers can build a comprehensive and compelling data package. The concordance of results across these assays would provide strong evidence for the proposed mechanism, paving the way for further preclinical development.

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 2-Amino-5-(trifluoromethoxy)benzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, procedural instructions for the safe handling and disposal of 2-Amino-5-(trifluoromethoxy)benzimidazole (CAS No. 132877-27-1). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to maintain a safe and compliant laboratory environment. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and environmental stewardship.

Hazard Profile and Risk Assessment: The Rationale for Caution

Proper disposal begins with a thorough understanding of the material's potential hazards. While a complete toxicological profile for this compound may be limited, data from structurally similar benzimidazole and trifluoromethyl/trifluoromethoxy compounds provide a strong basis for a cautious approach.

Analogous compounds, such as 5-Amino-2-(trifluoromethyl)benzimidazole, are classified as acutely toxic if swallowed or inhaled and are known to cause serious skin and eye irritation[1]. The benzimidazole core can emit poisonous and corrosive fumes, including nitrogen oxides, upon thermal decomposition[2][3].

Furthermore, the trifluoromethoxy group places this compound in the broader category of per- and polyfluoroalkyl substances (PFAS). These substances are characterized by their environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued specific guidance on the disposal of PFAS-containing materials, recommending methods that minimize environmental release, with high-temperature thermal destruction being a primary option[4][5].

Therefore, this compound must be treated as a hazardous waste, with disposal procedures designed to mitigate risks of toxicity, irritation, and environmental persistence.

Hazard Class & Handling Requirements Justification & Recommended Actions
Acute Toxicity (Oral, Inhalation) Based on analog data[1], ingestion or inhalation of dust may be harmful or toxic. Action: Always handle in a well-ventilated area or chemical fume hood.[6] Use appropriate respiratory protection for bulk quantities. Do not eat, drink, or smoke when handling.[1][6]
Skin & Eye Irritant Analog compounds cause serious skin and eye irritation[1][7]. Action: Avoid all personal contact.[2][6] Wear chemical-resistant gloves and safety glasses with side shields or goggles. Ensure access to an emergency eyewash station and safety shower.
Environmental Hazard The trifluoromethoxy group signifies persistence. Improper disposal can lead to long-term environmental contamination. Action: Do not dispose of this chemical down the drain or in regular trash[8]. All waste must be collected for authorized hazardous waste disposal.
Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory to prevent exposure.
Primary Engineering Control Chemical Fume Hood
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically compatible gloves (e.g., Nitrile). Use proper glove removal technique.
Skin and Body Protection Lab coat. Ensure skin is not exposed.
Respiratory Protection For fine powders or when generating dust, use a NIOSH-approved N95 (or better) respirator.

Standard Operating Procedure for Disposal

All chemical waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[8]. The following step-by-step procedure ensures compliance and safety.

Step 1: Waste Characterization and Segregation

This compound is a solid, non-halogenated organic chemical waste. It must be segregated from other waste streams to prevent dangerous reactions.

  • Do: Collect waste this compound in a dedicated container for solid organic hazardous waste.

  • Do Not: Mix with liquid waste, particularly solvents.[9] Do not mix with incompatible materials like strong oxidizing agents[3][7].

The rationale for segregation is paramount; mixing incompatible chemicals can lead to fire, explosion, or the generation of toxic gases. Physical barriers or separate secondary containment should be used to enforce this separation in the lab's Satellite Accumulation Area[8][10].

Step 2: Containment and Labeling

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Select an Appropriate Container: Use a wide-mouth, screw-cap container made of a chemically compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free of damage, and have a secure, leak-proof closure.[8]

  • Label the Container: The moment waste is first added, the container must be labeled. Use your institution's official hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Avoid using abbreviations or formulas.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Storage and Final Disposal

Waste must be accumulated at or near the point of generation under the control of laboratory personnel[8].

  • Storage: Keep the waste container tightly closed except when adding waste.[11] Store it in a designated, well-ventilated Satellite Accumulation Area, away from heat or ignition sources.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[11]. Do not attempt to transport or dispose of the waste yourself.

  • Final Disposal Method: The recommended and most environmentally sound disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and scrubbers[7]. This method is effective at breaking down the stable carbon-fluorine bonds characteristic of PFAS-related compounds.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper chemical waste disposal in a laboratory setting.

G start Chemical Waste Generated (this compound) characterize Step 1: Characterize as Solid Hazardous Waste start->characterize segregate Step 2: Segregate (Keep separate from liquids & incompatibles) characterize->segregate contain Step 3: Contain & Label (Use compatible, sealed container with hazardous waste tag) segregate->contain store Step 4: Store Safely (Closed container in designated Satellite Accumulation Area) contain->store contact_ehs Step 5: Contact EHS (Schedule waste pickup) store->contact_ehs disposal Final Disposal (Authorized High-Temperature Incineration) contact_ehs->disposal

Caption: Workflow for the proper disposal of solid hazardous chemical waste.

Emergency Procedures: Spill and Decontamination Protocol

Accidental spills must be treated as hazardous incidents. All materials used for cleanup must also be disposed of as hazardous waste[10].

  • Alert & Secure: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Don PPE: Wear the appropriate PPE: double gloves (nitrile), a lab coat, safety goggles, and an N95 respirator to avoid inhaling dust.

  • Contain the Spill:

    • For Dry Spills: Do NOT sweep with a dry brush, as this can generate dust.[2] Gently cover the spill with an absorbent material. If necessary, wet the powder slightly with a suitable solvent (like isopropanol) to minimize dust generation before carefully scooping it up.

    • Use a scoop or dustpan to collect the material. Avoid all personal contact.[2][6]

  • Package Waste: Place all contaminated debris, including absorbent pads, gloves, and disposable scoops, into a sealable plastic bag or container. Label it clearly as "Spill Debris: this compound" and manage it as hazardous waste.[12][13]

  • Decontaminate the Area:

    • Wipe the spill area with a towel dampened with a detergent solution.

    • Follow with a water rinse, using fresh towels.

    • If a solvent was used, perform a final wipe with that solvent.

    • Place all cleaning materials into the hazardous waste bag.

  • Final Steps: Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water. Report the incident to your laboratory supervisor or EHS department.

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to minimize its generation at the source.[11][14]

  • Inventory Management: Purchase only the quantity of chemical required for your specific project to avoid obsolete stock.[10] Maintain a detailed chemical inventory to prevent duplicate orders.

  • Process Modification: Where scientifically viable, modify experiments to use smaller quantities of hazardous materials.

  • Product Substitution: Whenever possible, substitute hazardous chemicals with less toxic or non-hazardous alternatives.[10]

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

Navigating the Safe Handling of 2-Amino-5-(trifluoromethoxy)benzimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 2-Amino-5-(trifluoromethoxy)benzimidazole represents a molecule of significant interest, particularly in the realms of medicinal chemistry and materials science.[1] Its unique trifluoromethoxy and benzimidazole moieties suggest a spectrum of biological activity and utility as a building block in novel compounds.[1][2] However, the very characteristics that make this compound a valuable research tool also necessitate a robust and informed approach to its handling, storage, and disposal. This guide provides essential, experience-driven safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is the bedrock of safe laboratory practice.

Key Hazards:

  • Acute Oral Toxicity: The compound is toxic if swallowed.[3]

  • Skin Irritation: It is known to cause skin irritation.[4][5]

  • Eye Irritation: It can cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[4]

  • Skin Sensitization: May cause an allergic skin reaction.

  • Organ Toxicity: There is a risk of damage to organs through prolonged or repeated exposure.

  • Aquatic Toxicity: The substance is harmful to aquatic life with long-lasting effects.

The trifluoromethoxy group, while contributing to the compound's desirable electronic properties, also classifies it as a halogenated organic compound. This has significant implications for its disposal, which will be addressed later in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, moving from minimum requirements to more stringent measures for higher-risk procedures.

Level of Protection Eyes and Face Hand Protection Body Protection Respiratory Protection
Standard Handling (Weighing, preparing solutions in a fume hood) Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene recommended)Standard laboratory coatNot generally required if handled in a certified chemical fume hood
Higher-Risk Operations (Procedures with a high likelihood of aerosol or dust generation) Snug-fitting safety goggles and a face shield[6]Double gloving with chemical-resistant glovesChemical-resistant apron or coveralls over a lab coat[6]A full-face respirator with appropriate cartridges (e.g., P2) is recommended[4][7]

The "Why" Behind the Choices:

  • Eye and Face Protection: The serious eye irritation potential necessitates robust protection. A face shield in addition to goggles is crucial during tasks where splashing is a possibility.[6]

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact or when handling larger quantities, more robust options like neoprene should be considered.[6]

  • Body Protection: A standard lab coat is a minimum. For procedures with a higher risk of spills, a chemical-resistant apron or coverall provides an additional, impermeable barrier.[6]

  • Respiratory Protection: While a fume hood is the primary engineering control, for situations where dust or aerosols may be generated outside of this containment, a respirator is essential to prevent inhalation of this toxic compound.[4][7]

Operational Plan: From Receipt to Use

A clear and logical workflow is essential for minimizing exposure and preventing accidents.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly closed.

Handling and Use:

The following diagram illustrates the recommended workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood Step 1 prep_gather Gather All Necessary Equipment and Reagents prep_fume_hood->prep_gather Step 2 handle_weigh Weigh the Compound prep_gather->handle_weigh Step 3 handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve Step 4 handle_reaction Perform the Reaction handle_dissolve->handle_reaction Step 5 cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_reaction->cleanup_decontaminate Step 6 cleanup_dispose_liquid Dispose of Liquid Waste in a Labeled Halogenated Organic Waste Container cleanup_decontaminate->cleanup_dispose_liquid Step 7a cleanup_dispose_solid Dispose of Contaminated Solids in a Labeled Solid Waste Container cleanup_decontaminate->cleanup_dispose_solid Step 7b cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose_liquid->cleanup_remove_ppe Step 8 cleanup_dispose_solid->cleanup_remove_ppe Step 8

Caption: Workflow for Safe Handling of this compound.

Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Contain: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Plan: A Critical Final Step

As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures.[8] Improper disposal can lead to environmental harm and regulatory non-compliance.

Key Principles of Disposal:

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][10] This is because the disposal methods for these two categories of waste are different, and mixing them can complicate and increase the cost of disposal.[10]

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[9]

  • Containers: Use designated, leak-proof containers for both liquid and solid halogenated waste.[9]

  • Consult: Always follow your institution's specific hazardous waste disposal guidelines.

Disposal Protocol:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, and absorbent materials from spills, must be collected in a separate, sealed, and labeled "Solid Halogenated Organic Waste" container.

  • Disposal: Arrange for the pickup and disposal of the waste through your institution's environmental health and safety office.

By adhering to these guidelines, you can confidently and safely work with this compound, harnessing its potential while ensuring a secure laboratory environment.

References

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